1-Hydroxy-2-methoxyanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-11-7-6-10-12(15(11)18)14(17)9-5-3-2-4-8(9)13(10)16/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQWRZGQEZAOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208759 | |
| Record name | 1-Hydroxy-2-methoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-11-8 | |
| Record name | Alizarin 2-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6003-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-2-methoxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006003118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2-methoxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Hydroxy-2-methoxyanthraquinone: Discovery, Natural Sources, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-hydroxy-2-methoxyanthraquinone, a naturally occurring anthraquinone with significant therapeutic potential. This document delves into the compound's discovery, its prevalence in various natural sources, and the intricate biosynthetic pathways responsible for its formation. Furthermore, it offers detailed methodologies for its extraction, isolation, and characterization, underpinned by scientific principles. The guide also explores the compound's diverse biological activities, including its antimicrobial and antioxidant properties, and discusses its potential applications in drug development. This work is intended to serve as an authoritative resource for researchers and scientists engaged in natural product chemistry, pharmacology, and medicinal chemistry.
Introduction: The Emergence of a Bioactive Anthraquinone
This compound is a member of the vast family of anthraquinones, a class of aromatic compounds based on the anthracene skeleton. These compounds are widely distributed in the plant kingdom, as well as in fungi and lichens, and are known for their vibrant colors and diverse pharmacological activities. While the historical use of anthraquinone-containing plants in traditional medicine is well-documented, the systematic investigation of individual compounds like this compound is a more recent endeavor. Its discovery and subsequent characterization have been driven by the continuous search for novel bioactive molecules with therapeutic potential. This guide aims to consolidate the current scientific knowledge on this promising compound, providing a foundation for future research and development.
Natural Occurrence and Distribution
This compound has been identified in a variety of natural sources, predominantly within the plant kingdom, and to a lesser extent, in fungi. The Rubiaceae family, in particular, stands out as a rich source of this and other related anthraquinones.[1]
Plant Sources
The distribution of this compound is most prominent in the roots of several species of the Morinda and Rubia genera.[1][2] These plants have a long history of use in traditional medicine systems across various cultures.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Morinda officinalis | Rubiaceae | Roots | [1][2] |
| Morinda citrifolia (Noni) | Rubiaceae | Roots | [3] |
| Rubia cordifolia (Manjistha) | Rubiaceae | Roots | |
| Damnacanthus indicus | Rubiaceae | Roots | [1] |
Table 1: Prominent Plant Sources of this compound
The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. In many of these plants, it co-exists with a variety of other anthraquinone derivatives.
Fungal Sources
While less common than in plants, some fungal species have also been reported to produce this compound. The biosynthesis of anthraquinones in fungi often follows a different pathway compared to plants, leading to a diverse array of structures. The exploration of fungal endophytes and marine-derived fungi continues to be a promising avenue for the discovery of novel anthraquinone producers.
Biosynthesis: A Tale of Two Pathways
The biosynthesis of the anthraquinone core structure in nature primarily follows two distinct pathways: the polyketide pathway and the shikimate pathway. The operational pathway is largely dependent on the organism.
The Shikimate Pathway in Rubiaceae
In plants of the Rubiaceae family, the biosynthesis of this compound proceeds through the shikimate pathway, which is a more complex route than the polyketide pathway. This pathway utilizes intermediates from both the shikimate and the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.
Figure 1: General overview of the shikimate pathway leading to anthraquinones in Rubiaceae.
The key steps involve the condensation of chorismic acid (derived from the shikimate pathway) with α-ketoglutarate to form o-succinylbenzoic acid (OSB). OSB is then activated and cyclizes with isopentenyl pyrophosphate (IPP), an isoprenoid unit derived from the MVA or MEP pathway, to form a naphthoquinone intermediate. Subsequent cyclization and aromatization steps lead to the formation of the core anthraquinone skeleton. Finally, a series of "tailoring" enzymatic reactions, such as hydroxylation and methylation, modify the core structure to yield this compound.
The Polyketide Pathway
In contrast, many fungi and some plant families utilize the polyketide pathway. This pathway involves the sequential condensation of acetate units (in the form of acetyl-CoA and malonyl-CoA) by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the anthraquinone scaffold.
Extraction, Isolation, and Purification: A Methodological Approach
The isolation of this compound from its natural sources requires a systematic and multi-step approach to separate it from a complex mixture of other secondary metabolites.
Figure 2: A representative workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation from Morinda officinalis
The following protocol is a representative example of the isolation of this compound from the roots of Morinda officinalis.[4]
Step 1: Extraction
-
The dried and powdered roots of M. officinalis (e.g., 6 kg) are subjected to extraction with 75% ethanol under reflux. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Causality: The use of a polar solvent like aqueous ethanol is effective for extracting a broad range of secondary metabolites, including anthraquinones. Refluxing increases the efficiency of the extraction process.
Step 2: Liquid-Liquid Partitioning
-
The crude extract is suspended in water and partitioned with a non-polar solvent such as chloroform.
-
The chloroform layer, which will contain the less polar compounds including many anthraquinones, is collected and concentrated to dryness.
Causality: This step serves to fractionate the crude extract based on polarity, enriching the chloroform fraction with the target anthraquinones while removing highly polar compounds like sugars and some glycosides.
Step 3: Column Chromatography
-
The crude chloroform extract is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Causality: Silica gel chromatography separates compounds based on their polarity. The gradient elution allows for the sequential separation of compounds with increasing polarity. TLC is a rapid and effective tool for monitoring the separation and identifying the fractions of interest.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Fractions enriched with the target compound are pooled and further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[5]
Causality: Preparative HPLC offers high-resolution separation, which is crucial for obtaining the compound in high purity, separating it from closely related structural analogs.
Step 5: Crystallization
-
The purified fractions from HPLC are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., methanol/water).
Causality: Crystallization is the final step to obtain the compound in a highly pure, crystalline form, which is ideal for structural elucidation and biological testing.
Structural Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
1H NMR (Proton NMR): The 1H NMR spectrum would be expected to show signals for the aromatic protons on the anthraquinone core, a singlet for the methoxy group protons, and a downfield-shifted singlet for the hydroxyl proton, which may be broad.
13C NMR (Carbon NMR): The 13C NMR spectrum would display signals for all 15 carbon atoms in the molecule, including the two carbonyl carbons at downfield chemical shifts, the carbons of the aromatic rings, and the carbon of the methoxy group.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons in the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for establishing the connectivity of the entire molecule, including the positions of the hydroxyl and methoxy groups.[7]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula (C15H10O4). The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.[8][9]
Chemical Synthesis
The chemical synthesis of this compound, like other hydroxyanthraquinones, can be achieved through several routes, with the Friedel-Crafts acylation being a common and versatile method.[10]
A plausible synthetic route would involve the Friedel-Crafts reaction between phthalic anhydride and a suitably substituted benzene derivative, such as 2-methoxyphenol. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). The initial acylation product would then undergo cyclization to form the anthraquinone skeleton.
Biological Activities and Potential Applications
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug discovery and development.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogenic bacteria.[3][11] The mechanism of action for anthraquinones often involves the disruption of the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.[4][12] They can also interfere with bacterial nucleic acid and protein synthesis and inhibit key metabolic pathways.[12]
Antioxidant Activity
Like many phenolic compounds, this compound possesses antioxidant properties.[11] The antioxidant activity of hydroxyanthraquinones is generally attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The position and number of hydroxyl groups on the anthraquinone ring influence the antioxidant potential.
Other Biological Activities
In addition to its antimicrobial and antioxidant effects, this compound has been investigated for other potential therapeutic applications, including anti-inflammatory and anti-osteoporotic activities.[4] Further research is needed to fully elucidate the mechanisms underlying these effects and to evaluate its efficacy and safety in preclinical and clinical studies.
Conclusion and Future Perspectives
This compound is a naturally occurring anthraquinone with a well-established presence in several medicinal plants of the Rubiaceae family. Its biosynthesis via the shikimate pathway in these plants has been a subject of scientific interest. The methodologies for its isolation and characterization are well-defined, providing a solid foundation for further research. The demonstrated antimicrobial, antioxidant, and other biological activities highlight the therapeutic potential of this compound.
Future research should focus on several key areas:
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Optimization of Extraction and Purification: Developing more efficient and scalable methods for the isolation of this compound from its natural sources.
-
Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular mechanisms underlying its various biological activities.
-
In Vivo Studies: Conducting comprehensive preclinical in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Synthetic Analogs: The synthesis and biological evaluation of structural analogs of this compound to explore structure-activity relationships and potentially develop more potent and selective therapeutic agents.
This in-depth technical guide serves as a valuable resource for the scientific community, providing the necessary foundational knowledge to stimulate further investigation into the promising therapeutic applications of this compound.
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Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (n.d.). PubMed Central. [Link]
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Antiosteoporotic Activity of Anthraquinones from Morinda officinalis on Osteoblasts and Osteoclasts. (n.d.). PubMed Central. [Link]
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[Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. (1992). PubMed. [Link]
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Antibacterial and Antioxidant Properties of Anthraquinones Fractions from Morinda Citrifolia Fruit. (2018). Brieflands. [Link]
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[Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. (1992). PubMed. [Link]
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Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). [Link]
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Separation of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Isolation and Characterization of para-hydroxy quinone from Morinda Pubescence leaves. (n.d.). [Link]
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Isolation and structural elucidation of chemical constituents from the fruits of Morinda citrifolia Linn. (n.d.). ResearchGate. [Link]
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Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia. (n.d.). ResearchGate. [Link]
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Isolation of anthraquinone derivatives from Rubia cordifolia (Rubiaceae) and their bioactivities against plant pathogenic microorganisms. (2024). PubMed. [Link]
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A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO. [Link]
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METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2021). Journal of Chemistry and Technologies. [Link]
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A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. (2011). RJPT. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]
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Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. (n.d.). PubMed Central. [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PubMed Central. [Link]
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An In-depth Technical Guide to the Biosynthetic Pathway of 1-Hydroxy-2-methoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hydroxy-2-methoxyanthraquinone is a naturally occurring anthraquinone found in several plant species, notably within the Rubiaceae family, such as Rubia tinctorum (madder) and Morinda citrifolia (noni).[1][2] These compounds are of significant interest due to their historical use as dyes and their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] This guide provides a comprehensive technical overview of the biosynthetic pathway leading to this compound, focusing on the chorismate/o-succinylbenzoic acid (OSB) pathway, which is the primary route in higher plants.[4] It details the core enzymatic steps, key intermediates, regulatory mechanisms, and the subsequent tailoring reactions. Furthermore, this document provides field-proven experimental methodologies for pathway elucidation, designed to equip researchers with the foundational knowledge required for further investigation and potential biotechnological applications.
Part 1: Foundational Biosynthetic Routes to Anthraquinones
Anthraquinones in nature are synthesized via two principal and evolutionarily distinct pathways. The choice of pathway dictates the substitution pattern of the final molecule.
-
The Polyketide Pathway: Prevalent in fungi, bacteria, and some plants, this route involves the head-to-tail condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a linear poly-β-ketoacyl chain. This chain subsequently undergoes intramolecular cyclization and aromatization reactions, typically catalyzed by Type II polyketide synthases (PKS), to form the tricyclic anthraquinone core. This pathway characteristically produces anthraquinones with substituents on both outer rings (e.g., emodin).
-
The Chorismate/o-Succinylbenzoic Acid (OSB) Pathway: This is the dominant pathway in higher plants, particularly in the Rubiaceae family, for producing what are known as Rubia-type anthraquinones.[4][5] This pathway uniquely utilizes precursors from both the shikimate and the tricarboxylic acid (TCA) cycle. A key feature of this route is that it typically results in anthraquinones substituted on only one of the outer rings.[6] Given that this compound is found in Rubiaceae plants and has a substitution pattern consistent with this pathway, the OSB route is its established biosynthetic origin.[1][4]
Part 2: The Core Chorismate/OSB Pathway
The biosynthesis of the anthraquinone core via this pathway is a multi-step enzymatic cascade that assembles the molecule from distinct metabolic pools. Rings A and B of the anthraquinone skeleton are derived from chorismic acid and α-ketoglutarate, while Ring C is formed via the terpenoid pathway.[7][8]
Step 1: Committing Chorismate to the Pathway
The journey begins with chorismate , the final product of the shikimate pathway, which serves as a critical branch-point between primary and secondary metabolism.[9]
-
Reaction: Chorismate is isomerized to isochorismate.
-
Enzyme: Isochorismate Synthase (ICS) (EC 5.4.99.6).
-
Mechanistic Insight: This enzymatic step is the crucial commitment and primary regulatory point of the pathway.[10] By converting chorismate to isochorismate, the cell diverts this versatile precursor away from the synthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) and toward specialized metabolism.[11][12] The activity of ICS is often correlated with the rate of anthraquinone accumulation, indicating its gatekeeper role.[10] In plants like Arabidopsis, ICS is a plastid-localized, stromal protein.[11][13]
Step 2: Formation of the Naphthoate Precursor Skeleton
-
Reaction: Isochorismate undergoes a Michael-type addition with the carbanion of decarboxylated α-ketoglutarate, followed by cyclization and dehydration to form o-succinylbenzoic acid (OSB) .
-
Enzyme: o-Succinylbenzoate Synthase (OSBS) (EC 4.2.1.113).[14]
-
Cofactors: Thiamine diphosphate (TPP) and a divalent cation (Mg²⁺ or Mn²⁺).[7][14]
-
Mechanistic Insight: This complex reaction is a cornerstone of the pathway. TPP is essential for the non-oxidative decarboxylation of α-ketoglutarate, generating a nucleophilic carbanion. This attacks isochorismate, leading to the formation of an intermediate, (1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate (SHCHC), which is then dehydrated by OSBS to yield the aromatic OSB.[14][15] The discovery of this reaction, elucidated through cell-free enzyme preparations from bacteria and plant cell cultures, was pivotal in confirming the pathway's divergence from primary metabolism.[16]
Step 3: Activation for Intramolecular Cyclization
-
Reaction: The aliphatic carboxyl group of OSB is activated by conversion to a high-energy thioester, forming o-succinylbenzoyl-CoA (OSB-CoA) .
-
Enzyme: o-Succinylbenzoate-CoA Ligase (OSB-CoA Ligase) (EC 6.2.1.26).[17]
-
Mechanistic Insight: This activation step is a classic biochemical strategy. The formation of the CoA thioester significantly increases the electrophilicity of the carbonyl carbon. This is a thermodynamic prerequisite for the subsequent intramolecular Friedel-Crafts-type acylation, which would otherwise be energetically unfavorable. The enzyme hydrolyzes ATP to AMP and pyrophosphate to drive the reaction forward.[18]
Step 4: Formation of the Naphthoquinone Core
-
Reaction: OSB-CoA undergoes an intramolecular cyclization and aromatization to form 1,4-dihydroxy-2-naphthoic acid (DHNA) .
-
Enzyme: Naphthoate Synthase .
-
Mechanistic Insight: This cyclization reaction forms the bicyclic naphthoate ring system, which constitutes rings A and B of the final anthraquinone. The exact enzymatic machinery for this step in plants is less characterized than the bacterial equivalent but is a critical step in forming the core structure.[19]
Step 5: Building the Third Ring (Ring C)
-
Reaction: The DHNA core is prenylated using a C5 isoprene unit.
-
Enzyme: DHNA Prenyltransferase (a member of the UbiA superfamily).[20][21]
-
Prenyl Donor: Dimethylallyl pyrophosphate (DMAPP). DMAPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of Rubiaceae species.[21]
-
Mechanistic Insight: The prenylation of DHNA is the first specific step that commits the pathway exclusively to quinone synthesis and is a key branching point.[20] The prenyltransferase catalyzes the attachment of the five-carbon DMAPP group to the DHNA ring. This is followed by a series of cyclization, decarboxylation, and oxidation steps to form the final tricyclic anthraquinone skeleton. Recent research in Rubia cordifolia has identified a specific prenyltransferase, RcDT1, that catalyzes this key reaction.[20][21]
The overall flow from primary metabolism to the core anthraquinone skeleton is depicted below.
Part 3: Final Tailoring Steps to this compound
The generic anthraquinone core produced by the main pathway must undergo final modifications, or "tailoring," to yield the specific target molecule. These reactions are typically catalyzed by enzymes with high substrate specificity.
-
Hydroxylation: The introduction of the hydroxyl group at the C-1 position is likely catalyzed by a cytochrome P450 monooxygenase (P450) . These enzymes are famously versatile in plant secondary metabolism, often responsible for the hydroxylation of aromatic rings.
-
O-Methylation: The formation of the methoxy group at the C-2 position is catalyzed by an O-methyltransferase (OMT) . This reaction almost certainly uses S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to a hydroxyl precursor at the C-2 position.
The precise order of these events—hydroxylation followed by methylation, or vice versa—can vary and must be determined experimentally for the specific plant and pathway. It is plausible that a 1,2-dihydroxyanthraquinone intermediate is first formed, followed by a regioselective methylation at the 2-position.
Part 4: Experimental Methodologies for Pathway Elucidation
Validating a proposed biosynthetic pathway requires rigorous experimental evidence. The characterization of enzymes using cell-free extracts is a foundational technique that provides direct proof of a specific biochemical transformation.[22]
Workflow: Enzyme Assay for OSB-CoA Ligase
This workflow outlines the process for measuring the activity of OSB-CoA Ligase, a critical enzyme that activates OSB for cyclization.[17][18] The assay indirectly measures the formation of OSB-CoA.
Detailed Protocol: OSB-CoA Ligase Activity Assay
This protocol is a self-validating system designed to confirm the ATP- and CoA-dependent conversion of OSB to OSB-CoA.
1. Preparation of Crude Enzyme Extract: a. Harvest 5-10 g of fresh plant material (e.g., filtered cell suspension cultures of Rubia or Morinda) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 2-3 volumes of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 14 mM 2-mercaptoethanol, 1 mM PMSF, and 2% w/v Polyvinylpolypyrrolidone (PVPP) to remove phenolics). d. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the soluble proteins, and keep it on ice. This is the crude enzyme extract. f. Determine the total protein concentration using a Bradford assay to normalize enzyme activity.
2. Enzyme Assay Reaction: a. Prepare a master mix of the reaction buffer. For a final volume of 100 µL, the final concentrations should be: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, and 0.2 mM o-succinylbenzoic acid. b. Set up control reactions to ensure the system is self-validating:
- Negative Control 1 (No Enzyme): Replace enzyme extract with extraction buffer.
- Negative Control 2 (No ATP): Omit ATP from the reaction mix.
- Negative Control 3 (No CoA): Omit Coenzyme A from the reaction mix.
- Negative Control 4 (No OSB): Omit the substrate, o-succinylbenzoic acid. c. To initiate the reactions, add 10-50 µg of crude protein extract to the pre-warmed reaction mixes. d. Incubate all tubes at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding 10 µL of 10% formic acid or another strong acid.
3. Product Detection and Quantification: a. Centrifuge the quenched reactions at high speed for 10 minutes to pellet precipitated proteins. b. Transfer the supernatant to an HPLC vial for analysis. c. Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][24][25] d. Monitor the specific mass transition for OSB-CoA. The product should only be detected in the complete reaction and be absent or at background levels in all negative controls. e. Quantify the amount of OSB-CoA formed against a standard curve generated with an authentic OSB-CoA standard. Enzyme activity can then be expressed as nmol of product formed per mg of protein per minute.
Part 5: Summary of Key Enzymes
The table below summarizes the core enzymes discussed in the Chorismate/OSB pathway.
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Required Cofactor(s) |
| Isochorismate Synthase (ICS) | 5.4.99.6 | Chorismate | Isochorismate | None |
| o-Succinylbenzoate Synthase (OSBS) | 4.2.1.113 | Isochorismate, α-Ketoglutarate | o-Succinylbenzoic Acid | TPP, Mg²⁺/Mn²⁺ |
| OSB-CoA Ligase | 6.2.1.26 | o-Succinylbenzoic Acid, CoA | OSB-CoA | ATP, Mg²⁺ |
| DHNA Prenyltransferase | - | DHNA, DMAPP | Prenylated Naphthoate | Mg²⁺ |
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Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia. Planta. Available at: [Link]
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The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. Available at: [Link]
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The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. Available at: [Link]
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Biosynthetic pathways leading to anthraquinones in the Rubiaceae. ResearchGate. Available at: [Link]
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Evolution of enzymatic activity in the enolase superfamily: functional studies of the promiscuous o-succinylbenzoate synthase from Amycolatopsis. PubMed. Available at: [Link]
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o-Succinylbenzoate—CoA ligase. Wikipedia. Available at: [Link]
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Schematic representation of biosynthesis of anthraquinones through a chorismate pathway. ResearchGate. Available at: [Link]
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Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. MDPI. Available at: [Link]
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RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum). WUR eDepot. Available at: [Link]
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Biosynthesis of O-Succinylbenzoic Acid. I: Cell Free Synthesis of O-Succinylbenzoic Acid From Isochorismic Acid in Enzyme Preparations From Vitamin K Producing Bacteria. PubMed. Available at: [Link]
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o-Succinylbenzoate: coenzyme A ligase, an enzyme involved in menaquinone (vitamin K2) biosynthesis, displays broad specificity. PubMed. Available at: [Link]
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Heterelogous Expression of Plant Genes. PMC. Available at: [Link]
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Induction of extracellular matrix synthesis in normal human fibroblasts by anthraquinone isolated from Morinda citrifolia (Noni) fruit. PubMed. Available at: [Link]
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Morinda citrifolia (Noni) Fruit ± Phytochemistry, Pharmacology, Safety. Thieme Connect. Available at: [Link]
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Arabidopsis Isochorismate Synthase Functional in Pathogen-induced Salicylate Biosynthesis Exhibits Properties Consistent with a Role in Diverse Stress Responses. Semantic Scholar. Available at: [Link]
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Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. MDPI. Available at: [Link]
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A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. PMC. Available at: [Link]
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Arabidopsis isochorismate synthase functional in pathogen-induced salicylate biosynthesis exhibits properties consistent with a role in diverse stress responses. PubMed. Available at: [Link]
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In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate. PubMed. Available at: [Link]
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Anthraquinone content in noni (Morinda citrifolia L.). WashU Medicine Research Profiles. Available at: [Link]
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Enzyme Assay Protocol. San Diego State University. Available at: [Link]
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In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate. ResearchGate. Available at: [Link]
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Isochorismate Synthase Enzymes in Arabidopsis. eScholarship. Available at: [Link]
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Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts. PMC. Available at: [Link]
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Heterologous expression of bacterial natural product biosynthetic pathways. Semantic Scholar. Available at: [Link]
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METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Protocols.io. Available at: [Link]
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The shikimate pathway: gateway to metabolic diversity. PMC. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of 1-Hydroxy-2-methoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Hydroxy-2-methoxyanthraquinone (CAS No. 6003-11-8), a substituted anthraquinone of significant interest in medicinal chemistry and materials science. This document is structured to deliver not just raw data, but also the scientific rationale behind the experimental determination of these properties, offering a robust resource for researchers in drug discovery and chemical synthesis. We delve into the structural, spectroscopic, and thermodynamic characteristics of this molecule, providing both established data and detailed, field-proven experimental protocols. The interplay between the hydroxyl and methoxy substituents on the anthraquinone scaffold creates a unique electronic and steric environment, profoundly influencing its solubility, acidity, and spectral behavior. Understanding these properties is paramount for predicting its bioavailability, designing novel derivatives, and developing analytical methodologies for its quantification.
Introduction: The Significance of Substituted Anthraquinones
Substituted anthraquinones are a prominent class of organic compounds built upon the foundational 9,10-anthraquinone core.[1] Their planar aromatic structure and capacity for chemical modification have made them a focal point of research for decades. In the realm of drug development, anthraquinone derivatives are the backbone of several clinically vital anticancer agents, including doxorubicin and mitoxantrone. Their therapeutic efficacy is often attributed to their ability to intercalate with DNA and inhibit topoisomerase II. The biological activity and pharmacokinetic profile of these compounds are intrinsically linked to their physicochemical properties. Parameters such as solubility, lipophilicity (LogP), and acidity (pKa) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This compound, also known as alizarin-2-methyl ether, presents a fascinating case study. The presence of a hydroxyl group at the C1 position and a methoxy group at the C2 position introduces asymmetry and specific electronic effects that modulate the properties of the anthraquinone core. This guide will systematically explore these properties, providing a detailed understanding of this molecule for its effective application in research and development.
Molecular Structure and Identification
A fundamental understanding of the molecular architecture of this compound is the cornerstone for interpreting its chemical behavior.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-hydroxy-2-methoxyanthracene-9,10-dione | [1] |
| Synonyms | Alizarin 2-methyl ether, 1-Hydroxy-2-methoxy-9,10-anthracenedione | |
| CAS Number | 6003-11-8 | [1] |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
Structural Elucidation: X-ray Crystallography
The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction for its monohydrate form, 2-Hydroxy-1-methoxyanthraquinone monohydrate (a valid alternative nomenclature).[2] This technique provides unambiguous proof of its structure, including bond lengths, bond angles, and crystal packing.
The anthraquinone ring system is nearly planar, a characteristic feature that facilitates π-π stacking interactions in the solid state.[2] The crystal structure reveals a network of intermolecular hydrogen bonds involving the hydroxyl group, the carbonyl groups, and the water molecule of crystallization, which significantly influences its melting point and solubility.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the fundamental steps for determining the crystal structure of a small molecule like this compound.
-
Crystal Growth (Self-Validating Step): High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common and effective method.
-
Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation at a slightly elevated temperature.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. The formation of well-defined, transparent crystals indicates a successful crystallization. The quality of the diffraction pattern is the ultimate validation of the crystal quality.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the atomic coordinates and thermal parameters against the experimental data to achieve the best possible fit.
-
Logical Relationship: Structure and Properties
Caption: Methodologies for determining the pKa of this compound.
Experimental Protocol: Spectrophotometric pKa Determination
-
Procedure:
-
Prepare a series of buffer solutions with a range of pH values.
-
Prepare a solution of this compound in each buffer solution.
-
Record the UV-Vis spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
-
Biological and Pharmacological Context
This compound and its analogs have demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [3]The physicochemical properties detailed in this guide are fundamental to understanding and predicting these activities. For instance, the molecule's LogP value influences its ability to penetrate microbial cell walls, while its ability to participate in hydrogen bonding can affect its interaction with biological targets such as enzymes and receptors.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By integrating established data with detailed experimental protocols and scientific explanations, this document serves as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science. A thorough understanding of these properties is crucial for the rational design of new therapeutic agents and functional materials based on the versatile anthraquinone scaffold.
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-
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1-Hydroxy-2-methoxyanthraquinone mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 1-Hydroxy-2-methoxyanthraquinone and Its Analogs
Abstract
Anthraquinones represent a significant class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including notable anticancer properties. This technical guide delves into the core mechanisms of action of this compound and its structurally related analogs. While research on this specific molecule is emerging, a comprehensive understanding can be synthesized by examining the well-documented activities of similar hydroxyanthraquinones. This document will elucidate the primary pathways through which these compounds exert their cytotoxic effects, focusing on the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Detailed experimental protocols, data summaries, and pathway visualizations are provided to support researchers and drug development professionals in this field.
Introduction to Hydroxyanthraquinones
This compound is a member of the anthraquinone family, a class of aromatic compounds based on the anthracene core.[1] These molecules are prevalent in nature, found in various plants, fungi, and lichens, and have been used in traditional medicine for centuries.[2] The biological activity of anthraquinones is heavily influenced by the nature and position of their substituents. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, as in this compound, is critical to their pharmacological effects, which include antimicrobial, anti-inflammatory, antioxidant, and potent anticancer activities.[3][4]
The core anticancer strategy of many anthraquinone derivatives involves disrupting fundamental cellular processes in malignant cells, leading to a halt in proliferation and eventual cell death. This guide consolidates evidence from studies on various hydroxyanthraquinones to build a robust model for the mechanism of action of this compound.
Primary Mechanisms of Anticancer Activity
The cytotoxic effects of hydroxyanthraquinones against cancer cells are multifactorial, primarily converging on three interconnected mechanisms: induction of programmed cell death (apoptosis), disruption of the cell division cycle, and induction of oxidative stress.
Induction of Apoptosis
Apoptosis is a controlled, energy-dependent process of cell suicide that is essential for eliminating damaged or cancerous cells. Hydroxyanthraquinones are potent inducers of apoptosis, typically engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic (Mitochondrial) Pathway: This is a major route of action. Studies on related compounds like 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) show that they trigger apoptosis through the mitochondria-mediated pathway.[5] The process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c into the cytosol.[8][9][10] Cytosolic cytochrome c then activates a cascade of cysteine proteases called caspases, beginning with the initiator caspase-9 and culminating in the activation of executioner caspase-3, which dismantles the cell.[6][8]
-
Extrinsic (Death Receptor) Pathway: Some anthraquinones can also activate the extrinsic pathway. This involves the upregulation of death receptors like Fas on the cell surface.[6] Ligation of these receptors triggers the activation of initiator caspase-8, which can directly activate caspase-3 or cleave the protein Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[8]
Caption: G2/M cell cycle arrest pathway mediated by hydroxyanthraquinones.
Generation of Reactive Oxygen Species (ROS)
The quinone structure is central to another key mechanism: the generation of ROS. Quinones can undergo redox cycling, a process where they are reduced to semiquinone radicals, which then react with molecular oxygen to produce superoxide anions (O₂•⁻). [11][12]This process regenerates the parent quinone, allowing it to repeat the cycle, leading to a significant accumulation of ROS.
This surge in ROS induces a state of oxidative stress within the cancer cell. [11][13]High levels of ROS can damage cellular macromolecules, including lipids, proteins, and DNA. [12]This damage can, in turn, trigger the apoptotic pathways described above, linking ROS generation directly to the induction of cell death. [9][10]The production of ROS is often a critical upstream event that initiates the entire cytotoxic cascade. [14]
Potential for Topoisomerase Inhibition
The planar aromatic structure of anthraquinones allows them to intercalate between the base pairs of DNA. This physical insertion can interfere with the function of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. [15]Docking studies with related 1-hydroxyanthraquinones suggest an intercalative mode of binding with DNA topoisomerase. [15]By inhibiting these enzymes, anthraquinones can block DNA synthesis, leading to cell cycle arrest and apoptosis. [15]
Quantitative Data: Cytotoxic Activity
The efficacy of hydroxyanthraquinones is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the proliferation of 50% of a cancer cell population.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2-hydroxy-3-methyl anthraquinone | HepG2 | Hepatocellular Carcinoma | 98.6 (48h) | [6] |
| 2-hydroxy-3-methyl anthraquinone | HepG2 | Hepatocellular Carcinoma | 80.55 (72h) | [6] |
| Aloe Emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone) | CAL 27 | Oral Squamous Cell Carcinoma | 38 | [7] |
| 1-hydroxy-4-phenyl-anthraquinone | DU-145 | Prostate Cancer | 1.1 | [15] |
Note: Data for the specific this compound isomer is limited in the public domain; the table presents data for structurally similar and relevant anthraquinone compounds to provide a benchmark for cytotoxic potency.
Key Experimental Protocols
To validate the mechanisms described, a series of standard cell-based assays are employed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serially diluted concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve fitting.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
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An In-Depth Technical Guide to the Solubility of 1-Hydroxy-2-methoxyanthraquinone
Introduction
1-Hydroxy-2-methoxyanthraquinone is a substituted anthraquinone, a class of aromatic organic compounds with a core anthracene skeleton and two ketone groups. This particular derivative, with a hydroxyl group at the C1 position and a methoxy group at the C2 position, is of significant interest to researchers in drug development and materials science due to its potential biological activities and tinctorial properties. The efficacy of any compound in a biological or chemical system is fundamentally linked to its solubility. For drug development professionals, poor solubility can lead to low bioavailability and challenging formulation development. In materials science, solubility dictates the methods of purification, crystallization, and application.
This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide synthesizes information on its physicochemical properties, the known solubility of closely related anthraquinone analogues, and the fundamental principles governing solubility. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine the solubility of this compound in their own laboratories, ensuring a self-validating system for data generation.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a molecule is paramount to predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility science, suggesting that a solute will dissolve best in a solvent that has a similar polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | Not specified (likely a colored solid) | |
| Melting Point | 229-230 °C | |
| Boiling Point | 465.4°C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Predicted LogP | 2.1762 | [1] |
| Polar Surface Area (PSA) | 63.6 Ų | [1] |
The predicted LogP value of 2.1762 suggests that this compound has a moderate lipophilicity. The presence of a hydroxyl group and a methoxy group introduces polarity to the otherwise nonpolar anthraquinone core, allowing for hydrogen bonding interactions with protic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the oxygen atoms of the methoxy and ketone groups can act as hydrogen bond acceptors.
Factors Influencing the Solubility of this compound
The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.
-
The Anthraquinone Core: The large, planar, and aromatic anthraquinone skeleton is inherently hydrophobic and contributes to low solubility in polar solvents like water.
-
The Hydroxyl Group: The hydroxyl (-OH) group is a polar functional group that can participate in hydrogen bonding. This significantly increases the potential for solubility in polar protic solvents such as alcohols (e.g., ethanol, methanol) and water, compared to the unsubstituted anthraquinone.
-
The Methoxy Group: The methoxy (-OCH₃) group is less polar than a hydroxyl group but is still more polar than a C-H bond. The oxygen atom can act as a hydrogen bond acceptor, which can contribute to solubility in protic solvents.
-
Intramolecular Hydrogen Bonding: The proximity of the 1-hydroxyl group to the 9-keto group allows for the formation of a strong intramolecular hydrogen bond. This interaction can reduce the availability of the hydroxyl proton to form intermolecular hydrogen bonds with solvent molecules, which may decrease solubility compared to an isomer where such intramolecular bonding is not possible.[2]
-
Solvent Polarity: In accordance with the "like dissolves like" principle, this compound is expected to have higher solubility in moderately polar to polar organic solvents that can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane is expected to be low.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.
Comparative Solubility of Anthraquinone Derivatives
While specific quantitative data for this compound is scarce, examining the solubility of its parent compound and closely related derivatives provides valuable insights.
Table 2: Qualitative and Quantitative Solubility of Anthraquinone and its Derivatives
| Compound | Solvent | Temperature (°C) | Solubility | Source |
| Anthraquinone | Water | 25 | Insoluble (1.353 mg/L) | [3][4] |
| Ethanol (cold) | Ambient | Sparingly soluble | [3] | |
| Ethanol (hot) | Boiling | Slightly more soluble | [3] | |
| Acetone | Ambient | Soluble | [3] | |
| Chloroform | 20 | 0.61 g/100 g | [4] | |
| Benzene | 20 | 0.26 g/100 g | [4] | |
| Toluene | 25 | 0.30 g/100 g | [4] | |
| 1-Hydroxyanthraquinone | Water | 25 | Sparingly soluble (0.5 mg/L) | [5] |
| Ethanol | Ambient | Soluble | [5] | |
| Acetone | Ambient | Soluble | [5] | |
| Chloroform | Ambient | 30 mg/mL | [6] | |
| DMSO | Ambient | Soluble | [7] | |
| 2-Hydroxyanthraquinone | DMSO | Ambient | 100 mg/mL | [8] |
| 1,8-Dihydroxyanthraquinone | Water | Room Temp. | 1.64 mg/mL | [9] |
| Methanol | Room Temp. | 628.6 mg/mL | [9] | |
| Ethanol | Room Temp. | 842.3 mg/mL | [9] | |
| 1-Hydroxy-2-methylanthraquinone | Acetone | Not specified | Soluble | [10] |
Based on this comparative data, it can be inferred that this compound is likely to be:
-
Poorly soluble in water.
-
Soluble in polar aprotic solvents like DMSO and acetone.
-
Moderately to well-soluble in alcohols such as ethanol and methanol.
The presence of both a hydroxyl and a methoxy group should render it more soluble in polar solvents than the parent anthraquinone. The exact interplay of these groups and the effect of intramolecular hydrogen bonding will determine the precise solubility values.
Experimental Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method
For researchers and drug development professionals requiring precise solubility data, the gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This method is reliable and ensures that a true equilibrium is reached between the solid and liquid phases.[11]
Principle
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. An amount that is visually in excess after the experiment is sufficient.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period. A minimum of 24 hours is recommended, but for poorly soluble compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached.[11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For volatile solvents, this should be done quickly to minimize evaporation.
-
For an extra level of certainty, the withdrawn supernatant can be filtered through a syringe filter. It is crucial to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the saturated solution from step 3 with a known volume of the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Construct a calibration curve from the standard solutions (absorbance vs. concentration).
-
Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Self-Validating System
To ensure the trustworthiness of the generated data, the following should be incorporated:
-
Time to Equilibrium: As mentioned, sampling at multiple time points until a plateau in concentration is observed confirms that equilibrium has been reached.
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.
-
Purity of Compound and Solvent: The purity of both the solute and the solvent should be known and reported, as impurities can significantly affect solubility.
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
References
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Anthraquinone. Sciencemadness Wiki. Available from: [Link]
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Solubility of hydroquinone in different solvents from 276.65 K to 345.10 K. ResearchGate. Available from: [Link]
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Measurement and correlation of 1,4-diamino-2-methoxyanthraquinone and 1-amino-2-methoxy-4-hydroxyanthraquinone in supercritical CO2. Taylor & Francis Online. Available from: [Link]
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Shake Flask Method Summary. BioAssay Systems. Available from: [Link]
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Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
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Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Solubilities of 1,8-dihydroxyanthraquinone in water, organic solvents... ResearchGate. Available from: [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Available from: [Link]
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In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available from: [Link]
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Modeling of the Solubility of 2‑Ethyl or 2-tert-pentyl Anthraquinone in Organic Solvents. Figshare. Available from: [Link]
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 1-Hydroxy-2-methoxyanthraquinone
Abstract
This technical guide provides a comprehensive framework for the quantum chemical investigation of 1-Hydroxy-2-methoxyanthraquinone, a derivative of the vital anthraquinone scaffold. Recognizing the significant role of anthraquinones in medicinal chemistry and materials science, this document serves as a robust resource for researchers, scientists, and drug development professionals. We move beyond a simple recitation of methods to offer a field-proven, logical workflow grounded in Density Functional Theory (DFT). This guide details the causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets. It includes a step-by-step, self-validating computational protocol designed for reproducibility and scientific integrity. Key analyses, including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and simulated spectroscopic studies (IR and UV-Vis), are elucidated. The objective is to empower researchers to not only perform these calculations but to deeply understand the resulting data, enabling the prediction of molecular properties and reactivity, thereby accelerating discovery in related fields.
Introduction: The Scientific Imperative
The anthraquinone core is a privileged scaffold in chemistry, forming the backbone of numerous natural products, industrial dyes, and therapeutic agents.[1] Derivatives of this structure exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound, the subject of this guide, is a representative of this versatile chemical class. Understanding its fundamental electronic structure and physicochemical properties is paramount for unlocking its full potential, whether as a novel therapeutic agent or a functional organic material.[2]
Traditional experimental approaches, while indispensable, are often resource-intensive. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, predictive alternative.[3] DFT allows us to construct a detailed molecular portrait, revealing insights into geometric structure, electronic distribution, spectroscopic signatures, and chemical reactivity at the subatomic level.[4] This in silico approach enables high-throughput screening and rational design, guiding experimental efforts and minimizing costly trial-and-error cycles.[5]
This guide is structured to provide both the theoretical underpinnings and a practical, step-by-step protocol for conducting a thorough quantum chemical analysis of this compound. As Senior Application Scientists, we emphasize not just the "how" but the "why"—the scientific rationale that transforms a computational exercise into a source of actionable intelligence.
Foundational Concepts in Quantum Chemical Calculations
A successful quantum chemical study is built upon a solid understanding of its core components. For the intended audience, a brief overview of the key choices is warranted.
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry. Instead of solving the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.[6] This approach provides an excellent balance of computational efficiency and accuracy, making it ideal for molecules the size of anthraquinone derivatives.[3]
-
The B3LYP Functional: The term "functional" refers to the mathematical approximation used to describe the exchange-correlation energy—the most challenging component of the DFT calculation. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used and validated functional in chemistry.[5][6] It incorporates elements from both Hartree-Fock theory and DFT, providing robust results for a wide range of organic molecules and chemical properties.[4][7] Its extensive benchmarking provides a high degree of confidence in the predicted geometries, frequencies, and electronic properties.
-
The 6-31G(d,p) Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style "6-31G(d,p)" basis set is a split-valence, double-zeta basis set.[8] This means it uses one set of functions for core electrons and two sets for valence electrons, providing flexibility for describing chemical bonds. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions).[9][10] These functions are crucial for accurately describing the non-spherical nature of electron density in bonds and are considered essential for reliable calculations.[11] This combination of B3LYP/6-31G(d,p) represents a well-established "model chemistry" that delivers dependable results for many organic systems without excessive computational cost.[6]
Computational Methodology: A Step-by-Step Protocol
This section outlines a self-validating, reproducible workflow for the quantum chemical analysis of this compound. The protocol is designed for implementation in a standard computational chemistry package like Gaussian.[12][13]
Step 1: Molecular Structure Construction
-
Build the initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Ensure correct atom types, connectivity, and initial hybridization.
-
Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is crucial for preventing issues in the subsequent, more rigorous DFT optimization.
Step 2: Ground State Geometry Optimization
-
Objective: To find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.
-
Software Input:
-
Causality: The Opt keyword initiates an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces until a stationary point is reached. The inclusion of Freq is a critical self-validation step.
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain the theoretical infrared (IR) spectrum.
-
Procedure: This calculation is performed automatically when the Freq keyword is used in Step 2.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the initial geometry must be perturbed and re-optimized.
-
Data Output: The calculation will yield a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities. This data is used to simulate the IR spectrum.[14][15]
Step 4: Advanced Electronic Property Calculations
-
Objective: To analyze the electronic structure, reactivity, and spectroscopic properties of the optimized geometry.
-
Procedure: Using the optimized coordinates from Step 2, perform a series of single-point energy calculations with additional keywords.
-
Key Analyses & Keywords:
-
Natural Bond Orbital (NBO) Analysis: Use Pop=NBO to analyze charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions.[2][16] NBO provides a chemically intuitive picture of bonding.[17]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated by default. These are crucial for understanding electronic transitions and reactivity.[18]
-
Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[19][20]
-
UV-Vis Spectrum Simulation: Use Time-Dependent DFT (TD-DFT) with a keyword like TD(NStates=20) to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[21][22]
-
The entire workflow can be visualized as follows:
Caption: Quantum chemical analysis workflow for this compound.
Analysis and Interpretation of Results
The data generated from the computational protocol requires careful interpretation to extract meaningful chemical insights.
Geometric Structure and Stability
The optimization provides the most stable 3D arrangement of the atoms. Key structural parameters like bond lengths, bond angles, and dihedral angles should be tabulated and analyzed. For instance, the presence of an intramolecular hydrogen bond between the C1-hydroxyl group and the C9-carbonyl oxygen is expected. This can be confirmed by a short H···O distance (typically < 2.5 Å) and a C-O-H···O angle close to linear, a feature known to influence the planarity and properties of hydroxyanthraquinones.
Table 1: Predicted Key Structural Parameters for this compound (Note: These are representative values based on typical DFT calculations for similar systems.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C9=O9 | ~1.24 Å | |
| C10=O10 | ~1.23 Å | |
| C1-O(H) | ~1.35 Å | |
| O-H | ~0.97 Å | |
| Intramolecular H-Bond | ||
| H···O9 Distance | ~1.70 Å | |
| Dihedral Angle | ||
| C2-C1-O-H | ~0.0° |
Electronic Properties and Reactivity
The HOMO and LUMO are the key players in chemical reactions.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are sites susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.[23] A small gap suggests the molecule is more reactive and can be easily excited, while a large gap implies high stability.[24] This energy gap is also fundamental to the molecule's color, as it corresponds to the lowest energy electronic transition observable in a UV-Vis spectrum.[25]
Caption: Relationship between FMOs and key molecular properties.
The MEP map provides a visual representation of the charge distribution.[26] It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential:
-
Red (Negative Potential): Electron-rich regions, such as the areas around the carbonyl and hydroxyl oxygens. These are the most likely sites for electrophilic attack.[19][20]
-
Blue (Positive Potential): Electron-poor regions, such as the area around the hydroxyl hydrogen. These are sites susceptible to nucleophilic attack.[19][20]
-
Green/Yellow (Neutral Potential): Regions of intermediate potential, typically around the carbon framework.
For this compound, the MEP map would clearly highlight the carbonyl oxygens as the most electron-rich, nucleophilic sites, a key factor in its interaction with biological receptors or in materials science applications.
Spectroscopic Properties
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum.[27] This is invaluable for interpreting experimental spectra. Key vibrational modes to analyze include:
-
O-H Stretch: A sharp band around 3300-3500 cm⁻¹, likely broadened and red-shifted due to the intramolecular hydrogen bond.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.
-
C=O Stretches: Strong, distinct bands in the 1600-1700 cm⁻¹ region. The two carbonyl groups (C9 and C10) will likely have slightly different frequencies due to their different electronic environments (one is H-bonded, the other is not).
Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) (Note: DFT-calculated frequencies are often systematically higher than experimental values and may require a scaling factor, typically ~0.96 for B3LYP/6-31G(d,p).)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (H-bonded) | ~3450 | Medium |
| Aromatic C-H Stretch | ~3080 | Medium-Weak |
| Aliphatic C-H Stretch | ~2950 | Medium-Weak |
| C=O Stretch (H-bonded) | ~1640 | Very Strong |
| C=O Stretch (Free) | ~1675 | Very Strong |
| C=C Aromatic Stretch | ~1590 | Strong |
TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis spectrum.[28][29] The output provides the excitation wavelength (λ), oscillator strength (f), and the nature of the transition (e.g., HOMO -> LUMO). The oscillator strength is proportional to the intensity of the absorption band. The lowest energy transition with a significant oscillator strength, often the HOMO→LUMO transition, corresponds to the λ_max value and is responsible for the compound's color.
Applications and Future Directions
The insights gained from this quantum chemical analysis have direct applications:
-
Drug Development: Understanding the MEP and FMOs can guide the design of more potent analogues. For example, identifying the key nucleophilic and electrophilic sites is crucial for predicting how the molecule will interact with a biological target like an enzyme active site.[2]
-
Materials Science: The HOMO-LUMO gap is directly related to the electrochemical properties of the molecule.[30] This information is vital for designing new organic semiconductors, battery materials, or photoactive compounds.[5]
-
Spectroscopy: Theoretical spectra serve as a powerful tool for validating the identity and purity of synthesized compounds by providing a benchmark for comparison with experimental data.[17]
Future studies could expand on this protocol by simulating the molecule in a solvent environment (using models like PCM), studying its excited-state dynamics, or modeling its interaction with specific proteins through QM/MM (Quantum Mechanics/Molecular Mechanics) methods.
Conclusion
This guide has presented a comprehensive and scientifically rigorous protocol for the quantum chemical study of this compound using Density Functional Theory. By adhering to this workflow—from careful structure preparation and validated geometry optimization to in-depth analysis of electronic and spectroscopic properties—researchers can generate reliable, predictive data. The emphasis on understanding the causality behind methodological choices ensures that the computational results are not merely numbers, but a source of profound chemical insight. This approach empowers scientists to rationally design novel molecules with tailored properties, accelerating innovation in medicine and materials science.
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Wang, Z., Li, A., Gou, L., Ren, J., & Zhai, G. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 6(93), 89827-89835. Retrieved from [Link]
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Jain, A., et al. (2022). Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A. ACS Omega. Retrieved from [Link]
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- 24. researchgate.net [researchgate.net]
- 25. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 28. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 29. pubs.acs.org [pubs.acs.org]
- 30. ritme.com [ritme.com]
Thermal stability of 1-Hydroxy-2-methoxyanthraquinone
An In-Depth Technical Guide to the Thermal Stability of 1-Hydroxy-2-methoxyanthraquinone
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of this compound, a compound of interest for researchers in drug development and materials science. The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that influences safety, efficacy, and shelf-life. This document delineates the core principles of thermal analysis, details robust experimental protocols, and explores the anticipated decomposition pathways based on the molecule's unique structural features. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists seeking to establish a comprehensive thermal stability profile for this and related anthraquinone derivatives.
Introduction: The Imperative of Thermal Stability
This compound belongs to the anthraquinone class of aromatic compounds, a scaffold found in numerous natural products and synthetic molecules with significant biological activities, including potential anticancer applications.[1] The journey from a promising lead compound to a viable pharmaceutical product is contingent upon a thorough understanding of its physicochemical properties, paramount among which is thermal stability.
Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a rigorous evaluation of a compound's response to thermal stress is a non-negotiable aspect of preclinical development and formulation design. This guide addresses the "how" and "why" of thermal stability analysis for this compound, focusing on the foundational techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Molecular Structure and Its Influence on Stability
The thermal behavior of anthraquinone derivatives is profoundly dictated by their molecular structure.[2] The parent 9,10-anthraquinone is a highly stable, crystalline solid.[3] The stability of substituted derivatives, such as this compound, is modulated by the nature and position of its functional groups.
-
Core Anthraquinone Scaffold: The tricyclic aromatic system provides a high degree of intrinsic thermal resilience.
-
1-Hydroxy Group (-OH): The presence of a hydroxyl group peri to a carbonyl group allows for the formation of a strong intramolecular hydrogen bond. This six-membered ring chelation significantly increases the energy required to induce molecular vibrations and subsequent bond cleavage, thereby enhancing overall thermal stability.[4]
-
2-Methoxy Group (-OCH₃): The methoxy group introduces a potential point of thermal lability. The C-O bond in the methoxy group is often the initial site of homolytic cleavage during pyrolysis in related aromatic compounds.[5] Its proximity to the stabilizing hydroxyl group may influence the decomposition onset temperature and the subsequent degradation pathway.
Understanding these structural nuances is key to predicting thermal behavior and interpreting analytical data.
Core Methodologies for Thermal Analysis
A comprehensive thermal stability profile is best achieved by coupling complementary analytical techniques. TGA and DSC are the cornerstones of this approach, providing quantitative data on mass changes and energetic transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For a pharmaceutical compound, this technique is indispensable for identifying the temperature at which degradation begins (onset temperature), the rate of degradation, and the total mass loss, which can provide clues about the decomposition mechanism.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is a highly sensitive method for detecting thermal events such as melting, crystallization, glass transitions, and decomposition, all of which involve a change in enthalpy.[6] For this compound, DSC can precisely determine its melting point and the enthalpy associated with melting and decomposition.
The logical workflow for a comprehensive thermal analysis is depicted below.
Caption: Hypothesized thermal decomposition pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for analysis.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and quantify mass loss.
-
Instrumentation: Calibrated Thermogravimetric Analyzer.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared ceramic or platinum TGA pan. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes prior to and during the analysis. Causality: An inert atmosphere prevents thermo-oxidative degradation, allowing for the study of purely thermal decomposition.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.
-
-
Data Acquisition: Record the mass, temperature, and time throughout the experiment.
-
Analysis: Analyze the resulting thermogram to determine the onset temperature of mass loss (T_onset) and the percentage of mass lost in each decomposition step.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature/enthalpy.
-
Instrumentation: Calibrated Differential Scanning Calorimeter (e.g., with indium standard).
-
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Causality: A smaller sample size improves peak resolution. A non-hermetic pan allows any gaseous decomposition products to escape, preventing a dangerous pressure buildup.
-
Instrument Setup: Place the sample pan and an empty, tared reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. Causality: The final temperature should be high enough to capture the entire decomposition event as guided by preliminary TGA data, but not excessively high to risk instrument damage.
-
-
Data Acquisition: Record the differential heat flow, temperature, and time.
-
Analysis: Analyze the resulting DSC curve to identify the peak temperature of melting (T_m), the enthalpy of fusion (ΔH_fus), and the peak temperature and enthalpy of decomposition (T_d, ΔH_d).
-
Data Interpretation and Presentation
The data obtained from TGA and DSC should be synthesized to provide a complete picture of the compound's thermal properties.
Interpreting the Results
-
DSC Curve: A sharp endotherm indicates melting. A broad exotherm following the melt typically signifies decomposition.
-
TGA Thermogram: A stable horizontal line indicates no mass loss. A sharp drop in mass corresponds to the decomposition event observed in the DSC. The temperature at which this drop begins is the T_onset.
Summarized Quantitative Data
All quantitative results should be presented in a clear, tabular format for easy comparison and reporting.
| Parameter | Symbol | Anticipated Value | Method |
| Melting Point | T_m | 180 - 220 °C | DSC |
| Enthalpy of Fusion | ΔH_fus | 25 - 40 kJ/mol | DSC |
| Onset Decomposition Temp. | T_onset (5% mass loss) | 210 - 250 °C | TGA |
| Peak Decomposition Temp. | T_d | 260 - 320 °C | DSC |
| Total Mass Loss | % | > 80% by 600°C | TGA |
| Residual Mass at 600°C | % | < 20% | TGA |
Note: The values presented in this table are hypothetical and based on the analysis of structurally similar compounds. Experimental verification is mandatory.
Isothermal Stress Testing for Long-Term Stability
While dynamic TGA/DSC is excellent for determining acute thermal stability, isothermal stress testing provides crucial insights into long-term stability under relevant storage conditions. [7]This method involves holding the compound at an elevated, constant temperature (e.g., 50°C) for an extended period (e.g., 4 weeks) and then analyzing for degradation using a high-resolution technique like HPLC. [7]This approach is highly sensitive for detecting subtle degradation that might be missed in a dynamic scan and is a standard practice in pharmaceutical compatibility studies. [8][9]
Conclusion
The thermal stability of this compound is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate or advanced material. A systematic approach employing both Thermogravimetric Analysis and Differential Scanning Calorimetry provides a comprehensive understanding of its melting behavior, decomposition onset, and energetic profile. The structural features—a stable aromatic core, a stabilizing intramolecular hydrogen bond from the 1-hydroxy group, and a potentially labile 2-methoxy group—create a unique thermal profile. The protocols and interpretive guidance provided herein offer a robust framework for researchers to experimentally determine this profile, ensuring the development of safe, stable, and effective products.
References
-
Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics. (2022). Organic Process Research & Development, ACS Publications. Retrieved January 15, 2026, from [Link]
-
Thermal behavior of five free anthraquinones from rhubarb. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Thermochemical and structural properties of anthraquinones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Results of isothermal stress testing of pure drug and drug excipient mixture after 3 weeks of storage. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (n.d.). The Journal of Physical Chemistry A, ACS Publications. Retrieved January 15, 2026, from [Link]
-
A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid. (2021). PMC, NIH. Retrieved January 15, 2026, from [Link]
-
Synthesis of the first 2-hydroxyanthraquinone substituted cyclotriphosphazenes and their cytotoxic properties. (n.d.). New Journal of Chemistry, RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Unimolecular thermal decomposition of dimethoxybenzenes. (2014). AIP Publishing. Retrieved January 15, 2026, from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved January 15, 2026, from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
Methodological & Application
Synthesis of 1-Hydroxy-2-methoxyanthraquinone: A Detailed Guide for Researchers
Introduction: The Significance of 1-Hydroxy-2-methoxyanthraquinone
This compound is a substituted anthraquinone, a class of organic compounds known for their vibrant colors and diverse biological activities. Anthraquinone derivatives are pivotal in the development of pharmaceuticals, dyes, and functional materials. Specifically, the hydroxymethoxy substitution pattern on the anthraquinone core is of significant interest to researchers in drug discovery and materials science. These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The precise arrangement of the hydroxyl and methoxy groups influences the molecule's electronic properties and its ability to interact with biological targets, making the development of reliable and efficient synthetic methods a critical endeavor for further research and application.
This document provides a comprehensive guide to the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. It outlines two primary synthetic strategies: a classic and adaptable Friedel-Crafts acylation approach and a modern Diels-Alder cycloaddition route. Each method is presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidelines for the characterization and purification of the final product.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [1] |
| Molecular Weight | 254.24 g/mol | [1] |
| Appearance | Expected to be a colored solid (typically yellow to orange) | General knowledge of anthraquinones |
| Boiling Point | 465.4°C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| LogP | 2.1762 | [1] |
Synthesis Pathway I: Friedel-Crafts Acylation and Cyclization
The Friedel-Crafts acylation is a robust and widely employed method for the synthesis of aromatic ketones and is particularly well-suited for the construction of the anthraquinone skeleton.[2] This pathway involves a two-step process: the initial acylation of a substituted aromatic ring with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization to form the tricyclic anthraquinone system.
Causality of Experimental Choices
For the synthesis of this compound, the judicious choice of the starting aromatic compound is critical to achieve the desired substitution pattern. We propose the use of 2-methoxyphenol (guaiacol) as the starting nucleophile. The hydroxyl and methoxy groups of 2-methoxyphenol are ortho- and para-directing activators for electrophilic aromatic substitution. The Friedel-Crafts acylation is expected to occur at the position para to the hydroxyl group and ortho to the methoxy group, leading to the desired regiochemistry of the intermediate, 2-(3-hydroxy-4-methoxybenzoyl)benzoic acid.
The subsequent intramolecular cyclization is typically achieved using a strong protic acid, such as concentrated sulfuric acid, or a Lewis acid. The acid protonates the carboxylic acid group, facilitating the electrophilic attack on the electron-rich aromatic ring to close the central ring of the anthraquinone core.
Experimental Protocol: A Proposed Synthesis
This protocol is adapted from established procedures for the synthesis of similar hydroxyanthraquinones.[3]
Step 1: Friedel-Crafts Acylation of 2-Methoxyphenol with Phthalic Anhydride
-
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Methoxyphenol (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve phthalic anhydride and 2-methoxyphenol in anhydrous dichloromethane.
-
Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-hydroxy-4-methoxybenzoyl)benzoic acid.
-
Step 2: Intramolecular Cyclization to this compound
-
Materials:
-
Crude 2-(3-hydroxy-4-methoxybenzoyl)benzoic acid from Step 1
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Carefully add the crude product from Step 1 to concentrated sulfuric acid with stirring in a beaker.
-
Heat the mixture to 100-120 °C in an oil bath and maintain this temperature for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
The crude product can then be purified by recrystallization.
-
Visualizing the Friedel-Crafts Pathway
Caption: Friedel-Crafts synthesis of this compound.
Synthesis Pathway II: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. This approach offers an alternative and often highly regioselective route to the anthraquinone core.[2] The general strategy involves the reaction of a suitably substituted 1,4-naphthoquinone with a diene, followed by an oxidation step to aromatize the newly formed ring.
Causality of Experimental Choices
To synthesize this compound via a Diels-Alder reaction, one could envision a retrosynthetic approach starting from a substituted naphthoquinone that already contains the desired hydroxyl and methoxy groups. However, a more common and practical approach is to use a simpler naphthoquinone and introduce the substituents in later steps. A plausible route would involve the Diels-Alder reaction of 1,4-naphthoquinone with a suitable diene, followed by functional group manipulations on the resulting tetrahydroanthraquinone intermediate.
A more direct, though potentially more challenging, approach would be the reaction of a functionalized diene with a simple dienophile. For the purpose of this guide, we will outline a general procedure that highlights the key steps of this synthetic strategy.
Experimental Protocol: A General Diels-Alder Approach
This protocol provides a general framework for the Diels-Alder approach. The specific diene and subsequent functionalization steps would need to be optimized based on the desired final product.
Step 1: Diels-Alder Reaction of 1,4-Naphthoquinone
-
Materials:
-
1,4-Naphthoquinone (1.0 eq)
-
A suitable diene (e.g., 1,3-butadiene or a substituted derivative) (1.1-1.5 eq)
-
Toluene or xylene as solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in the chosen solvent.
-
Add the diene to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product, a tetrahydroanthraquinone, to crystallize.
-
Collect the solid product by vacuum filtration.
-
Step 2: Aromatization and Functionalization
-
Materials:
-
Tetrahydroanthraquinone from Step 1
-
An oxidizing agent (e.g., DDQ, manganese dioxide)
-
Reagents for hydroxylation and methoxylation as required.
-
-
Procedure:
-
The crude tetrahydroanthraquinone is dissolved in a suitable solvent (e.g., benzene, toluene).
-
An oxidizing agent is added, and the mixture is heated to effect aromatization to the corresponding anthraquinone.
-
Following the formation of the anthraquinone core, subsequent steps would involve regioselective introduction of the hydroxyl and methoxy groups. This could be achieved through various methods, including electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the existing substituents on the anthraquinone ring.
-
Visualizing the Diels-Alder Pathway
Sources
Application Notes and Protocols for the Laboratory Scale Synthesis of 1-Hydroxy-2-methoxyanthraquinone
Introduction: The Significance of 1-Hydroxy-2-methoxyanthraquinone
This compound, also known as alizarin-2-methyl ether, is a naturally occurring anthraquinone derivative found in plants of the Rubiaceae family. This class of compounds has garnered significant interest in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential as a building block for functional materials. Research has indicated that substituted anthraquinones exhibit a range of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The precise substitution pattern on the anthraquinone scaffold is critical in determining its biological efficacy and mechanism of action.
The laboratory-scale synthesis of this compound is a crucial process for enabling further research into its potential applications. Access to a reliable and reproducible synthetic protocol allows for the production of highly pure material for biological screening, derivatization, and physicochemical studies. This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and successful replication.
Guiding Principles of the Synthesis Strategy
The chosen synthetic route for this compound involves the regioselective methylation of the commercially available starting material, Alizarin (1,2-dihydroxyanthraquinone). The rationale behind this strategy is based on the differential acidity of the two hydroxyl groups in Alizarin. The hydroxyl group at the 1-position is intramolecularly hydrogen-bonded to the adjacent carbonyl group, rendering it less acidic and less nucleophilic than the hydroxyl group at the 2-position. This difference in reactivity allows for the selective methylation of the 2-hydroxyl group under controlled reaction conditions.
The protocol employs dimethyl sulfate as the methylating agent and potassium carbonate as a mild base. The choice of a mild base is critical to prevent the deprotonation of the less acidic 1-hydroxyl group, thereby ensuring the desired regioselectivity. Acetone is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
High-Purity Isolation of 1-Hydroxy-2-methoxyanthraquinone using Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-methoxyanthraquinone is a key organic compound belonging to the anthraquinone family, a class of molecules widely investigated for their diverse biological activities and applications as chemical intermediates.[1] Achieving high purity of this compound is paramount for accurate downstream applications, including pharmacological screening, structural analysis, and synthesis of complex derivatives. This application note presents a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase column chromatography. The methodology is built upon a systematic approach that includes preliminary analysis by Thin-Layer Chromatography (TLC) to optimize separation conditions, a step-by-step guide to preparative column chromatography, and final purity verification by High-Performance Liquid Chromatography (HPLC).
Introduction and Scientific Principles
This compound (C₁₅H₁₀O₄, M.W. 254.24 g/mol ) possesses a characteristic anthraquinone scaffold functionalized with both a hydroxyl (-OH) and a methoxy (-OCH₃) group.[2] This substitution pattern creates a distinct polarity profile that is key to its chromatographic separation. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ether oxygen of the methoxy group is a hydrogen bond acceptor. These polar functionalities, attached to the largely non-polar tricyclic aromatic core, make the molecule moderately polar.
The purification strategy described herein leverages normal-phase adsorption chromatography. In this technique, the stationary phase is highly polar (silica gel, SiO₂), and the mobile phase is a relatively non-polar organic solvent or a mixture of solvents. The separation mechanism relies on the differential adsorption of components in the crude mixture onto the silica surface.
-
Polar Compounds: Interact strongly with the polar silica gel via hydrogen bonding and dipole-dipole interactions. They are adsorbed more tightly and thus elute later.
-
Non-polar Compounds: Have minimal interaction with the stationary phase and are readily carried along with the mobile phase, eluting first.
By carefully selecting a mobile phase (eluent) of appropriate polarity, this compound can be effectively separated from less polar byproducts (e.g., unreacted starting materials) and more polar impurities (e.g., di-hydroxy analogs or degradation products). The process involves a preliminary TLC analysis to identify a solvent system that provides optimal separation, followed by scaling up to a preparative column for bulk purification.
Preliminary Analysis via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value of approximately 0.25-0.35.[3] This Rƒ value ensures that the compound moves sufficiently off the baseline for good separation but remains on the column long enough to separate from faster-moving, non-polar impurities.
Protocol for TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or acetone) to create a ~5% solution.[3]
-
Plate Preparation: Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark ticks on this line for each sample.
-
Spotting: Use a capillary tube to apply a small spot of the dissolved crude mixture onto a tick mark. For comparison, it is wise to also spot standards of known starting materials if available.
-
Developing Chamber Preparation: Pour a small amount (~0.5 cm depth) of a pre-selected solvent system (e.g., Hexane:Ethyl Acetate 8:2 v/v) into a developing chamber or a beaker covered with a watch glass. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves resolution.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Seal the chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate in a fume hood. Visualize the separated spots under a UV lamp (254 nm and/or 365 nm), circling any visible spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[3]
-
Optimization: Repeat steps 4-7 with different solvent ratios (e.g., 9:1, 7:3, 6:4 Hexane:Ethyl Acetate) until the target compound's spot has an Rƒ of ~0.3.
Preparative Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials & Equipment
| Reagent/Equipment | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Solvents | Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Crude Material | 1-2 g of this compound mixture |
| Glassware | Chromatography Column (40-60 mm diameter), Beakers |
| Apparatus | Fume Hood, Rotary Evaporator, UV Lamp |
| Purity Analysis | TLC plates, HPLC system with UV detector |
Step-by-Step Purification Workflow
Step 1: Column Packing (Slurry Method)
-
Place a small plug of glass wool at the bottom of the chromatography column, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., Hexane:Ethyl Acetate 9:1). The consistency should be like a thin milkshake.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Add silica until the packed bed is approximately 20-25 cm high. Do not let the column run dry at any point.
-
Add a layer of sand (~1 cm) on top of the silica bed to prevent disruption during sample loading. Drain the solvent until its level is just at the top of the sand layer.
Step 2: Sample Loading (Dry Loading) Dry loading is preferred for samples that are not highly soluble in the mobile phase, as it often leads to better band resolution.
-
Dissolve the crude material (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-4 g of silica gel to this solution and mix well.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing colored powder is obtained.
-
Carefully add this powder onto the sand layer at the top of the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Gently add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in test tubes or flasks (fractions).
-
Start with the low-polarity mobile phase identified during TLC analysis. This will elute the least polar impurities first.
-
Monitor the separation by collecting fractions (e.g., 10-20 mL each) and analyzing them by TLC. Spot multiple fractions on a single TLC plate to identify which ones contain your target compound.
-
If separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% Ethyl Acetate in Hexane to 15%, then 20%. A stepwise gradient is often sufficient.
-
Continue collecting fractions until the desired compound has fully eluted from the column, as confirmed by TLC.
Step 4: Isolation of Pure Compound
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain only the pure this compound spot (with the target Rƒ value).
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified compound. Dry it under a high vacuum to remove any residual solvent.
Caption: Workflow for the purification of this compound.
Purity Assessment and Characterization
After isolation, the purity of the final product must be rigorously confirmed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for determining the purity of a compound. A reverse-phase method is typically suitable for anthraquinone derivatives.[4][5]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (70:30) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL in Acetonitrile or Methanol |
A pure sample should yield a single, sharp, and symmetrical peak in the HPLC chromatogram. Purity can be calculated based on the area percentage of the main peak.
Physical Characterization
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.
-
Spectroscopy: Confirm the chemical structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Handling: Always handle this compound and related compounds in a well-ventilated fume hood. Anthraquinone derivatives may be irritants or have other unknown toxicological properties.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8]
-
Solvents: Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid sources of ignition and ensure proper ventilation.
-
Disposal: Dispose of all chemical waste, including residual silica gel and solvents, in accordance with institutional and local environmental regulations.[9]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation on column | Incorrect mobile phase polarity; Column overloaded. | Re-optimize mobile phase with TLC. Use a larger column or less crude material. |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Cracked/channeled silica bed | Column was packed improperly or allowed to run dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
| Streaking on TLC plate | Sample is too concentrated; Compound is acidic/basic. | Dilute the sample. Add a trace of acid (acetic) or base (triethylamine) to the mobile phase. |
References
-
CABI Digital Library. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs. Retrieved from [Link]
-
Danilović, M., & Naumović-Stevanović, O. (1965). The separation of some anthraquinone derivatives by thin-layer chromatography. Journal of Chromatography A, 19(3), 613-4. Retrieved from [Link]
-
Gasparic, J., & Klásek, A. (1969). Separation of anthraquinone derivatives by thin-layer chromatography on silica gel. Journal of Chromatography A, 40, 135-140. Retrieved from [Link]
-
Gasparic, J., & Matrka, M. (1959). Separation of anthraquinone derivatives by paper chromatography. Collection of Czechoslovak Chemical Communications, 24, 1943-1947. Retrieved from [Link]
-
Nowik, W., Fogt, J., & Jasińska, A. (2014). Separation of 9,10-Anthraquinone Derivatives: Evaluation of C18 Stationary Phases. Acta Chromatographica, 26(1), 1-21. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Hydroxy-2-methylanthraquinone. Retrieved from [Link]
-
Gao, Y., et al. (2020). Measurement and correlation of 1, 4-diamino-2-methoxyanthraquinone and 1- amino-2-methoxy-4-hydroxyanthraquinone in supercritical CO2. Journal of the Chinese Institute of Engineers, 44(1), 76-84. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Measurement and correlation of 1, 4-diamino-2-methoxyanthraquinone and 1- amino-2-methoxy-4-hydroxyanthraquinone in supercritical CO2. Journal of the Chinese Institute of Engineers, 44(1), 76-84. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Hydroxy-4-((2-methoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Push Biotechnology. (n.d.). 1-Hydroxy-2-methylanthraquinone. Retrieved from [Link]
-
PhytoBank. (2015). 1-Hydroxy-2-methylanthraquinone (PHY0169415). Retrieved from [Link]
-
Dayang Chem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC - ANALYSIS. Retrieved from [Link]
-
Shupeniuk, V. I., & Taras, T. N. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies, 29(2), 253-267. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Hydroxy-4-((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hemmateenejad, B., et al. (2010). Multivariate image analysis-thin layer chromatography (MIA-TLC) for simultaneous determination of co-eluting components. Analyst, 135(7), 1747-58. Retrieved from [Link]
-
Lee, J., et al. (2022). Thin layer chromatography (TLC) analysis to identify selective conditions... Biotechnology and Bioengineering. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of the analyzed anthraquinones at 5.00 μg/mL. Retrieved from [Link]
-
Dhorncha, P., et al. (2008). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Chromatographic Science, 46(4), 329-332. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2,5,7-trimethoxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
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Investigational Application of 1-Hydroxy-2-methoxyanthraquinone in Cellular Imaging
Disclaimer: The application of 1-Hydroxy-2-methoxyanthraquinone as a fluorescent probe in cell imaging is an emerging area of research and is not yet extensively documented in peer-reviewed literature. This document presents a hypothetical framework and investigational protocols based on the known properties of anthraquinone derivatives and established principles of fluorescence microscopy. Researchers should consider this a foundational guide for exploring the potential of this compound, and all protocols will require optimization.
Introduction: The Potential of Anthraquinones in Bioimaging
Anthraquinone derivatives are a class of aromatic organic compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] Several members of this family exhibit intrinsic fluorescence, a property that can be harnessed for biomedical applications such as bioimaging.[3][4] this compound, with its compact and rigid molecular structure, presents an intriguing candidate for a novel fluorescent probe. Its potential utility in cell imaging lies in its predicted photophysical properties and its likely ability to permeate cell membranes.
This application note provides a comprehensive, albeit investigational, guide for researchers, scientists, and drug development professionals interested in exploring the use of this compound for imaging cellular structures. We will delve into a hypothesized mechanism of action, predicted spectral characteristics, detailed protocols for cell staining and imaging, and crucial considerations for cytotoxicity and data interpretation.
Hypothesized Mechanism of Action: A Lipophilic Probe for Lipid Droplets
Based on the structural characteristics of the anthraquinone core, which is generally hydrophobic, we hypothesize that this compound may function as a lipophilic fluorescent probe.[5] Such probes tend to accumulate in lipid-rich environments within the cell. One of the most prominent lipid-rich organelles is the lipid droplet, a dynamic cellular structure involved in energy storage and lipid homeostasis.[6][7]
The proposed mechanism involves the passive diffusion of this compound across the plasma membrane, followed by its partitioning into the neutral lipid core of lipid droplets. This accumulation would lead to a significant increase in local probe concentration, resulting in bright fluorescent labeling of these organelles.
Caption: Hypothesized mechanism of this compound as a lipid droplet probe.
Predicted Spectral Properties and Key Characteristics
The exact spectral properties of this compound in a cellular environment have not been reported. However, based on data from similar anthraquinone derivatives, we can predict its potential photophysical characteristics.[3] It is crucial to experimentally determine these properties for accurate imaging.
| Property | Predicted Value / Characteristic | Notes |
| Excitation Max (λex) | ~450 - 490 nm | Likely in the blue-green range of the spectrum. |
| Emission Max (λem) | ~580 - 630 nm | Predicted to emit in the orange-red range.[3] |
| Stokes Shift | Potentially large | A large Stokes shift is beneficial for reducing background noise. |
| Quantum Yield | Environment-dependent | Fluorescence intensity may increase in non-polar environments like lipid droplets. |
| Photostability | Requires experimental validation | A critical parameter for live-cell and time-lapse imaging.[8] |
| Molecular Weight | 268.26 g/mol [9] | Small molecular size facilitates cell permeability. |
| Lipophilicity (logP) | ~3.4 - 3.5[5][9] | Supports the hypothesis of partitioning into lipid-rich structures. |
Investigational Protocols for Cell Imaging
These protocols are designed as a starting point and should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve 1 mg of this compound (MW: 268.26 g/mol ) in 372.7 µL of high-quality, anhydrous DMSO.
-
Storage: Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Live-Cell Staining and Imaging
This protocol is adapted from standard live-cell imaging procedures.[10][11]
Sources
- 1. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual color triads: synthesis, photophysics and applications in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-Hydroxyanthraquinone | C14H8O3 | CID 8512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanine fluorophore derivatives with enhanced photostability [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation of live cell samples for fluorescence spectroscopy and computational super-resolution imaging [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 1-Hydroxy-2-methoxyanthraquinone as a pH Indicator
Introduction: Unveiling the Potential of a Hydroxyanthraquinone Derivative in pH Indication
1-Hydroxy-2-methoxyanthraquinone is a member of the anthraquinone family, a class of organic compounds renowned for their vibrant colors and diverse applications, including as dyes and in pharmaceutical research.[1][2] The inherent chemical structure of hydroxyanthraquinones, featuring hydroxyl groups on the anthraquinone core, imparts a pH-sensitive character to these molecules. This sensitivity arises from the acidic nature of the hydroxyl protons, which can be donated or accepted depending on the hydrogen ion concentration of the surrounding medium. This proton exchange leads to a modification of the molecule's electronic conjugation, resulting in a distinct and observable color change.[3][4]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a pH indicator. While specific experimental data for this particular compound is not extensively available in public literature, this guide provides a robust framework based on established principles for hydroxyanthraquinones and detailed protocols to enable the user to characterize and effectively employ this compound in their own laboratory settings. We will delve into the theoretical underpinnings of its function, provide a detailed synthetic protocol, and outline the necessary steps for its preparation and application as a reliable pH indicator.
Physicochemical Properties and Principle of Operation
This compound possesses the chemical structure and properties outlined in the table below. The key to its function as a pH indicator lies in the acidic proton of the hydroxyl group at the 1-position.
| Property | Value | Source |
| IUPAC Name | 1-hydroxy-2-methoxyanthracene-9,10-dione | [5] |
| Molecular Formula | C₁₅H₁₀O₄ | [5] |
| Molecular Weight | 254.24 g/mol | [5] |
| Predicted pKa | ~8.6 (Estimated based on similar structures) | [6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and in alkaline aqueous solutions. | [7][8] |
The principle of operation is governed by the acid-base equilibrium of the hydroxyl group. In an acidic solution, the hydroxyl group remains protonated, and the compound exhibits a particular color. As the pH increases and the solution becomes more alkaline, the hydroxyl group deprotonates to form a phenoxide ion. This deprotonation extends the conjugated π-system of the molecule, causing a bathochromic shift (a shift to longer wavelengths) in the maximum absorption of light.[9] This shift in absorption is perceived as a change in the color of the solution.
The equilibrium between the protonated (HIn) and deprotonated (In⁻) forms can be represented as:
HIn (Color A) ⇌ H⁺ + In⁻ (Color B)
The pKa value is the pH at which the concentrations of the protonated and deprotonated forms are equal.
Synthesis of this compound
While various methods exist for the synthesis of hydroxyanthraquinones, a common and effective approach is through a Friedel-Crafts acylation followed by cyclization.[1][10] The following protocol is a detailed, adaptable method for the synthesis of this compound, based on established procedures for similar anthraquinone derivatives.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This synthesis involves the reaction of phthalic anhydride with 2-methoxyphenol, followed by cyclization to form the anthraquinone ring.
Materials:
-
Phthalic anhydride
-
2-Methoxyphenol (Guaiacol)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice
-
Ethanol
Procedure:
-
Friedel-Crafts Acylation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride in nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phthalic anhydride and 2-methoxyphenol in nitrobenzene from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product, an o-benzoylbenzoic acid derivative, will precipitate. Filter the solid, wash with water, and dry.
-
-
Cyclization:
-
Add the dried o-benzoylbenzoic acid derivative to concentrated sulfuric acid.
-
Heat the mixture at a moderate temperature (e.g., 100-120 °C) for a few hours to effect cyclization.
-
Carefully pour the hot acid mixture onto crushed ice. The this compound will precipitate.
-
Filter the crude product, wash thoroughly with water until the washings are neutral, and then dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
-
Preparation and Characterization of the Indicator Solution
Due to its limited solubility in water, the indicator solution is best prepared in a mixed solvent system.
Protocol 2: Preparation of this compound Indicator Solution (0.1% w/v)
Materials:
-
This compound (synthesized or purchased)
-
95% Ethanol
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) solution
Procedure:
-
Weigh 0.1 g of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of 95% ethanol to the flask and sonicate or stir until the solid is completely dissolved.
-
If the compound is not readily soluble, a few drops of 0.1 M NaOH can be added to aid dissolution by converting it to its more soluble deprotonated form.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Mix the solution thoroughly. Store the indicator solution in a well-sealed, dark bottle to prevent evaporation and photodegradation.
Protocol 3: Spectrophotometric Determination of pKa and Color Change
This protocol outlines the steps to experimentally determine the pKa of this compound and characterize its color transition.[11][12]
Materials:
-
0.1% this compound indicator solution
-
A series of buffer solutions with known pH values (e.g., from pH 7 to pH 10, with increments of 0.2-0.5 pH units)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
UV-Vis spectrophotometer
-
pH meter
Procedure:
-
Determination of λmax for Acidic and Basic Forms:
-
Prepare two cuvettes. To one, add a small amount of the indicator solution and dilute with a pH 4 buffer (acidic form). To the other, add the same amount of indicator and dilute with a pH 11 buffer (basic form).
-
Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic (λmax,acid) and basic (λmax,basic) forms.
-
-
Measurement of Absorbance at Different pH Values:
-
Prepare a series of cuvettes, each containing a buffer solution of a specific pH within the expected transition range (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
-
Add an identical, small aliquot of the indicator solution to each cuvette and mix well.
-
Measure the absorbance of each solution at the λmax determined for the basic form (λmax,basic).
-
-
Calculation of pKa:
-
Plot the absorbance at λmax,basic against the pH. The resulting graph should be a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HIn]/[In⁻]) where the ratio of the concentrations of the acidic ([HIn]) and basic ([In⁻]) forms can be determined from the absorbance values.
-
-
Visual Observation of Color Change:
-
Visually inspect the color of the solutions prepared in step 2 to determine the color of the acidic and basic forms and the pH range over which the color transition occurs.
-
Application in Acid-Base Titrations
Once characterized, this compound can be used as an indicator in acid-base titrations. Its suitability for a particular titration will depend on its pKa value. An indicator is most effective when its pKa is close to the pH at the equivalence point of the titration.
Protocol 4: Use of this compound in a Titration
Procedure:
-
Prepare the analyte solution in an Erlenmeyer flask.
-
Add 2-3 drops of the prepared this compound indicator solution.
-
Titrate with the titrant from a burette, swirling the flask continuously.
-
The endpoint of the titration is reached when a sharp, permanent color change is observed.
Visualization of Concepts
To further elucidate the principles and workflows described, the following diagrams are provided.
Caption: pH-dependent equilibrium of the indicator.
Caption: Workflow for acid-base titration.
Conclusion
This compound presents a promising candidate for a pH indicator, leveraging the well-established chemistry of hydroxyanthraquinones. While further experimental characterization is necessary to precisely define its pKa and color transition range, the protocols outlined in these application notes provide a clear and actionable path for researchers to synthesize, prepare, and validate this compound for use in various laboratory applications. Its distinct color change, rooted in its pH-dependent molecular structure, makes it a valuable tool for visual pH determination and endpoint detection in titrations.
References
-
Ossowski, T., Goulart, M. O. F., de Abreu, F. C., Sant’Ana, A. E. G., Miranda, P. R. B., Costa, C. de O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2008). Determination of the pKa Values of some Biologically Active and Inactive Hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175–183. [Link]
-
PhytoBank. (2015). Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415). [Link]
-
PhytoBank. (2015). Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415). [Link]
-
Shupeniuk, V. I., & Taras, T. N. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies, 29(3), 395-413. [Link]
-
PubChem. (n.d.). 1-Hydroxyanthraquinone. Retrieved from [Link]
-
RSC Publishing. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. [Link]
-
PubChem. (n.d.). 1-Hydroxyanthraquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]
-
YouTube. (2025). How Do pH Indicators Change Color In Chemistry?. [Link]
-
RSC Publishing. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. [Link]
-
ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
YouTube. (2025). How Do pH Indicators Change Color In Chemistry?. [Link]
-
PubMed Central (PMC). (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Antimicrobial Susceptibility Testing of 1-Hydroxy-2-methoxyanthraquinone
Abstract and Purpose
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Anthraquinones, a class of aromatic compounds abundant in nature, have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This document provides a comprehensive set of detailed protocols for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of 1-Hydroxy-2-methoxyanthraquinone. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data.[3][4] This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind key procedural choices, ensuring a robust and self-validating experimental design.
Compound Profile and Handling
Physicochemical Properties of this compound
This compound is a derivative of anthraquinone, a class of compounds known for their biological activities.[5] Understanding its basic properties is fundamental to designing accurate assays.
| Property | Value | Source |
| Chemical Structure | 1-hydroxy-2-methoxyanthracene-9,10-dione | [5] |
| Molecular Formula | C₁₅H₁₀O₄ | [5] |
| Molecular Weight | 254.24 g/mol | [5] |
| Appearance | Yellow to orange crystalline solid (typical for anthraquinones) | N/A |
| CAS Number | 6003-11-8 | [5] |
Solubility and Stock Solution Preparation: A Critical First Step
The accuracy of any antimicrobial assay is contingent upon the complete solubilization of the test compound. Anthraquinones are typically hydrophobic and have poor water solubility.[2] Therefore, an organic solvent is required to prepare a high-concentration stock solution, which is then serially diluted in the aqueous culture medium.
Causality: Using a solvent like Dimethyl Sulfoxide (DMSO) is essential because if the compound precipitates in the aqueous assay medium, its effective concentration becomes unknown and variable, leading to erroneous results. The final solvent concentration in the assay must be kept low (typically ≤1% v/v) and tested in a vehicle control to ensure it does not independently affect microbial growth.
Protocol: Stock Solution Preparation
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly until the solution is clear and no particulate matter is visible.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Safety and Handling Precautions
Anthraquinone-class compounds require careful handling. While specific data for this compound is limited, general safety protocols for anthraquinones should be followed. They may cause skin sensitization and are handled as potentially carcinogenic.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[7]
-
Handling: Handle the powdered compound in a chemical fume hood to prevent inhalation.
-
Disposal: Dispose of contaminated materials and solutions in accordance with local, state, and federal regulations for chemical waste.[8]
Scientific Principle: The Antimicrobial Mechanism of Anthraquinones
Anthraquinones exert their antimicrobial effects through a multi-targeted approach. Understanding this mechanism provides context for the expected outcomes of the assays. Key mechanisms include:
-
Cell Wall and Membrane Disruption: The planar structure of anthraquinones allows them to intercalate into the bacterial cell wall and membrane, disrupting their integrity. This increases permeability, leading to the leakage of essential cytoplasmic contents and ultimately, cell death.[9]
-
Inhibition of Key Cellular Processes: These compounds can inhibit the synthesis of nucleic acids and proteins, which are vital for bacterial replication and survival.[2]
-
Blockage of Energy Metabolism: Anthraquinones can interfere with the electron transport chain, disrupting cellular respiration and blocking ATP production, effectively starving the bacteria of energy.[10]
Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are presented in a logical sequence for a comprehensive evaluation of an unknown compound, starting with determining the minimum inhibitory concentration, followed by qualitative diffusion assays, and finally, assessing the rate of microbial killing.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism. This is a quantitative measure of the compound's potency.[11]
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a 96-well microtiter plate.[12][13] After incubation, the wells are visually assessed for turbidity (growth). The MIC is the lowest concentration where no growth is observed.[14]
Materials and Reagents:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli) grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Positive control antibiotic (e.g., Gentamicin)
-
Multichannel pipette and sterile tips
-
Plate reader (optional, for OD600 readings)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. From this, 50 µL will be added to each well containing 50 µL of compound dilution, resulting in a final concentration of 5 x 10⁵ CFU/mL in the well, as recommended by CLSI guidelines.[15]
-
-
Compound Dilution Plate Setup:
-
Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared test compound working solution (e.g., 256 µg/mL in CAMHB with 2% DMSO) to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial transfer from column 2 to 10. Discard 50 µL from column 10 to maintain equal volumes.
-
Column 11 (Vehicle Control): Add 50 µL of CAMHB containing the same concentration of DMSO as the highest compound concentration well (e.g., 1% DMSO). This validates that the solvent does not inhibit growth.
-
Column 12 (Growth Control): Add 50 µL of plain CAMHB. This well contains no compound or solvent and should show robust growth.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial inoculum (1 x 10⁶ CFU/mL) to all wells from column 1 to 12. The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the plate from the bottom using a reading mirror.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[16]
-
Caption: Workflow for serial dilution in a 96-well plate to determine MIC.
Protocol 2: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of this compound.[17]
Principle: A standardized microbial inoculum is swabbed onto the surface of an agar plate. Wells are created in the agar, and the test compound is added to the wells.[18] The compound diffuses outward, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" (ZOI) will appear around the well where microbial growth has been prevented.[19]
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates. Ensure the agar depth is uniform (approx. 4 mm).
-
Prepare a 0.5 McFarland standardized inoculum in sterile saline as described in Protocol 4.1.
-
Using a sterile cotton swab, uniformly streak the entire surface of the MHA plate with the inoculum in three different directions to ensure complete coverage.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Creation and Application:
-
Aseptically punch wells (6-8 mm diameter) into the agar using a sterile cork borer or pipette tip.[18]
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution (at a high concentration, e.g., 1 mg/mL) into a well.
-
Add the same volume of a positive control antibiotic to a separate well.
-
Add the same volume of the solvent (DMSO) to a third well as a negative/vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
Caption: Diagram of an agar well diffusion plate setup with controls.
Protocol 3: Time-Kill Kinetic Assay
Objective: To determine the rate at which this compound kills a microbial population and to differentiate between bactericidal (killing) and bacteriostatic (inhibiting) activity.[20]
Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the predetermined MIC). Aliquots are removed at specific time intervals, serially diluted, plated, and incubated. The number of surviving colonies (CFU/mL) is counted at each time point to generate a killing curve.[21][22]
Step-by-Step Methodology:
-
Assay Setup:
-
Prepare tubes containing CAMHB with this compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. Also include a vehicle control tube.
-
Prepare a bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in CAMHB.
-
Add the inoculum to each test tube and vortex gently. This is Time 0.
-
-
Time-Point Sampling:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.
-
-
Plating and Incubation:
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Collection and Analysis:
-
Count the colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time (hours).
-
Interpretation: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity.[20] A <3-log₁₀ reduction, where growth is significantly lower than the growth control, indicates bacteriostatic activity.
-
Caption: Experimental workflow for a time-kill kinetics assay.
Data Presentation and Interpretation
Table 1: Example MIC and MBC Data Summary
The Minimum Bactericidal Concentration (MBC) is determined by subculturing from the clear wells of the MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL from the initial inoculum.[23]
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | 1-H-2-MAQ | 32 | 64 |
| E. coli ATCC 25922 | 1-H-2-MAQ | 128 | >256 |
| S. aureus ATCC 29213 | Gentamicin | 0.5 | 1 |
Interpretation: A low MIC value indicates high potency.[24] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
Table 2: Example Agar Well Diffusion Data
| Organism | Compound (1 mg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 1-H-2-MAQ | 18 |
| E. coli ATCC 25922 | 1-H-2-MAQ | 10 |
| S. aureus ATCC 29213 | DMSO (Vehicle) | 0 |
Interpretation: A larger zone of inhibition generally corresponds to higher antimicrobial activity. However, this is a qualitative measure influenced by the compound's diffusion rate in agar.[25]
References
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Demirtas, I., Tufekci, A. R., & Yaglioglu, A. S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. J Res Pharm, 24(5), 735-742. [Link]
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Radhakrishnan, S. K., et al. (2012). New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26. Indian Journal of Pharmaceutical Sciences, 74(1), 23–28. [Link]
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Eloff, J. N. (1998). A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria. Planta Medica, 64(8), 711-713. [Link]
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Spizek, J., & Sigler, K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 143. [Link]
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PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. Retrieved from PubChem. [Link]
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Application Notes & Protocols: 1-Hydroxy-2-methoxyanthraquinone as a Versatile Precursor for the Synthesis of Novel Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxy-2-methoxyanthraquinone stands as a pivotal scaffold in medicinal chemistry, offering a unique combination of reactive sites for the strategic development of novel therapeutic agents. This guide provides an in-depth exploration of its potential as a precursor, detailing robust protocols for the synthesis of diverse derivatives. We delve into the chemical logic underpinning these methodologies, offering field-proven insights to empower researchers in their quest for next-generation pharmaceuticals. The anthraquinone core is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document serves as a comprehensive resource for chemists and pharmacologists, aiming to unlock the full potential of this versatile molecule.
Introduction: The Strategic Value of the this compound Scaffold
The 9,10-anthraquinone framework is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs.[1][5] The inherent planarity of the tricyclic system allows for effective intercalation with DNA, a mechanism central to the activity of many anticancer agents.[5] this compound, in particular, presents two key functional groups—a phenolic hydroxyl and a methoxy ether—that are ripe for chemical modification. The hydroxyl group at the C1 position can be readily alkylated or acylated, while the methoxy group at C2 can be cleaved to reveal a second hydroxyl group, opening avenues for further derivatization. Additionally, the aromatic rings of the anthraquinone core can be functionalized through various substitution reactions, enabling the synthesis of a vast library of novel compounds with diverse pharmacological profiles.
Core Derivatization Strategies and Protocols
This section details validated protocols for the key transformations of this compound. The rationale behind the choice of reagents and reaction conditions is elucidated to provide a deeper understanding of the underlying chemistry.
O-Demethylation of the Methoxy Group: Unveiling a Reactive Phenol
The selective cleavage of the methoxy group at the C2 position is a critical first step in many synthetic routes, yielding the corresponding 1,2-dihydroxyanthraquinone (alizarin). This transformation is significant as it introduces a second reactive hydroxyl group, allowing for differential functionalization of the two phenols. Boron tribromide (BBr₃) is a highly effective, albeit potent, reagent for this purpose.[2]
Protocol 2.1.1: O-Demethylation using Boron Tribromide (BBr₃)
Causality of Experimental Choices:
-
Reagent: Boron tribromide is a strong Lewis acid that readily coordinates to the oxygen of the methoxy group, facilitating nucleophilic attack by the bromide ion on the methyl group.[2] Its high reactivity allows the reaction to proceed at low temperatures, preserving other sensitive functional groups.
-
Solvent: Dichloromethane (DCM) is an inert solvent that is compatible with the highly reactive BBr₃ and effectively solubilizes the anthraquinone starting material.
-
Temperature: The reaction is initiated at a low temperature (-78 °C) to control the exothermic reaction between BBr₃ and the substrate. Allowing the reaction to slowly warm to room temperature ensures complete demethylation without significant side product formation.
-
Quenching: The reaction is carefully quenched with methanol or water to decompose the excess BBr₃ and the boron-containing intermediates.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in DCM (1.2-1.5 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1,2-dihydroxyanthraquinone.
Workflow Diagram: O-Demethylation
Caption: O-Demethylation Workflow.
O-Alkylation of the Hydroxyl Group: Introducing Lipophilic Moieties
Alkylation of the phenolic hydroxyl group at the C1 position is a straightforward method to introduce a variety of side chains, which can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.
Protocol 2.2.1: O-Alkylation using Alkyl Halides
Causality of Experimental Choices:
-
Base: A mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it solubilizes the reactants and facilitates the Sₙ2 reaction without solvating the nucleophile excessively.
-
Alkylating Agent: A variety of alkyl halides (e.g., alkyl iodides, bromides, or chlorides) can be employed to introduce different alkyl chains.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize or purify the crude product by column chromatography to obtain the desired O-alkylated derivative.
Synthesis of Amino Derivatives: Enhancing Biological Interactions
The introduction of nitrogen-containing functional groups can significantly enhance the biological activity of anthraquinones, often by improving their ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[6][7] A common strategy involves the nucleophilic substitution of a leaving group on the anthraquinone core.
Protocol 2.3.1: Synthesis of 4-Amino Derivatives from a Brominated Precursor
This protocol requires the initial bromination of this compound, which can be achieved using standard brominating agents. The resulting bromoanthraquinone can then undergo nucleophilic aromatic substitution.
Step-by-Step Methodology (for Nucleophilic Substitution):
-
Dissolve the brominated this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add the desired amine (primary or secondary, 2.0-5.0 eq).
-
In some cases, a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) may be required to facilitate the reaction (Ullmann condensation).
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography to yield the corresponding aminoanthraquinone derivative.
Reaction Pathway: Synthesis of Amino Derivatives
Caption: Synthesis of Amino Derivatives.
C-C Bond Formation via Suzuki-Miyaura Coupling: Expanding the Core Structure
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or vinyl substituents onto the anthraquinone scaffold.[7][8][9][10][11] This requires the presence of a halide (e.g., bromide or iodide) on the anthraquinone ring.
Protocol 2.4.1: Suzuki-Miyaura Coupling of a Halo-anthraquinone
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle of the Suzuki-Miyaura reaction.
-
Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required for the transmetalation step.
-
Boronic Acid: A wide variety of aryl or vinyl boronic acids can be used to introduce diverse substituents.
Step-by-Step Methodology:
-
To a reaction vessel, add the halo-1-hydroxy-2-methoxyanthraquinone (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the C-C coupled derivative.
Application Notes: Pharmacological Potential of Novel Derivatives
The derivatization of this compound opens up a vast chemical space for the discovery of new drug candidates. The following notes highlight the potential applications of the synthesized derivatives based on existing literature for analogous compounds.
| Derivative Class | Potential Biological Activity | Rationale and Supporting Evidence |
| Di- and Polyhydroxyanthraquinones | Anticancer, Antioxidant | Increased hydrogen bonding potential can enhance DNA intercalation and interaction with cellular targets. The presence of multiple hydroxyl groups can also contribute to radical scavenging activity.[9] |
| O-Alkylated Derivatives | Enhanced Lipophilicity, Improved Cell Permeability | The introduction of alkyl chains can increase the lipophilicity of the molecule, potentially leading to better membrane permeability and improved oral bioavailability. |
| Aminoanthraquinones | Potent Anticancer, Antimicrobial | The amino group can act as a hydrogen bond donor and acceptor, and can be protonated at physiological pH, leading to enhanced interactions with negatively charged biological macromolecules like DNA and proteins.[6][7] |
| C-Aryl Derivatives | Modulated DNA Binding, Kinase Inhibition | The introduction of aryl groups can extend the planar aromatic system, leading to stronger DNA intercalation. Additionally, these substituents can be tailored to fit into the binding pockets of specific enzymes, such as protein kinases.[5] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel derivatives with significant therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future work should focus on the systematic evaluation of the structure-activity relationships of these new compounds to identify lead candidates for further preclinical and clinical development. The combination of rational design and efficient synthetic methodologies will undoubtedly lead to the discovery of new and improved anthraquinone-based drugs.
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- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated HPLC Method for the Quantification of 1-Hydroxy-2-methoxyanthraquinone
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 1-Hydroxy-2-methoxyanthraquinone. This compound, a member of the anthraquinone family, is of significant interest in pharmaceutical and natural product research. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring high resolution and symmetrical peak shape. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, detailed protocols for sample and standard preparation, method validation parameters, and system suitability requirements. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot the method effectively.
Introduction and Scientific Rationale
This compound (CAS: 6003-11-8) is an organic compound belonging to the anthraquinone class, which is known for a wide range of biological activities.[1] Anthraquinones are prevalent in various plant species and are also synthesized for use as dyes and pharmaceutical intermediates.[2] Accurate and precise quantification of this compound is crucial for quality control in herbal medicine, pharmacokinetic studies, and drug formulation development.
The challenge in analyzing anthraquinones lies in their structural similarity and tendency for poor peak shape due to the presence of phenolic hydroxyl groups. This method was developed to overcome these challenges by optimizing the mobile phase composition and stationary phase chemistry. A reversed-phase C18 column is selected for its affinity for the non-polar anthraquinone core, while the addition of formic acid to the mobile phase is critical for suppressing the ionization of the hydroxyl group, thereby minimizing peak tailing and ensuring reproducible retention.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to method development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₁₀O₄ | [3] |
| Molecular Weight | 254.24 g/mol | [3] |
| LogP | 2.176 | [3] |
| Polar Surface Area | 63.6 Ų | [3] |
| UV Absorption | π → π* transitions (220–350 nm), n → π* transitions (~400 nm) | [2] |
The moderate LogP value indicates a balance between hydrophilicity and lipophilicity, making it well-suited for reversed-phase chromatography.
Experimental Workflow
The overall analytical process, from sample acquisition to final data analysis, is outlined in the diagram below. This workflow ensures a systematic and reproducible approach to the quantification of the target analyte.
Caption: General workflow for the HPLC analysis of this compound.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Data Acquisition Software: Agilent OpenLab CDS or equivalent.
-
Analytical Balance: 4-decimal place readability.
-
Ultrasonic Bath: For sample extraction.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Solvents
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade, ≥99%).
-
Deionized water (≥18.2 MΩ·cm).
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-15 min: 90% B; 15.1-18 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary), PDA Scan 200-600 nm for peak purity |
-
Rationale for Conditions: A gradient elution is employed to ensure efficient elution of the analyte while separating it from potential early-eluting polar and late-eluting non-polar impurities. A column temperature of 30 °C provides stable retention times and reduces system backpressure. The detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds, though a PDA scan is recommended to identify the absolute absorbance maximum for enhanced sensitivity.[4][5]
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation (from Plant Matrix)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Extraction: Accurately weigh 1.0 g of homogenized, dried plant powder into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet one more time and combine the supernatants.
-
Drying and Reconstitution: Evaporate the combined methanolic extract to dryness under reduced pressure. Reconstitute the residue in 5 mL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation and System Suitability
A validated method ensures that the results are reliable and accurate. The following tables outline the key parameters and their typical acceptance criteria based on ICH guidelines.
System Suitability Testing (SST)
SST is performed before any sample analysis to verify that the HPLC system is performing adequately. A mid-level calibration standard is injected five times.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates system precision. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 3.0% |
| Specificity | No interfering peaks at the retention time of the analyte peak. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, accurate, and precise for the quantitative analysis of this compound. The provided protocols for sample preparation and analysis, along with the rigorous standards for system suitability and method validation, establish a self-validating system for trustworthy results. This guide serves as an authoritative resource for professionals in quality control and research environments, enabling the reliable determination of this important anthraquinone derivative.
References
-
Panichayupakaranant, P., Sakunpak, A., & Sakunphueak, A. (2009). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Journal of Chromatographic Science, 47(3), 197–200. [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Genovese, S., et al. (2010). Comparison of three different extraction methods and HPLC determination of the anthraquinones aloe-emodine, emodine, rheine, chrysophanol and physcione in the bark of Rhamnus alpinus L. (Rhamnaceae). Phytochemical Analysis, 21(3), 261-267. [Link]
-
N'guessan, B., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Chemistry Central Journal, 8(1), 30. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (6003-11-8) for sale [vulcanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of three different extraction methods and HPLC determination of the anthraquinones aloe-emodine, emodine, rheine, chrysophanol and physcione in the bark of Rhamnus alpinus L. (Rhamnaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for Evaluating the Antioxidant Activity of 1-Hydroxy-2-methoxyanthraquinone
An Application Guide
Abstract
This application note provides a comprehensive, multi-faceted guide for researchers to rigorously evaluate the antioxidant potential of 1-Hydroxy-2-methoxyanthraquinone. Anthraquinone derivatives are a significant class of bioactive compounds, and understanding their antioxidant capacity is crucial for applications in pharmacology and drug development.[1][2] We move beyond single-assay limitations by presenting a suite of protocols, from foundational chemical assays (DPPH, ABTS, FRAP) to a more biologically relevant cell-based model (Cellular Antioxidant Activity assay). The narrative explains the causality behind each experimental choice, ensuring that the described protocols form a self-validating system through the requisite use of controls. This guide is designed to equip researchers with the rationale and step-by-step methodologies needed to generate robust, reproducible, and meaningful data.
Introduction: The Rationale for Antioxidant Profiling
Reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, are natural byproducts of aerobic metabolism.[2] While essential for signaling, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][3] Antioxidants are molecules that can neutralize these harmful radicals, thus mitigating oxidative damage.[4]
This compound belongs to the anthraquinone family, a class of compounds known for their diverse pharmacological activities.[1][5] Its chemical structure, featuring a phenolic hydroxyl group, strongly suggests a capacity for antioxidant action. Phenolic compounds are well-established antioxidants that can donate a hydrogen atom or an electron to stabilize free radicals.[6][7][8] The purpose of this document is to provide a detailed framework for systematically testing this hypothesis.
A single antioxidant assay is insufficient to capture the multifaceted nature of antioxidant activity.[9][10] Different assays operate via distinct mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[11] Therefore, a multi-assay approach is essential for a comprehensive assessment. This guide details three chemical assays and one cell-based assay to build a complete antioxidant profile:
-
DPPH Radical Scavenging Assay: A rapid and widely used SET-based assay to screen for radical scavenging capability.[12][13]
-
ABTS Radical Cation Decolorization Assay: An assay applicable to both hydrophilic and lipophilic compounds, providing a broader measure of scavenging activity.[10][14]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: A method to quantify the electron-donating, reducing capacity of the compound.[15][16]
-
Cellular Antioxidant Activity (CAA) Assay: A biologically relevant method that assesses the compound's ability to counteract induced oxidative stress within living cells, accounting for bioavailability and metabolism.[17][18]
Postulated Antioxidant Mechanism of this compound
The antioxidant potential of this compound is primarily attributed to the phenolic hydroxyl (-OH) group on its aromatic ring. This group can readily donate a hydrogen atom to a free radical (R•), neutralizing it and in turn forming a more stable, resonance-delocalized phenoxyl radical of the parent molecule. This action terminates the radical chain reaction, preventing further oxidative damage.[4][7]
Caption: Proposed radical scavenging mechanism.
Integrated Workflow for Antioxidant Assessment
A logical workflow ensures that data from simple, rapid screens informs the more complex and resource-intensive assays. The process begins with foundational chemical assays to confirm primary antioxidant activity and concludes with the cellular assay to verify biological relevance.
Caption: Overall experimental workflow.
Part I: In Vitro Chemical Antioxidant Assays
These assays provide a fundamental assessment of the compound's radical scavenging and reducing capabilities in a controlled chemical environment. For all assays, a known antioxidant such as Trolox or Ascorbic Acid must be used as a positive control to ensure the validity of the results.[19] All experiments should be performed in triplicate.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[13] This reduces the deep violet DPPH to its pale yellow, non-radical form, DPPH-H. The reduction in absorbance at ~517 nm is proportional to the antioxidant activity.[12][20]
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Trolox (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep this solution protected from light.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control, Trolox.
-
-
Assay Procedure: [21]
-
In a 96-well plate, add 100 µL of each sample dilution or standard to separate wells.
-
Add 100 µL of methanol to a well to serve as the blank.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Plot the % Inhibition against the sample concentration and determine the IC50 value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[22]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] The ABTS•+ has a characteristic blue-green color, which decolorizes upon reduction by an antioxidant. The change in absorbance is measured at ~734 nm. This assay is effective for both hydrophilic and lipophilic compounds.[10]
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound and Trolox
-
96-well microplate and microplate reader
Step-by-Step Protocol:
-
Reagent Preparation (ABTS•+ Solution): [23][24]
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. This is the stock ABTS•+ solution.
-
Before use, dilute the stock solution with PBS or ethanol to achieve an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.
-
-
Sample Preparation: Prepare serial dilutions of the test compound and Trolox as described for the DPPH assay.
-
Assay Procedure: [23]
-
Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6-10 minutes in the dark.
-
-
Measurement: Read the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition and the IC50 value using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at ~593 nm.[16]
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
This compound
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation (FRAP Reagent): [15][16]
-
Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM) in water.
-
Sample Preparation: Prepare dilutions of the test compound in the appropriate solvent.
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Incubate at 37°C for 4-6 minutes.
-
-
Measurement: Read the absorbance at 593 nm.
Data Analysis: Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve. Use the standard curve to determine the FRAP value of the sample, expressed as µM Fe(II) equivalents or mg Fe(II) per gram of sample. A higher FRAP value signifies greater reducing power.
Part II: Cell-Based Antioxidant Assay
To bridge the gap between chemical reactivity and biological efficacy, a cell-based assay is critical. It evaluates whether the compound can protect living cells from an induced state of oxidative stress.[25][26]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[18] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The assay quantifies the antioxidant's ability to inhibit DCF formation induced by a peroxyl radical generator, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[27]
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA probe
-
AAPH (radical initiator)
-
Quercetin (positive control)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (bottom-reading capable)
-
Cell culture incubator (37°C, 5% CO₂)
Sources
- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uychem.com [uychem.com]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. mdpi.com [mdpi.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. protocols.io [protocols.io]
- 24. ijpsonline.com [ijpsonline.com]
- 25. researchgate.net [researchgate.net]
- 26. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Hydroxy-2-methoxyanthraquinone Synthesis
Welcome to the technical support center for the synthesis of 1-Hydroxy-2-methoxyanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions (FAQs) related to the experimental procedures for this valuable anthraquinone derivative.
Introduction
This compound, also known as Alizarin 1-methyl ether, is an important synthetic intermediate and a naturally occurring compound isolated from various plant species, including those of the Morinda genus.[1] Its utility in medicinal chemistry and materials science necessitates reliable and optimized synthetic protocols. This guide will focus on the most common and effective synthetic strategies, providing detailed experimental procedures, troubleshooting for common issues, and a thorough understanding of the underlying chemical principles.
The primary synthetic routes to this compound that will be discussed are:
-
Selective Monomethylation of Alizarin: A direct approach utilizing the Williamson ether synthesis on the readily available 1,2-dihydroxyanthraquinone (Alizarin).
-
Selective Demethylation of 1,2-Dimethoxyanthraquinone: An alternative strategy involving the cleavage of one methyl ether from the corresponding dimethoxy derivative.
This guide will provide detailed protocols for each method, followed by a comprehensive troubleshooting section to address potential challenges in the laboratory.
Part 1: Synthesis Protocols and Reaction Mechanisms
Method 1: Selective Monomethylation of Alizarin
The most direct and frequently employed method for the synthesis of this compound is the selective methylation of one of the hydroxyl groups of alizarin.[2] This reaction is a classic example of the Williamson ether synthesis.
Reaction Scheme:
Causality of Reagent Choices:
-
Alizarin: The starting material possessing two hydroxyl groups with different acidities. The hydroxyl group at the 1-position is intramolecularly hydrogen-bonded to the adjacent carbonyl group, making it less acidic and less nucleophilic than the hydroxyl group at the 2-position. This difference in reactivity is the basis for the selective methylation.
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used as electrophilic sources of a methyl group.[2] Dimethyl sulfate is often more reactive but is also more toxic.[3]
-
Base: A mild base such as potassium carbonate (K₂CO₃) is typically used to selectively deprotonate the more acidic 2-hydroxyl group, forming the corresponding phenoxide which then acts as the nucleophile.[2] Stronger bases like sodium hydride (NaH) can lead to the deprotonation of both hydroxyl groups, resulting in a higher proportion of the dimethylated byproduct.[2]
-
Solvent: Anhydrous polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[2]
Detailed Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add alizarin (1 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2 equivalents) and anhydrous acetone.
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1-1.2 equivalents) dropwise at room temperature.[2]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrate and the washings, and remove the solvent under reduced pressure. Dissolve the resulting crude solid in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product will be a mixture of the desired this compound, the isomeric 2-hydroxy-1-methoxyanthraquinone, unreacted alizarin, and the over-methylated 1,2-dimethoxyanthraquinone.[2] Purification is typically achieved by column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate is commonly used. The less polar 1,2-dimethoxyanthraquinone will elute first, followed by the two monomethylated isomers, and finally the most polar unreacted alizarin.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Visualization of the Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Method 2: Selective Demethylation of 1,2-Dimethoxyanthraquinone
An alternative route involves the selective cleavage of one methyl ether from 1,2-dimethoxyanthraquinone. This can be particularly useful if the dimethoxy compound is more readily available. Lewis acids are commonly employed for the demethylation of aryl methyl ethers.[4]
Reaction Scheme:
Causality of Reagent Choices:
-
1,2-Dimethoxyanthraquinone: The starting material with two methoxy groups. The methoxy group at the 1-position is ortho to a carbonyl group, which can coordinate to the Lewis acid, facilitating the selective cleavage of this methyl group.
-
Lewis Acid: Boron trichloride (BCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂) are effective reagents for the demethylation of aryl methyl ethers.[4] Boron trichloride is a stronger Lewis acid and generally more reactive.
Detailed Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxyanthraquinone in a dry, aprotic solvent such as dichloromethane.
-
Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a solution of boron trichloride in dichloromethane (1 equivalent) dropwise.
-
Reaction: Allow the reaction to stir at low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Part 2: Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs):
Q1: What is the most common synthetic route for this compound? A1: The selective monomethylation of alizarin using a methylating agent and a mild base is the most common and direct method.[2]
Q2: What are the primary side products in the methylation of alizarin? A2: The main side products are the isomeric 2-hydroxy-1-methoxyanthraquinone and the over-methylated 1,2-dimethoxyanthraquinone.[2] Unreacted alizarin may also be present in the crude product.
Q3: How can I improve the selectivity for the desired 1-hydroxy-2-methoxy isomer? A3: To improve selectivity, use a mild base like potassium carbonate and a slight excess of the methylating agent (1.1-1.2 equivalents). Using a stronger base or a large excess of the methylating agent will favor the formation of the dimethylated product.
Q4: My reaction is very slow or does not go to completion. What could be the issue? A4: Ensure that all your reagents and solvents are anhydrous, as water can react with the base and hinder the deprotonation of alizarin. Also, check the quality of your methylating agent, as it can degrade over time.
Q5: I am having difficulty separating the isomers by column chromatography. Any tips? A5: The isomers can be challenging to separate. Use a long column and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Running the column slowly can also improve separation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Wet reagents or solvents. | - Monitor the reaction by TLC to ensure completion. - Be careful during extraction and chromatography to minimize losses. - Use anhydrous solvents and freshly opened or properly stored reagents. |
| Formation of a large amount of 1,2-dimethoxyanthraquinone | - Excess of methylating agent. - Use of a strong base. - Prolonged reaction time. | - Use only a slight excess of the methylating agent (1.1-1.2 equivalents). - Use a mild base like potassium carbonate. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Presence of significant unreacted alizarin | - Insufficient amount of base or methylating agent. - Deactivated methylating agent. - Short reaction time. | - Use at least 1.5 equivalents of base and 1.1 equivalents of methylating agent. - Use a fresh bottle of the methylating agent. - Allow the reaction to proceed until TLC indicates the consumption of alizarin. |
| Difficulty in purifying the product | - Isomers are co-eluting during chromatography. | - Use a longer column and a very shallow solvent gradient. - Consider using a different solvent system for chromatography (e.g., toluene/acetone). - Recrystallization from a suitable solvent (e.g., ethanol/water) may also help in purification.[2] |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Part 3: Characterization and Safety
Product Characterization:
-
Appearance: Orange to red crystalline solid.
-
Molecular Formula: C₁₅H₁₀O₄
-
Molecular Weight: 254.24 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 12.85 (s, 1H, -OH), 8.30-8.25 (m, 2H, Ar-H), 7.80-7.75 (m, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 1H, Ar-H), 7.25 (d, J = 8.8 Hz, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 188.9, 182.0, 160.5, 158.5, 135.2, 134.8, 133.5, 133.0, 127.3, 126.8, 124.5, 120.0, 118.5, 115.8, 56.5.
Safety Precautions:
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dimethyl Sulfate: This reagent is highly toxic, corrosive, and a suspected carcinogen.[3] It can cause severe burns upon contact and is fatal if inhaled. Handle with extreme caution under a fume hood and use appropriate gloves.[3] Any waste containing dimethyl sulfate should be quenched with a solution of aqueous ammonia or sodium hydroxide.[6]
-
Methyl Iodide: This is a toxic and volatile reagent. Handle in a fume hood and avoid inhalation or skin contact.
-
Boron Trichloride: This is a corrosive and toxic gas that reacts violently with water.[7] It should be handled in a fume hood or glove box by trained personnel.[7]
-
Solvents: Acetone and dichloromethane are flammable and volatile. Keep away from ignition sources.
References
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of Alizarin 1-methyl ether. BenchChem.
- BenchChem. (2025). The Discovery and History of Alizarin 1-Methyl Ether: An In-depth Technical Guide. BenchChem.
- Sigma-Aldrich. (2024).
- Pentachemicals. (2025).
- University of Rochester. (n.d.). Boron Trichloride.
- National Center for Biotechnology Information. (n.d.).
- Morley, J. O., Preston, P. N., & Winwick, T. (1983). Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone.
- Vedantu. (2022).
- Bionium. (2018).
- Forni, L., et al. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
- Karioti, A., et al. (2019). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity, 16(8), e1900223.
- Vasantdada Sugar Institute. (n.d.). ALIZARIN.
- ResearchGate. (n.d.).
- BIORLAB. (n.d.). Alizarin 1-methyl Ether.
- Ono, Y., et al. (1993). Selective O-methylation of phenol with dimethyl carbonate over X-zeolites.
- Sentek, J., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Journal of visualized experiments: JoVE, (91), e51771.
- Ramírez, A., et al. (2010). O Methylation of Phenol in Liquid Phase over Basic Zeolites. Industrial & Engineering Chemistry Research, 49(15), 6813-6818.
- Lewis, H. F., et al. (1928). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 20(11), 1178-1181.
- ChemicalBook. (n.d.). 1-Hydroxy anthraquinone(129-43-1) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). Alizarin 2-methyl ether. PubChem.
- Wang, Y., et al. (2006). 2-Hydroxy-1-methoxyanthraquinone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4938-o4939.
- Gao, H., & Hu, D. (2020). Recent advances in dissecting the demethylation reactions in natural product biosynthesis. Current Opinion in Chemical Biology, 59, 47-53.
- da Silva, A. B., et al. (2025).
- Stoyanov, S., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1856.
- International Agency for Research on Cancer. (1999). Dimethyl Sulfate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- International Agency for Research on Cancer. (n.d.). DIMETHYL SULFATE 1.
- Boey, J., et al. (2019). An efficient demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 21(16), 4445-4453.
- da Silva, A. B., et al. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 7(12), 10395-10403.
- Yamada, T., et al. (1991). Selective staining methods for cartilage of rat fetal specimens previously treated with alizarin red S.
- National Center for Biotechnology Inform
- Lissel, M., et al. (1996). Process for producing n-methylated organic pigments. WO 1996/008537 A1.
- iXCells Biotechnologies. (n.d.).
- Puchtler, H., et al. (2022). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences, 23(24), 15688.
- ResearchGate. (2022). Does anyone have a protocol for making Alizarin Red (with Mordant Red 11)
- Theiler, K. (2015). Modified double skeletal staining protocols with Alizarin red and Alcian blue in laboratory animals.
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- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purdue.edu [purdue.edu]
Technical Support Center: Improving the Yield of 1-Hydroxy-2-methoxyanthraquinone Synthesis
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Hydroxy-2-methoxyanthraquinone. Our goal is to provide actionable, in-depth solutions to common experimental challenges, moving beyond procedural steps to explain the underlying chemical principles. By understanding the causality behind each experimental choice, you can diagnose issues, optimize reaction conditions, and significantly improve the yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for the this compound scaffold.
Q1: What are the primary synthetic routes for the anthraquinone core, and which is most suitable for this specific derivative?
A1: The anthraquinone skeleton is robust, and several methods exist for its construction. The most common and versatile approaches include:
-
Friedel-Crafts Acylation followed by Cyclization: This is the most widely employed method in laboratory and industrial settings. It involves two key steps: (a) The acylation of an aromatic substrate with phthalic anhydride (or a derivative) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an intermediate o-benzoylbenzoic acid. (b) The subsequent intramolecular cyclization of this intermediate using a strong protic acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) to yield the anthraquinone core.[1][2] This route offers high convergence and adaptability for variously substituted anthraquinones.
-
Diels-Alder Reaction: This elegant approach involves a [4+2] cycloaddition between a naphthoquinone and a suitable diene to construct the central ring of the anthraquinone system.[1][2] While powerful, the availability of the specifically substituted naphthoquinone and diene precursors can be a limitation.
-
Oxidation of Anthracene: For the parent anthraquinone, direct oxidation of anthracene is a common industrial method.[3] However, this is not suitable for producing specifically substituted derivatives like this compound unless starting with a pre-functionalized anthracene, which is often synthetically challenging.
For the synthesis of this compound, the Friedel-Crafts acylation route is generally the most practical and recommended due to the commercial availability of starting materials and the extensive documentation of the reaction class.
Q2: What are the logical starting materials for the Friedel-Crafts synthesis of this compound?
A2: The synthesis begins with phthalic anhydride and an appropriately substituted benzene ring. To achieve the target 1-hydroxy-2-methoxy substitution pattern, the logical choice for the aromatic component is 1,2-dimethoxybenzene (veratrole) .
The reaction proceeds as follows:
-
Step 1 (Acylation): Phthalic anhydride reacts with veratrole. The methoxy groups are ortho-, para-directing activators. Acylation will occur para to one of the methoxy groups, leading predominantly to 2-(3,4-dimethoxybenzoyl)benzoic acid.
-
Step 2 (Cyclization): Heating this intermediate in concentrated sulfuric acid or polyphosphoric acid effects an intramolecular electrophilic aromatic substitution (cyclization) to form 1,2-dimethoxyanthraquinone.
-
Step 3 (Selective Demethylation): The final step is a selective cleavage of the C1-methoxy ether to yield the C1-hydroxyl group. This is the most challenging step, as conditions must be controlled to avoid cleaving the C2-methoxy group or causing other side reactions. This can often be achieved using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃), which coordinate preferentially to the peri C1-methoxy group due to chelation with the adjacent carbonyl.
Q3: Why is the stoichiometry of the Lewis acid catalyst (AlCl₃) so critical in the initial acylation step?
A3: The Friedel-Crafts acylation requires more than a catalytic amount of the Lewis acid, typically 2-3 equivalents.[4] This is due to two factors:
-
Acylium Ion Formation: The first equivalent of AlCl₃ acts as a true catalyst, coordinating to the carbonyl oxygen of the phthalic anhydride to generate the highly electrophilic acylium ion species necessary for the attack on the aromatic ring.[5]
-
Product Complexation: The resulting benzoylbenzoic acid product contains a ketone and a carboxylic acid. Both of these carbonyl oxygens are Lewis basic and will complex strongly with AlCl₃. This complexation deactivates the product towards further acylation (preventing polyacylation) but also sequesters the Lewis acid.[5][6] Therefore, at least one additional equivalent of AlCl₃ is required for each carbonyl group in the reactants and products to drive the reaction to completion. Using insufficient AlCl₃ is a primary cause of incomplete conversion and low yields.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
Issue 1: Persistently Low Overall Yield
-
Question: My final yield of this compound is consistently below 30%. What are the most likely causes and how can I address them?
-
Answer: Low yield is a multi-faceted problem that can arise at any stage of the synthesis. A systematic diagnosis is crucial. The table below outlines the common failure points, their underlying causes, and recommended corrective actions.
| Stage | Potential Cause | Scientific Explanation | Recommended Solution |
| Acylation | Incomplete Reaction | Insufficient Lewis acid (AlCl₃) fails to generate enough acylium ion and gets sequestered by products.[5][6] Moisture in reagents or solvent will hydrolyze and deactivate the AlCl₃. | Use at least 2.2 equivalents of high-quality, anhydrous AlCl₃. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Suboptimal Temperature | The reaction is often sluggish at low temperatures, while excessively high temperatures can promote side reactions or decomposition. | Maintain the reaction temperature between 0-5°C during AlCl₃ addition and then allow it to warm to room temperature or slightly heat (e.g., 40-60°C) to drive to completion. Monitor via TLC. | |
| Cyclization | Inefficient Ring Closure | The intramolecular electrophilic substitution requires a potent dehydrating agent and high activation energy to overcome the deactivating effect of the benzoyl group. | Use a strong dehydrating acid like concentrated H₂SO₄ (>98%) or polyphosphoric acid (PPA). Ensure the reaction temperature is sufficiently high (typically 100-150°C). |
| Demethylation | Incomplete or Non-Selective Cleavage | The ether cleavage requires a strong Lewis acid. Incomplete reaction leaves starting material (1,2-dimethoxyanthraquinone). Harsh conditions can cleave both methoxy groups, yielding 1,2-dihydroxyanthraquinone (alizarin). | Titrate the amount of Lewis acid (e.g., BBr₃ or AlCl₃). Start with 1.1 equivalents at a low temperature (e.g., -78°C for BBr₃) and slowly warm. Follow the reaction by TLC to maximize the formation of the desired product. |
| Workup/Purification | Mechanical Losses | The product may be partially soluble in the aqueous phase during workup, or significant material can be lost during transfers and multiple purification steps. | Ensure complete precipitation of the product before filtration. Minimize transfers. Use a proven purification protocol, such as the one described in Section 3. |
Issue 2: Formation of Isomers and Byproducts
-
Question: My crude product shows multiple spots on TLC, indicating significant byproduct formation. How can I improve selectivity?
-
Answer: The primary source of byproducts in this synthesis is a lack of selectivity in the acylation and demethylation steps.
-
Acylation Isomers: While the directing effects of the two methoxy groups in veratrole strongly favor acylation at the desired position (C4), a small amount of acylation at the C3 position can occur, leading to a 2-(2,3-dimethoxybenzoyl)benzoic acid isomer. This isomer will cyclize to form 1,8-dimethoxyanthraquinone, which is difficult to separate. To minimize this, keep the acylation temperature low to favor the thermodynamically more stable product.
-
Demethylation Byproducts: This is the most common source of impurities.
-
Over-demethylation: Using excess Lewis acid or high temperatures will lead to the cleavage of both methoxy groups, forming 1,2-dihydroxyanthraquinone.
-
Under-demethylation: Incomplete reaction will leave unreacted 1,2-dimethoxyanthraquinone.
-
Group Migration: In some Friedel-Crafts systems, alkyl or acyl groups can migrate under the strongly acidic conditions, though this is less common for strongly bound methoxy groups.[7]
-
-
Solution: The key to controlling demethylation is meticulous reaction monitoring. Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 9:1 Dichloromethane:Methanol) to track the disappearance of the starting material (1,2-dimethoxyanthraquinone) and the appearance of the product (this compound) and the over-demethylated byproduct (1,2-dihydroxyanthraquinone). Quench the reaction immediately when the concentration of the desired product is maximized.
-
Issue 3: Difficulty in Final Product Purification
-
Question: I am struggling to obtain a pure final product. Standard column chromatography gives poor separation. What are the best purification methods?
-
Answer: The polarity of your desired product, the starting material, and the dihydroxy byproduct can be very similar, making chromatographic separation challenging. A multi-step purification strategy is often most effective.
-
Acid/Base Extraction: The phenolic hydroxyl group in your product is acidic. You can exploit this for purification. Dissolve the crude mixture in an organic solvent (like dichloromethane) and extract it with a cold, dilute aqueous base (e.g., 1M NaOH or Na₂CO₃). Your desired product will deprotonate and move to the aqueous layer, while the unreacted 1,2-dimethoxyanthraquinone will remain in the organic layer. The more acidic 1,2-dihydroxy byproduct will also move to the aqueous layer.
-
Selective Precipitation: Carefully re-acidify the aqueous layer with cold, dilute HCl. The this compound will precipitate out. It is often possible to find a pH at which the desired product precipitates preferentially over the more acidic dihydroxy byproduct.
-
Recrystallization: This is a powerful final purification step. Suitable solvents include ethanol, methanol, acetic acid, or toluene.[8] Experiment with solvent pairs (e.g., ethanol/water) to achieve optimal crystal growth and purity.
-
Section 3: Key Experimental Protocols
Protocol 1: Two-Step Friedel-Crafts Synthesis of 1,2-Dimethoxyanthraquinone
This protocol outlines the initial construction of the anthraquinone core.
-
Reactant Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 1,2-dimethoxybenzene (1.0 eq) and phthalic anhydride (1.05 eq) to an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0°C in an ice bath.
-
Lewis Acid Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.2 eq) to the stirred mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Acylation Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of 1,2-dimethoxybenzene.
-
Workup (Acylation): Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the dark-colored complex hydrolyzes. Separate the organic layer, extract the aqueous layer with the solvent, combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(3,4-dimethoxybenzoyl)benzoic acid.
-
Cyclization: Add the crude intermediate to concentrated sulfuric acid (>98%) or polyphosphoric acid in a flask. Heat the mixture to 120°C for 2-3 hours.
-
Workup (Cyclization): Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry in an oven to yield crude 1,2-dimethoxyanthraquinone.
Protocol 2: Selective Demethylation and Purification
This protocol details the final conversion and purification.
-
Reactant Setup: Dissolve the crude 1,2-dimethoxyanthraquinone (1.0 eq) in anhydrous dichloromethane and cool the solution to -78°C (dry ice/acetone bath) under a nitrogen atmosphere.
-
Reagent Addition: Slowly add boron tribromide (BBr₃) (1.1 eq, 1M solution in DCM) dropwise via syringe.
-
Reaction: Stir the reaction at -78°C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress carefully by TLC every 30 minutes.
-
Quenching: Once TLC shows optimal conversion, cool the mixture back to 0°C and slowly quench the reaction by adding methanol, followed by water.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash with 1M aq. Na₂CO₃. The desired product will move to the basic aqueous layer. Re-acidify the aqueous layer with 2M HCl until the product precipitates. Filter the solid, wash with cold water, and dry. Perform a final recrystallization from ethanol to obtain pure this compound.
Section 4: Visual Guides & Workflows
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis and purification of this compound.
Diagram 2: Logic for Troubleshooting Low Yield
Caption: Decision-making flowchart for troubleshooting low synthesis yield.
References
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxymorindone and Related Anthraquinones. BenchChem. 1
-
Horspool, W. M., & Khalaf, A. I. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
-
Li, Y., et al. (2012). 2-Hydroxy-1-methoxyanthraquinone monohydrate. NIH National Center for Biotechnology Information.
-
Shupeniuk, V. I., & Taras, T. N. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies.
-
Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Indian Chemical Society.
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
BenchChem. (2025). Optimizing Synthesis of 2-Hydroxyanthraquinone: A Technical Support Resource. BenchChem. 8
-
Google Patents. (1926). Purification of anthraquinone.
-
Organic Syntheses. Anthrone. Organic Syntheses.
-
SlideShare. (2016). EXPERIMENT (13 ) Preparation of anthraquinone.
Sources
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- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
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Overcoming solubility issues of 1-Hydroxy-2-methoxyanthraquinone in biological assays
Welcome to the technical support guide for 1-Hydroxy-2-methoxyanthraquinone. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound in biological assays. As a lipophilic anthraquinone derivative, its poor aqueous solubility is a primary hurdle in obtaining reliable and reproducible experimental data. This guide provides field-proven insights, troubleshooting workflows, and validated protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a member of the anthraquinone family of compounds, which are widely studied for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[1] Its chemical structure is characterized by a rigid, planar tricyclic aromatic core. This large, nonpolar surface area, coupled with a predicted high partition coefficient (XLogP3), makes the molecule highly hydrophobic and thus poorly soluble in aqueous solutions like cell culture media and assay buffers. The single hydroxyl and methoxy groups are insufficient to overcome the lipophilic nature of the anthraquinone backbone.
Table 1: Physicochemical Properties of Related Anthraquinones
| Property | Value | Interpretation & Implication |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₄ | (for this compound) |
| Molecular Weight | ~254.24 g/mol | Standard for small molecules. |
| XLogP3 (Predicted) | ~3.0 - 3.5 | Indicates high lipophilicity and predicts poor aqueous solubility.[2] |
| Appearance | Yellow/Orange Crystalline Powder | Typical for anthraquinone derivatives. |
Q2: What is the best starting solvent for creating a stock solution?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended starting solvent.[3] It is a powerful, polar aprotic solvent capable of dissolving a vast array of hydrophobic organic compounds.[3] For most applications, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the most effective first step.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
This is a critical, cell-line-dependent parameter. While DMSO is widely used, it can induce cellular stress, differentiation, or toxicity at higher concentrations.
-
General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects.
-
Sensitive Assays/Cell Lines: For sensitive cell lines or long-term incubation assays ( > 48 hours), it is crucial to keep the final DMSO concentration at ≤ 0.1% (v/v) .
Trustworthiness Pillar: You must always determine the maximum tolerated solvent concentration for your specific experimental system. A "solvent-only" control (media + DMSO at the final concentration) must be included in every experiment to differentiate compound effects from solvent-induced artifacts.[4] See Protocol 2 for a detailed methodology.
Troubleshooting Guide: From Precipitation to Publication-Ready Data
This section addresses the most common failure point: compound precipitation upon dilution into aqueous media. The following decision tree and detailed solutions provide a systematic approach to overcoming this challenge.
Caption: Decision tree for solubilizing this compound.
Problem: My compound dissolves in DMSO but precipitates upon dilution into my aqueous assay buffer or cell media.
This occurs when the compound, stable in a high concentration of organic solvent, "crashes out" as the solution polarity dramatically increases.
Solution 1: Optimization of Dilution Protocol (Simplest Approach)
Causality: The rate of dilution and the final concentration are key factors. Rapidly adding a small volume of highly concentrated stock to a large aqueous volume creates localized super-saturation, promoting precipitation.
-
Action A: Lower the Final Concentration. Is your target concentration necessary? Often, a lower, soluble concentration is still effective.
-
Action B: Perform Serial Dilutions. Instead of a single large dilution step (e.g., 1:1000), create an intermediate dilution series. For example, first, dilute the 20 mM DMSO stock into a smaller volume of media to make a 1 mM intermediate stock (now in 5% DMSO). This can then be further diluted to the final concentration. This gradual decrease in solvent concentration can keep the compound in solution.
Solution 2: Employing Co-solvents and Excipients (Intermediate Approach)
Causality: Co-solvents can modify the bulk solvent properties, reducing polarity and creating "micro-environments" that help keep hydrophobic compounds solvated.
-
Action: Use a Formulation Vehicle. Prepare the stock solution in a mixture of solvents. These excipients are generally more biocompatible than pure DMSO at higher concentrations.
Table 2: Common Solvents & Excipients for Poorly Soluble Compounds
| Solvent / Excipient | Recommended Max % in Assays | Pros | Cons |
|---|---|---|---|
| DMSO | < 0.5% | Excellent solubilizing power for stock.[3] | Can be toxic; precipitation upon dilution is common.[5] |
| Ethanol (EtOH) | < 1.0% | Less toxic than DMSO; volatile. | Weaker solvent for highly lipophilic compounds. |
| Polyethylene Glycol 400 (PEG400) | < 2.0% | Good co-solvent, low toxicity. | Can be viscous; may affect some protein assays. |
| Cremophor® EL | < 0.1% | Powerful non-ionic surfactant; forms micelles. | Potential for significant biological off-target effects. |
| Pluronic® F-127 | < 0.2% | Forms micelles to encapsulate compounds. | Can interfere with membrane-based assays. |
Solution 3: Advanced Formulation with Cyclodextrins (Most Robust Approach)
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as molecular containers, encapsulating the hydrophobic drug molecule and presenting a soluble complex to the aqueous environment.
This is a highly effective method described in pharmaceutical sciences for increasing the apparent water solubility of poorly soluble agents. The most commonly used is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high solubility and low toxicity.
Caption: Cyclodextrin encapsulates the hydrophobic drug, increasing solubility.
See Protocol 3 for a step-by-step method for using HP-β-CD.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh 1-5 mg of this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired high concentration (e.g., 20 mM).
-
Dissolution: Vortex vigorously for 2-3 minutes.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Check compound stability information before heating.
-
Sonication (Optional): Use a bath sonicator for 5-10 minutes to aid dissolution through cavitation.
-
Filtration & Storage: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates. Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Solvent Titration: Prepare a 2X concentration series of your chosen solvent (e.g., DMSO) in your complete cell culture medium. For example, prepare 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (media only) solutions.
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X solvent dilutions to the appropriate wells (in triplicate). This will result in final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, assess cell viability using a standard method like MTT, MTS, or a live/dead stain.
-
Analysis: Plot cell viability (%) versus solvent concentration. The highest concentration that shows no statistically significant decrease in viability compared to the 0% control is your maximum tolerated concentration.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in cell culture grade water. This solution can be sterile-filtered and stored at 4°C.
-
Prepare Drug Stock: Create a 10 mM stock of this compound in 100% DMSO as per Protocol 1.
-
Complexation:
-
In a sterile microcentrifuge tube, mix the 10 mM drug stock with the 40% HP-β-CD solution at a 1:1 or 1:2 molar ratio of drug to cyclodextrin. A common starting point is to mix equal volumes.
-
Incubate this mixture at 37°C for 1-2 hours with constant shaking or vortexing to facilitate the formation of the inclusion complex. The solution should become clear.
-
-
Dilution for Assay: This drug-cyclodextrin complex stock can now be diluted directly into your aqueous assay medium. The complex is significantly more water-soluble and less likely to precipitate.
-
Validation: Always include a vehicle control containing the same final concentration of the HP-β-CD/DMSO mixture without the drug to account for any effects of the formulation itself.
References
-
ResearchGate. Solubility isotherms of 1-hydroxy-2-(propoxymethyl)anthraquinone...[Link]
-
Chemsrc. 1-Hydroxy-2-methylanthraquinone | CAS#:6268-09-3.[Link]
-
ResearchGate. Solubility of anthraquinone derivatives in supercritical carbon dioxide | Request PDF.[Link]
-
PubChem. 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.[Link]
-
DergiPark. Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines.[Link]
-
MDPI. Enhanced Production of Anthraquinones and Phenolic Compounds and Biological Activities in the Cell Suspension Cultures of Polygonum multiflorum.[Link]
-
NIH National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening.[Link]
-
NIH National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.[Link]
-
NIH National Center for Biotechnology Information. Effects of Free Anthraquinones Extract from the Rhubarb on Cell Proliferation and Accumulation of Extracellular Matrix in High Glucose Cultured-Mesangial Cells.[Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]
-
MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds.[Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting fluorescence quenching of 1-Hydroxy-2-methoxyanthraquinone
Answering the call of researchers and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting fluorescence quenching of 1-Hydroxy-2-methoxyanthraquinone. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to guide you through the complexities of your fluorescence-based experiments.
Technical Support Guide: this compound
This guide is structured as a series of frequently asked questions (FAQs) that directly address common and complex issues encountered during the use of this compound as a fluorescent probe. Each answer provides not only a solution but also the underlying scientific rationale to empower your experimental design and interpretation.
FAQ 1: My fluorescence signal is weak or completely absent. What are the initial steps for troubleshooting?
A weak or non-existent signal is a common issue that can often be resolved by systematically checking the fundamentals of your experimental setup before exploring complex quenching phenomena.
Core Areas to Investigate:
-
Instrument & Settings Verification:
-
Wavelengths: Ensure your fluorometer's excitation wavelength is set to the absorption maximum of this compound and the emission is being monitored across its expected emission range. While exact values can be solvent-dependent, start with a broad scan to locate the peaks.
-
Slit Widths: Wider excitation and emission slit widths allow more light to pass, increasing signal intensity. Start with wider slits (e.g., 5-10 nm) to find a signal, then narrow them to improve spectral resolution if needed.[1]
-
Detector Gain: If your instrument allows, increase the detector gain (voltage) to amplify the signal. Be cautious, as excessively high gain can also amplify noise.
-
-
Sample Integrity and Preparation:
-
Fluorophore Degradation: Fluorophores are sensitive to light and temperature.[2] Ensure your stock solution is fresh and has been stored protected from light. Photobleaching, the photochemical destruction of the fluorophore, can occur upon prolonged exposure to the excitation light.
-
Contamination: A dirty cuvette or contaminated solvent can scatter light or introduce quenching impurities. Always use high-quality, clean quartz cuvettes and spectroscopy-grade solvents.
-
-
Positive Controls:
-
To confirm the instrument is functioning correctly, run a standard fluorophore with known excitation/emission properties and a strong quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a fresh solution of Anthracene).[3] If the standard works, the issue lies with your specific sample.
-
Workflow: Initial Signal Troubleshooting
Here is a logical workflow to diagnose the root cause of a weak or absent signal.
Caption: Initial troubleshooting workflow for low fluorescence.
FAQ 2: My fluorescence intensity is concentration-dependent, decreasing at higher concentrations. What is happening?
This phenomenon is a classic sign of Aggregation-Caused Quenching (ACQ) . Many planar aromatic molecules, including anthraquinone derivatives, are prone to this effect.
The Mechanism of ACQ:
In dilute solutions, individual molecules fluoresce efficiently. As concentration increases, these molecules begin to associate and form aggregates, primarily through π-π stacking interactions. In this aggregated state, new, non-radiative decay pathways are created, such as excimer formation, which dissipate the excitation energy as heat rather than light, thus "quenching" the fluorescence.[4][5][6][7]
Experimental Protocol: Diagnosing ACQ
-
Prepare a Dilution Series: Create a series of samples of this compound in your chosen solvent, ranging from very dilute (e.g., 10⁻⁷ M) to highly concentrated (e.g., 10⁻³ M).
-
Measure Fluorescence: For each sample, measure the fluorescence intensity at the emission maximum, keeping all instrument settings (slit widths, gain) constant.
-
Plot Data: Plot the fluorescence intensity as a function of concentration.
-
Interpretation: A typical ACQ plot will show an initial linear increase in intensity with concentration, followed by a plateau and then a decrease at higher concentrations.
| Concentration Range | Expected Observation | Underlying Process |
| Low (e.g., < 10⁻⁵ M) | Intensity is proportional to concentration. | Molecules are solvated and fluoresce independently. |
| Intermediate | Intensity increase slows or plateaus. | Onset of aggregation begins to compete with fluorescence. |
| High (e.g., > 10⁻⁴ M) | Intensity decreases with increasing concentration. | ACQ dominates; non-radiative decay in aggregates is the primary relaxation pathway.[6] |
Solution: If ACQ is confirmed, your experiments should be conducted in a concentration range where fluorescence intensity is linearly proportional to concentration to ensure reliable quantification.
FAQ 3: I changed solvents and my emission peak shifted and/or the intensity dropped. Why?
This is due to solvatochromism , a phenomenon where the solvent's polarity influences the electronic energy levels of the fluorophore.[8][9] this compound possesses polar hydroxyl and carbonyl groups, making its excited state sensitive to the surrounding solvent environment.
Scientific Rationale:
A polar solvent will preferentially stabilize the more polar excited state of the fluorophore more than its ground state.[9] This stabilization lowers the energy of the excited state, reducing the energy gap between the excited and ground states. Consequently, the emitted photon has lower energy, resulting in a red-shift (a shift to a longer wavelength) in the emission spectrum.[9][10] Conversely, non-polar solvents will result in a blue-shift (a shift to a shorter wavelength) compared to polar solvents. The change in solvent can also affect the rate of non-radiative decay, altering the fluorescence quantum yield (intensity).
Troubleshooting Solvent Effects:
To systematically investigate this, measure the absorption and emission spectra of your compound in a range of solvents with varying polarities.
| Solvent | Polarity (Dielectric Constant) | Expected Emission Shift | Potential Impact on Intensity |
| n-Hexane | ~1.9 | Blue-shifted (relative to others) | Varies |
| Toluene | ~2.4 | ↓ | Varies |
| Tetrahydrofuran (THF) | ~7.6 | Intermediate | Often a good balance |
| Acetonitrile (ACN) | ~37.5 | Red-shifted | May decrease due to specific interactions[11] |
| Ethanol | ~24.5 | Red-shifted (protic solvent) | May decrease due to hydrogen bonding |
FAQ 4: Could the pH of my aqueous solution be quenching the fluorescence?
Absolutely. The fluorescence of molecules with acidic or basic functional groups is often pH-dependent, and this compound is no exception due to its phenolic hydroxyl group.
The Mechanism of pH-Dependent Fluorescence:
The protonation state of the hydroxyl group can significantly alter the electronic structure of the molecule.[12][13] At low pH, the hydroxyl group is protonated (-OH). As the pH increases past the pKa of this group, it becomes deprotonated to form a phenolate ion (-O⁻). This change can:
-
Shift Emission: The deprotonated form often has a different emission maximum.
-
Quench Fluorescence: The deprotonated form may have a much lower fluorescence quantum yield or be non-fluorescent altogether.
Diagram: Effect of pH on Fluorophore State
Caption: pH-dependent equilibrium of the fluorophore.
Protocol: pH Profile Analysis
-
Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 3 to 11).
-
Add Fluorophore: Add a constant, small volume of a concentrated stock solution of this compound to each buffer to maintain a consistent final concentration.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample.
-
Plot and Analyze: Plot the fluorescence intensity at the peak wavelength versus pH. This plot will reveal the optimal pH range for your experiments and the pH at which quenching occurs.
FAQ 5: I suspect another molecule in my complex sample is the quencher. How can I analyze this?
This involves investigating intermolecular quenching , where another chemical species (the "quencher") deactivates the excited state of your fluorophore. This can occur through two primary mechanisms: dynamic and static quenching.[3] Aromatic hydrocarbons, for example, are known to quench the fluorescence of anthraquinone derivatives through charge-transfer interactions.[14]
Distinguishing Quenching Mechanisms:
-
Dynamic (Collisional) Quenching: The quencher must diffuse and collide with the fluorophore during its excited-state lifetime. The rate of quenching increases with temperature, as this increases the rate of diffusion.[15]
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex on the ground state. This complex simply doesn't absorb light or does not fluoresce. An increase in temperature can destabilize this complex, leading to a decrease in quenching.[3]
Diagnostic Tool: The Stern-Volmer Equation
The Stern-Volmer equation is the cornerstone for analyzing quenching data:[3]
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity without the quencher.
-
I is the fluorescence intensity with the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.
Protocol: Stern-Volmer Analysis
-
Prepare Samples: Prepare a set of samples with a fixed concentration of this compound and varying concentrations of the suspected quencher. Include a sample with zero quencher (for I₀).
-
Measure Intensity: Record the fluorescence intensity for each sample.
-
Plot the Data: Plot I₀ / I on the y-axis versus [Q] on the x-axis.
-
Interpret the Plot:
By performing this experiment at different temperatures, you can definitively distinguish between the mechanisms. An increasing Ksv with temperature points to dynamic quenching, while a decreasing Ksv indicates static quenching.
Diagram: Quenching Mechanismsdot
Sources
- 1. edinst.com [edinst.com]
- 2. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. journalcsij.com [journalcsij.com]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. quora.com [quora.com]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 14. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Hydroxy-2-methoxyanthraquinone in Different Buffer Systems
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-methoxyanthraquinone. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in various buffer systems. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
Introduction to this compound Stability
This compound is an anthraquinone derivative with a molecular formula of C₁₅H₁₀O₄.[1] Its structure, featuring a hydroxyl and a methoxy group on the anthraquinone scaffold, influences its chemical reactivity and stability.[1] Understanding the stability of this compound in different buffer systems is critical for consistent and reproducible experimental results, particularly in drug development where formulation and shelf-life are key considerations.
The stability of anthraquinones, as a class of compounds, is significantly influenced by pH.[2][3] Both highly acidic and alkaline conditions can create a harsh chemical environment, potentially leading to degradation and a loss of the active compound.[2] Therefore, careful selection and management of the buffer system are paramount.
This guide will walk you through potential issues, provide solutions, and offer detailed protocols to assess the stability of this compound in your specific experimental context.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of this compound in buffered solutions.
Issue 1: Unexpected Color Change or Precipitation of the Compound in Solution.
-
Question: I dissolved this compound in my buffer solution, and I've noticed a significant color change over a short period. In some cases, a precipitate has formed. What could be the cause?
-
Answer & Causal Analysis:
-
pH-Dependent Solubility and Color: The solubility and color of hydroxyanthraquinones are often pH-dependent. The hydroxyl group can be deprotonated at higher pH values, leading to a change in the chromophore and thus a color shift. This deprotonation can also alter the compound's solubility.
-
Precipitation: The observed precipitation is likely due to the compound's low aqueous solubility, which can be exacerbated by the specific buffer salts or pH. 1-Hydroxy-2-methylanthraquinone, a similar compound, has a predicted water solubility of 0.05 g/L.[4]
-
Degradation: While less common over short periods unless under harsh conditions, the color change could also indicate the initial stages of chemical degradation.
-
-
Recommended Actions:
-
Verify pH: Immediately measure the pH of your buffered solution to ensure it is within the expected range.
-
Solubility Test: Perform a simple solubility test by preparing a saturated solution of this compound in your chosen buffer at the intended experimental temperature. This will help determine the practical concentration limits.
-
Co-solvent Introduction: If solubility is a persistent issue, consider the addition of a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol). However, be mindful that the co-solvent could influence the compound's stability and should be tested as a variable.
-
Buffer System Re-evaluation: Certain buffer components can interact with the compound. Consider screening alternative buffer systems (e.g., phosphate, citrate, TRIS) at the same pH to identify a more compatible medium.
-
Issue 2: Inconsistent Analytical Results and Loss of Compound Over Time.
-
Question: My quantitative analysis (e.g., HPLC-UV) of this compound in a buffered formulation shows a decreasing concentration over time, even when stored under recommended conditions. What is happening?
-
Answer & Causal Analysis:
-
Chemical Degradation: This is a strong indication of compound instability in your chosen buffer system. Anthraquinones can undergo degradation through various pathways, including hydrolysis and oxidation, which are often pH and temperature-dependent.[5][6] Studies on other anthraquinones have shown susceptibility to both acidic and basic hydrolysis.[3][6]
-
Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., glass or plastic). While less common for small molecules, it is a possibility that should be investigated.
-
-
Recommended Actions:
-
Forced Degradation Study: Conduct a forced degradation study to understand the compound's intrinsic stability.[5][7] This involves subjecting the compound in your buffer system to stress conditions such as heat, acid, base, and oxidation.[5] This will help identify the degradation pathways and the conditions to avoid.
-
Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means the method can accurately quantify the parent compound in the presence of its degradation products.[5] This typically involves developing an HPLC method with sufficient resolution to separate all relevant peaks.
-
Container Compatibility Test: To rule out adsorption, prepare a solution of your compound in the buffer and store it in different types of containers (e.g., borosilicate glass, polypropylene, amber vials). Analyze the concentration over time to see if the container material has an effect.
-
Headspace and Oxygen: Minimize the headspace in your storage vials and consider purging with an inert gas like nitrogen or argon to reduce the risk of oxidative degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal pH range for maintaining the stability of this compound in an aqueous solution?
-
Q2: How should I prepare my buffer solutions to minimize potential stability issues?
-
A2: Always use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer reagents. Prepare buffers fresh and filter them through a 0.22 µm filter to remove any particulate matter. Ensure the final pH is accurately adjusted after all components have been added.
-
-
Q3: Are there any specific buffer systems I should avoid when working with this compound?
-
A3: Without specific interaction studies, it is difficult to definitively recommend avoiding certain buffers. However, as a general precaution, be cautious with buffers that contain reactive species, especially if your downstream application is sensitive to them. It is always best practice to perform a preliminary compatibility study with your chosen buffer system.
-
-
Q4: What are the expected degradation products of this compound?
-
A4: The degradation of anthraquinones can proceed through various pathways, including the cleavage of the anthraquinone ring.[9] In acidic environments, a potential degradation pathway for some anthraquinones involves the formation of an electrochemically inactive anthrone.[10] For this compound, potential degradation could involve modification of the hydroxyl or methoxy groups or cleavage of the core structure. Identifying the exact degradation products would require techniques like LC-MS.[11]
-
Data Summary: Inferred Stability of Anthraquinones
The following table summarizes the general stability trends of anthraquinone derivatives based on available literature. This should be used as a guide for initiating your stability studies for this compound.
| Buffer System (Example) | pH Range | Temperature | Expected Stability Trend for Anthraquinones | Reference |
| Citrate Buffer | 3.0 - 6.2 | Room Temperature | Potentially higher stability at lower end of pH range. | [3] |
| Phosphate Buffer | 5.8 - 8.0 | Room Temperature | Generally stable, but potential for degradation increases towards alkaline pH. | [2][3] |
| Borate Buffer | 8.1 - 10.0 | Room Temperature | Increased likelihood of degradation, particularly at higher pH values. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound in a specific buffer system according to ICH guidelines.[5]
Materials:
-
This compound
-
Your chosen buffer system
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidative degradation)
-
HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
-
pH meter
-
Incubator/water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Control: Dilute the stock solution with your buffer to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the control solution at 60°C for 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation. Analyze for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- This compound - 6003-11-8 - Vulcanchem. (n.d.). Vulcanchem.
- Impact of pH management on utilization and performance of anthraquinone/ ferrocyanide flow batteries. (n.d.). Aarhus University - Pure.
- Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. SEEJPH, XXVI(S1).
- Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. (2022). PubMed Central.
- 1-Hydroxy-2-methylanthraquinone (PHY0169415). (2015). PhytoBank.
- Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. (n.d.). PMC - NIH.
- Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). MDPI.
- HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. (2025). ResearchGate.
- Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021). MDPI.
- Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. (n.d.). PMC - NIH.
- High Energy Density Aqueous Flow Battery Utilizing Extremely Stable, Branching-Induced High-Solubility Anthraquinone near Neutral pH. (2022). ACS Publications.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
Sources
- 1. This compound (6003-11-8) for sale [vulcanchem.com]
- 2. pure.au.dk [pure.au.dk]
- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415) [phytobank.ca]
- 5. seejph.com [seejph.com]
- 6. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preserving the Integrity of 1-Hydroxy-2-methoxyanthraquinone
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-methoxyanthraquinone. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and prevent the degradation of this compound during storage and experimental use. Our goal is to provide you with the expertise and practical solutions needed to maintain the integrity of your valuable samples.
Introduction: Understanding the Stability of this compound
This compound is a member of the anthraquinone family, a class of aromatic compounds known for their vibrant colors and diverse biological activities. The inherent chemical structure, featuring a hydroxyl and a methoxy group on the anthraquinone core, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. The primary drivers of degradation for hydroxyanthraquinones include exposure to light (photodegradation), elevated temperatures, oxygen (oxidation), and changes in pH.[1][2] Moisture can also play a role, potentially leading to hydrolysis if glycosidic linkages were present, though this is not the case for the parent compound.[3]
This guide is structured to help you proactively address these challenges and troubleshoot any issues that may arise, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
1. What are the ideal storage conditions for long-term stability?
For long-term storage, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[4] The area should be dry and well-ventilated.[5][6][7][8] For enhanced stability, especially for reference-grade material, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation.[2]
2. My sample has changed color. What does this indicate?
A visible change in color, such as darkening or fading, is a common indicator of chemical degradation.[2] This is often due to oxidation or photodegradation, which alters the chromophore of the anthraquinone molecule. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.
3. Is it necessary to store the compound under an inert atmosphere?
While not always mandatory for short-term storage, an inert atmosphere is a best practice for long-term preservation and for sensitive applications where even minor degradation cannot be tolerated.[2] Oxygen can contribute to oxidative degradation pathways, and removing it from the storage vial significantly enhances stability.
4. Can I store solutions of this compound?
Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If you must store solutions, they should be prepared fresh. If short-term storage is unavoidable, use a high-purity, dry solvent, store at 2-8°C, and protect from light. Some ruthenium(II) complexes with similar ligands have shown reasonable stability in DMSO for up to 48 hours.[9] However, stability in solution is highly dependent on the solvent and storage conditions.
5. What solvents are recommended for this compound?
1-Hydroxy-2-methylanthraquinone, a similar compound, is soluble in acetone.[4] The choice of solvent will depend on your specific application. For analytical purposes, HPLC-grade solvents are recommended. Always ensure your solvent is dry, as moisture can contribute to degradation.[7]
Troubleshooting Guide
This section provides a problem-solution format to address specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | This is a strong indicator of sample degradation.[2] New peaks represent degradation products. | 1. Confirm Identity of New Peaks: If possible, use mass spectrometry to get molecular weights of the new peaks to hypothesize their structures. 2. Review Storage Conditions: Ensure the sample has been stored according to the recommendations (2-8°C, dark, dry, inert atmosphere).[4] 3. Perform a Purity Check: Use the protocol below to quantify the purity of your sample. |
| Poor reproducibility of experimental results. | If your compound is degrading, its effective concentration is changing over time, leading to inconsistent results. | 1. Use a Fresh Sample: Whenever possible, use a freshly opened vial of the compound for your experiments. 2. Prepare Solutions Fresh: Avoid using stock solutions that have been stored for an extended period. 3. Implement Stability Testing: If you suspect degradation during your experiment, run a control sample under the same conditions to assess stability over the experimental timeframe. |
| Solid sample appears clumpy or discolored. | This may be due to moisture absorption or degradation.[2][7] | 1. Check for Moisture: Ensure your storage container is properly sealed and stored in a dry environment. Consider using a desiccator. 2. Purity Analysis: Before use, perform an HPLC purity check to determine if the sample is still suitable for your application. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
This protocol provides a general method to assess the purity of your this compound sample and detect the presence of degradation products.
1. Standard Preparation:
- Accurately weigh approximately 1 mg of a reference standard or a new, unopened batch of this compound.
- Dissolve in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a final concentration of 0.1 mg/mL.
2. Sample Preparation:
- Prepare your potentially degraded sample in the same manner as the standard.
3. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient: Start at 70% A, 30% B; ramp to 100% B over 15 minutes; hold for 5 minutes; return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Scan for the maximum absorbance of the parent compound (typically in the 254 nm and 400-500 nm range for hydroxyanthraquinones).
- Injection Volume: 10 µL.
4. Data Analysis:
- Compare the chromatogram of your sample to the reference standard.
- The appearance of new peaks, especially those with earlier retention times (often more polar degradation products), indicates degradation.
- Calculate the purity by dividing the peak area of the parent compound by the total peak area of all components.
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the workflow for assessing stability, the following diagrams are provided.
Potential Degradation Pathway
This diagram illustrates a hypothetical degradation pathway for this compound based on known reactions of similar compounds. The primary mechanisms are oxidation and demethylation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the logical steps to take when you suspect degradation of your compound.
Caption: Workflow for assessing the stability of this compound.
References
-
Techno PharmChem. Anthraquinone for Synthesis MATERIAL SAFETY DATA SHEET. [Link]
-
Anthraquinone - Safety Data Sheet. (2021-06-19). [Link]
-
Loba Chemie. ANTHRAQUINONE FOR SYNTHESIS. [Link]
-
Carl ROTH. Safety Data Sheet: Anthraquinone. [Link]
-
Ashraf, S. A., et al. (2022). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PubMed Central. [Link]
-
Jurášek, M., et al. (2021). Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food. PubMed Central. [Link]
-
Wianowska, D., et al. (2014). Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction. PubMed Central. [Link]
-
BioPush. Natural Product Description|1-Hydroxy-2-methylanthraquinone. [Link]
-
MDPI. (2022). Ruthenium(II) Complex with 1-Hydroxy-9,10-Anthraquinone Inhibits Cell Cycle Progression at G0/G1 and Induces Apoptosis in Melanoma Cells. [Link]
Sources
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Product Description|1-Hydroxy-2-methylanthraquinone [sinophytochem.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. uprm.edu [uprm.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Hydroxy-2-methoxyanthraquinone
Welcome to the dedicated technical support center for the synthesis of 1-Hydroxy-2-methoxyanthraquinone. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability. This guide provides practical, field-tested advice to help you navigate these complexities, ensuring a robust and reproducible synthetic process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and well-documented methods are:
-
Diels-Alder Reaction: This is a classic approach that typically involves the reaction of a suitably substituted naphthoquinone with a diene. For instance, the reaction of 2-methoxy-1,4-naphthoquinone with a diene like 1,3-butadiene, followed by oxidation, can yield the desired anthraquinone core.
-
Friedel-Crafts Acylation: This method involves the reaction of a substituted phthalic anhydride with a methoxybenzene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A common starting point is the reaction of phthalic anhydride with 2-methoxyphenol, followed by cyclization.
Q2: I am observing a low yield. What are the likely causes?
A2: Low yields can stem from several factors, often related to reaction conditions or reagent quality. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Temperature: Both Diels-Alder and Friedel-Crafts reactions are sensitive to temperature. For Friedel-Crafts acylation, temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures can cause decomposition of starting materials and products.
-
Moisture Contamination: Friedel-Crafts reactions are particularly sensitive to moisture, as it can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Impure Reagents: The purity of your starting materials, especially the diene in a Diels-Alder reaction or the methoxybenzene derivative in a Friedel-Crafts reaction, is critical. Impurities can lead to side reactions and lower the yield of the desired product.
Q3: My final product is difficult to purify. What purification strategies are most effective?
A3: Purification of this compound often involves removing unreacted starting materials and isomeric byproducts. Effective methods include:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel stationary phase with a solvent system such as a hexane-ethyl acetate gradient is typically employed.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvents include ethanol, methanol, or acetic acid. The choice of solvent will depend on the specific impurities present.
-
Sublimation: For small-scale purification, sublimation under reduced pressure can yield a highly pure product, as this compound has a relatively high vapor pressure at elevated temperatures.
Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: The formation of side products is a common issue, particularly in Friedel-Crafts reactions. Potential byproducts can include:
-
Isomers: In Friedel-Crafts acylation, different isomers can be formed depending on the regioselectivity of the reaction. For example, acylation of 2-methoxyphenol can potentially occur at different positions on the aromatic ring.
-
Over-alkylation/acylation Products: If the reaction conditions are too harsh, multiple acylations or alkylations can occur on the aromatic rings.
-
Decomposition Products: At high temperatures, starting materials or the product itself can decompose, leading to a complex mixture of byproducts.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting specific problems you may encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate (No Product Formation on TLC) | 1. Inactive Catalyst (Friedel-Crafts) 2. Low Reaction Temperature 3. Impure or Incorrect Starting Materials | 1. Use fresh, anhydrous AlCl₃. Ensure it is stored in a desiccator. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Verify the identity and purity of your starting materials using techniques like NMR or melting point analysis. |
| Formation of a Dark, Tarry Substance | 1. Reaction Temperature is too High 2. Presence of Oxygen (Diels-Alder) 3. Highly Concentrated Reaction Mixture | 1. Reduce the reaction temperature. Consider adding reagents dropwise to control the exotherm. 2. Perform the Diels-Alder reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a more dilute solution to prevent polymerization and decomposition. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction 2. Inappropriate Work-up Procedure | 1. Extend the reaction time or consider a moderate increase in temperature. 2. Optimize the work-up to effectively remove unreacted starting materials. For example, an aqueous wash can remove water-soluble starting materials. |
| Difficulty in Isolating the Product from the Reaction Mixture | 1. Product is Highly Soluble in the Reaction Solvent 2. Formation of an Emulsion During Work-up | 1. After the reaction is complete, consider removing the reaction solvent under reduced pressure and dissolving the residue in a different solvent for work-up. 2. Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via Friedel-Crafts acylation.
Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established literature procedures and is intended for laboratory-scale synthesis.
Materials:
-
Phthalic anhydride
-
2-Methoxyphenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen).
-
-
Addition of Reagents:
-
To the flask, add phthalic anhydride (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise to the stirred suspension. The mixture will become colored.
-
In the dropping funnel, prepare a solution of 2-methoxyphenol (1.0 eq) in anhydrous DCM.
-
Add the 2-methoxyphenol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is an exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from methanol or ethanol.
-
Part 4: Visualizations
Diagram 1: Synthesis Workflow via Friedel-Crafts Acylation
Caption: A flowchart illustrating the key stages of the Friedel-Crafts acylation synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address the issue of low product yield.
Part 5: References
-
Title: A Novel and Efficient Synthesis of this compound Source: Organic Preparations and Procedures International URL: [Link]
-
Title: Friedel–Crafts acylation of substituted benzenes with phthalic anhydride Source: Tetrahedron URL: [Link]
-
Title: The Diels-Alder Reaction in Total Synthesis Source: Chemical Reviews URL: [Link]
Challenges in the isolation of 1-Hydroxy-2-methoxyanthraquinone from natural products
Technical Support Center: Isolating Hydroxy-Methoxy-Anthraquinones
Welcome to the technical support center for the isolation of substituted anthraquinones. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the extraction and purification of 1-Hydroxy-2-methoxyanthraquinone and its closely related isomers from natural sources. Our goal is to provide field-proven insights and robust troubleshooting strategies to streamline your workflow and enhance your success.
Frequently Asked Questions (FAQs): Compound Identity & Sourcing
This section addresses initial critical questions regarding the target compound's identity, a common point of confusion that can derail an entire isolation project.
Q1: My project goal is to isolate this compound, but I'm finding more literature on its isomer, 2-Hydroxy-1-methoxyanthraquinone. What are the key differences and why is this important?
A1: This is an excellent and critical first question. The specific placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the anthraquinone core dramatically affects the compound's chemical properties and its natural occurrence.
-
2-Hydroxy-1-methoxyanthraquinone: This isomer is more frequently reported and has been successfully isolated from natural sources like Morinda officinalis and the stem bark of Morinda lucida[1][2]. It is sometimes referred to as alizarin-1-methyl ether[1].
-
This compound: This specific isomer is also reported in Morinda officinalis, but often appears alongside a variety of other related anthraquinones, making its isolation challenging[3].
Why this matters: The success of your isolation hinges on targeting the correct molecule. The subtle shift in substituent position between these isomers leads to differences in polarity, acidity, and chelating ability. These differences are not trivial; they dictate the optimal choice of extraction solvents and chromatographic conditions. Before proceeding, it is imperative to confirm which isomer is the true target of your research, based on the bioactivity or literature you are following. Misidentification can lead to the fruitless pursuit of a compound that is not present in your source material.
Q2: What are the typical natural sources for these types of methoxylated hydroxyanthraquinones?
A2: Hydroxyanthraquinones and their methoxylated derivatives are characteristic secondary metabolites in several plant families. Key sources include:
-
Rubiaceae family: Plants of the Morinda genus, such as Morinda officinalis and Morinda lucida, are well-documented sources of a diverse array of anthraquinones, including both of the isomers [1][3][4]. The Damnacanthus and Rubia genera are also rich sources[3][5].
-
Polygonaceae family: The Rheum (Rhubarb) genus is famous for anthraquinones like emodin and rhein, and related substituted analogs can also be present[6].
-
Fabaceae family: The Cassia (Senna) genus is another classic source of anthraquinone glycosides[7].
Expert Insight: The profile of secondary metabolites can vary significantly based on the plant's geographical origin, harvest time, and the specific part of the plant used (e.g., roots vs. leaves). A preliminary analytical screen (TLC or HPLC-MS) of your specific biomass is a non-negotiable first step to confirm the presence of your target compound before committing to large-scale extraction.
Q3: What key spectroscopic features (NMR, MS) can help me definitively distinguish between this compound and its isomers?
A3: Differentiating these isomers requires careful spectroscopic analysis, as their mass and basic fragmentation patterns can be identical.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula (C₁₅H₁₀O₄ for the aglycone), but it will not distinguish between isomers. The fragmentation pattern, often involving the loss of CO groups, is also typically very similar[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for distinguishing these positional isomers. The key is the effect of the hydroxyl and methoxy groups on the chemical shifts of the aromatic protons on the same ring.
-
¹H NMR: Protons adjacent to a hydroxyl group will have a different chemical shift than those adjacent to a methoxy group.
-
2D NMR (HMBC, NOESY): These experiments are crucial. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations between the methoxy protons (-OCH₃) and the carbon they are attached to (C-2 in your target, C-1 in the isomer). A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the methoxy protons and nearby aromatic protons, confirming their relative positions[4]. Spectroscopic data for various anthraquinone derivatives can be found in the literature to aid in comparison[9].
-
Troubleshooting Guide: Extraction & Initial Clean-Up
This section provides solutions to common problems encountered during the initial extraction phase.
Q1: My initial extraction yield of the target anthraquinone is extremely low. What factors should I investigate?
A1: Low yield is a multifaceted problem. A systematic approach is the best way to diagnose the issue.
-
Workflow for Diagnosing Low Extraction Yield
Caption: Troubleshooting workflow for low extraction yield.
-
Detailed Breakdown:
-
Presence as Glycosides: Many anthraquinones exist in plants as polar glycosides (attached to a sugar)[10]. Direct extraction with non-polar solvents like chloroform will only capture the free aglycones, leaving the more abundant glycosides behind. If you suspect this, acid hydrolysis is necessary to cleave the sugar moiety, converting the polar glycosides into their less polar, more easily extractable aglycone forms[11].
-
Solvent Polarity: The polarity of your extraction solvent must match your target. For free aglycones, solvents like chloroform, ethyl acetate, or acetone are effective[1][11]. For the more polar glycosides, aqueous mixtures of ethanol or methanol (e.g., 70-80%) are superior[11].
-
Extraction Method: Simple maceration (soaking) may be insufficient. Advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve efficiency by disrupting cell walls, reducing extraction time and solvent consumption[11].
-
Sample Preparation: Ensure your dried plant material is ground to a fine, consistent powder (e.g., 40-60 mesh) to maximize the surface area available for solvent penetration[11].
-
Q2: I'm observing a color change in my extract during solvent evaporation, and my final yield is poor. Could my compound be degrading?
A2: Yes, this is a strong possibility. Anthraquinones can be sensitive to several factors:
-
Temperature: Avoid excessive heat during solvent removal. Use a rotary evaporator with a controlled water bath temperature (e.g., 40-50°C). Some anthraquinones are stable at higher temperatures for short periods, but prolonged exposure should be avoided[1].
-
pH: Extreme pH, especially alkaline conditions, can cause degradation or structural rearrangement of some anthraquinones. It's best to maintain a neutral or slightly acidic pH during extraction and storage[1].
-
Light: Many quinones are photosensitive. Protect your extracts from direct light by using amber glassware or covering your flasks with aluminum foil.
-
Oxidation: While generally stable, prolonged exposure to air can lead to oxidative degradation. For long-term storage, store extracts at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) if possible[1].
Troubleshooting Guide: Chromatographic Separation
This section tackles the most significant challenge: separating the target compound from a complex mixture of structurally similar analogs.
Q1: I'm struggling to resolve my target anthraquinone from its isomers and other related compounds on a C18 column. What are my options?
A1: This is the central challenge in anthraquinone isolation. Co-elution of isomers is common due to their similar polarities. A multi-pronged strategy is required.
-
Decision Tree for Chromatographic Strategy
Caption: Decision tree for improving chromatographic separation.
-
Detailed Strategies:
-
Mobile Phase Optimization: Before abandoning your C18 column, thoroughly optimize the mobile phase.
-
Solvent Choice: Acetonitrile and methanol have different selectivities. If you're using one, try the other. Methanol is a better proton donor and can change interactions with your analytes.
-
Additives: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is crucial. It protonates free silanols on the silica surface, significantly reducing peak tailing for phenolic compounds like yours.
-
-
Alternative Stationary Phases: If mobile phase optimization fails, the next step is to use a column with a different separation mechanism.
-
Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions between the phenyl ligands and the aromatic rings of your anthraquinones.
-
Pentafluorophenyl (PFP): PFP columns are excellent for separating isomers. They provide a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering unique selectivity based on subtle differences in molecular shape and electron distribution.
-
-
Advanced Techniques: For particularly difficult separations, more advanced methods may be required.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases altogether, eliminating irreversible adsorption issues. It separates compounds based on their differential partitioning between two immiscible liquid phases and has been successfully used to separate anthraquinone isomers[1].
-
-
Q2: My HPLC peaks are tailing badly. What is the cause and how do I fix it?
A2: Peak tailing for phenolic compounds like this compound is almost always caused by interactions with the stationary phase.
-
Primary Cause: Silanol Interactions: The silica backbone of reversed-phase columns has residual silanol groups (Si-OH). The hydroxyl group on your anthraquinone can form strong hydrogen bonds with these silanols, causing a portion of the molecules to "stick" to the column and elute later, resulting in a tailing peak.
-
Solution:
-
Acidify the Mobile Phase: As mentioned above, adding 0.1% formic acid or acetic acid to your mobile phase is the most effective solution. The excess protons will suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups and are less prone to this issue.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing. Try injecting a lower concentration to see if the peak shape improves[12].
-
Protocols & Data Tables
Protocol 1: General Extraction & Hydrolysis for Total Anthraquinones
This protocol provides a robust starting point for extracting total anthraquinones from a dried plant source.
-
Sample Preparation: Dry the plant material (e.g., roots) at 40-50°C until a constant weight is achieved. Grind the material to a fine powder (40-60 mesh)[11].
-
Initial Extraction:
-
Weigh 10 g of powdered material into a round-bottom flask.
-
Add 200 mL of 80% ethanol.
-
Reflux the mixture at 70°C for 2 hours.
-
Allow to cool, then filter the extract. Store the filtrate.
-
Return the plant residue to the flask and repeat the extraction once more. Combine the two filtrates.
-
-
Solvent Removal: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at 45°C until the ethanol is removed, leaving an aqueous suspension.
-
Acid Hydrolysis:
-
To the aqueous suspension, add concentrated Hydrochloric Acid (HCl) to reach a final concentration of ~5% v/v[11].
-
Optional but recommended: Add a 60% w/v solution of Ferric Chloride (FeCl₃) to a final concentration of 5% w/v. FeCl₃ acts as an oxidizing agent that aids in the cleavage of more resistant C-glycosides[13].
-
Reflux the acidified mixture for 1 hour[11]. This step cleaves the glycosidic bonds, liberating the free aglycones.
-
-
Aglycone Extraction:
-
Cool the hydrolyzed mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers.
-
Wash the combined organic layer with distilled water to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude aglycone extract.
-
-
Validation: The crude extract is now ready for chromatographic purification. It is advisable to run a TLC or analytical HPLC to confirm the presence of your target compound.
Table 1: Comparison of Solvent Systems for Anthraquinone Extraction
| Solvent System | Target Form | Polarity | Advantages | Disadvantages | Reference |
| Chloroform / Ethyl Acetate | Aglycones | Low-Medium | Good selectivity for less polar, free anthraquinones. | Inefficient for extracting polar glycosides. | [1][11] |
| Acetone | Aglycones | Medium | Good dissolving power for many anthraquinones. | Can extract a wide range of other compounds. | [14] |
| 70-80% Aqueous Ethanol | Glycosides | High | Highly efficient for polar glycosides. | Extracts many water-soluble interferences (sugars, etc.). | [11] |
| 70-80% Aqueous Methanol | Glycosides | High | Similar to ethanol, good for polar compounds. | Methanol is more toxic than ethanol. | [11] |
References
-
Xu, Y., Yang, X., & Zhao, H. (2009). 2-Hydroxy-1-methoxyanthraquinone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1523. [Link]
-
Goswami, P. (2016). Anthraquinone-Napthaquione-Cyanogenetic Glycoside. Slideshare. [Link]
-
Sarker, S. D., & Nahar, L. (2012). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Methods in Molecular Biology. [Link]
-
Yao, S., Li, Y., & Lin, M. (1994). [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 19(7), 421–423. [Link]
-
Unknown Author. (n.d.). Anthraquinone Glycosides Extraction & Analysis. Scribd. [Link]
-
Unknown Author. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]
-
Derksen, G. C. H., van Beek, T. A., de Groot, Æ., & Capelle, A. (2003). Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots. Phytochemical Analysis, 14(3), 137-144. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
-
International Journal for Science and Advance Research in Technology. (2022). Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
Unknown Author. (n.d.). ANTHRAQUINONE GLYCOSIDES. University of Technology, Iraq. [Link]
-
Kouam, S. F., et al. (2021). Isolation and identification of Anthraquinones from the roots of Morinda Morindoides (Rubiaceae). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Li, Y., et al. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hydroxyanthraquinone. PubChem Compound Summary for CID 8512. [Link]
-
Al-Abdullah, N. S., et al. (2022). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 34(8), 102313. [Link]
-
Unknown Author. (2006). Standardization of Morinda officinalis how. ResearchGate. [Link]
-
Push Bio-technology. (n.d.). 1-Hydroxy-2-methylanthraquinone. Natural Product Description. [Link]
-
U.S. Department of Agriculture. (n.d.). Chemical 1-HYDROXY-2-METHYL-ANTHRAQUINONE. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]
-
Xu, Y., Yang, X., & Zhao, H. (2009). 3-Hydroxy-1,2-dimethoxyanthraquinone. ResearchGate. [Link]
Sources
- 1. 2-Hydroxy-1-methoxyanthraquinone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Anthraquinones isolated from Morinda officinalis and Damnacanthus indicus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. biorlab.com [biorlab.com]
- 6. 1-Hydroxyanthraquinone | C14H8O3 | CID 8512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]
- 10. Anthraquinone-Napthaquione-Cyanogenetic Glycoside | PPT [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijsdr.org [ijsdr.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Natural Product Description|1-Hydroxy-2-methylanthraquinone [sinophytochem.com]
Technical Support Center: Optimizing Staining Protocols with 1-Hydroxy-2-methoxyanthraquinone Derivatives
Welcome to the technical support center for optimizing your staining protocols using 1-Hydroxy-2-methoxyanthraquinone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. We will delve into the causality behind experimental choices to empower you with the knowledge to not just follow protocols, but to understand and troubleshoot them effectively.
The most prominent member of this dye family used in biological staining is Alizarin Red S (ARS), a derivative of 1,2-dihydroxyanthraquinone, which is structurally related to this compound. ARS is widely recognized as the "gold standard" for detecting and quantifying calcium deposition, a key indicator of mineralization in osteogenic studies.[1] This guide will primarily focus on Alizarin Red S, while also touching upon other derivatives like DRAQ5 for nuclear staining to provide a broader context.
The Science of Staining: How Do Anthraquinone Derivatives Work?
Understanding the mechanism of action is the first step to mastering any staining protocol. For Alizarin Red S, the principle is based on a chemical reaction called chelation .
-
The Chelation Process: In a slightly acidic environment (pH 4.1-4.3), the hydroxyl and sulfonate groups on the Alizarin Red S molecule act as ligands, which are molecules that can donate electrons to a central metal ion.[2][3] In this case, the metal ion is calcium (Ca²⁺). This interaction forms strong coordinate bonds, resulting in a stable, insoluble orange-red complex known as an "Alizarin Red S-calcium complex" or a "lake pigment".[3][4]
-
Specificity: This reaction is not strictly specific to calcium, as other divalent cations like magnesium, manganese, barium, strontium, and iron can also react with the dye.[4] However, in most biological tissues, these elements are not present in sufficient concentrations to interfere with the staining of calcium deposits.[4]
-
Birefringence: A key feature of the Alizarin Red S-calcium complex is its birefringence, meaning it can split a beam of polarized light into two. This property allows for enhanced visualization and confirmation of the stained deposits using a polarizing microscope.[4][5]
For other derivatives like DRAQ5, a fluorescent dye, the mechanism is different. DRAQ5 is a cell-permeable DNA-binding stain that selectively intercalates into the minor groove of the DNA double helix, making it a highly specific marker for cell nuclei in both live and fixed cells.[6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with Alizarin Red S.
Q1: What is the optimal pH for the Alizarin Red S staining solution, and why is it so critical?
A1: The optimal pH for the Alizarin Red S staining solution is between 4.1 and 4.3 .[2][4] This pH is critical because it ensures the correct ionization state of the hydroxyl and sulfonate groups on the ARS molecule, which is necessary for the chelation reaction with calcium ions to occur efficiently.[7] If the pH is too low, the dye may not dissolve properly, and if it's too high, you risk the formation of non-specific precipitates and high background staining.[8] Always check the pH of your staining solution before use, especially if it has been stored for more than a month.[4]
Q2: Can I use Alizarin Red S to stain live cells?
A2: While Alizarin Red S is primarily used for fixed cells and tissue sections, some anthraquinone derivatives can be used for live-cell staining.[9] However, the standard Alizarin Red S protocol involves a fixation step, typically with 4% paraformaldehyde, to preserve the cellular structure and the mineralized matrix.[2] For live-cell nuclear staining, a derivative like DRAQ5 would be more appropriate.[6][9]
Q3: How long should I incubate my samples in the Alizarin Red S solution?
A3: The incubation time can vary depending on the sample type and the extent of mineralization. A general guideline is between 30 seconds to 5 minutes , with microscopic observation to monitor the staining progress.[4] For cultured cells, a 20-30 minute incubation at room temperature in the dark is often recommended.[2] Over-incubation can lead to excessive background staining.
Q4: How should I store my Alizarin Red S staining solution?
A4: The Alizarin Red S working solution should be stored at 4°C and protected from light .[2] It is recommended to use the solution within one month of preparation.[2]
Troubleshooting Guide
Even with a well-defined protocol, you may encounter issues. This troubleshooting guide is designed to help you identify the root cause of common problems and provide effective solutions.
Problem 1: Weak or No Staining
| Possible Cause | Explanation & Solution |
| Low Calcium Content | Explanation: The most straightforward reason for weak staining is a lack of sufficient calcium deposits in your sample. This is common in early-stage osteogenic cultures. Solution: Consider prolonging the culture time to allow for more extensive mineralization. You can also try to enhance mineralization by adding supplements to your culture medium.[1][2] |
| Incorrect pH of Staining Solution | Explanation: As discussed in the FAQs, a pH outside the optimal range of 4.1-4.3 will significantly impair the chelation reaction.[2][4] Solution: Always verify the pH of your Alizarin Red S solution before each use and adjust with 0.1% ammonium hydroxide or dilute HCl as needed.[2] Prepare fresh solution if it is old.[4] |
| Loss of Calcium Deposits | Explanation: Calcium deposits can be inadvertently dissolved or washed away during the staining procedure. This can happen during rehydration steps if the solutions are too acidic.[10] Solution: Ensure all solutions are at the correct pH. Some protocols suggest stopping the rehydration at 95% ethanol before immersing the slide directly into the Alizarin Red S solution to prevent the dissolution of calcium in aqueous solutions.[10] |
| Expired or Degraded Dye | Explanation: Over time, the Alizarin Red S powder or solution can degrade, leading to reduced staining efficiency. Solution: Use a fresh bottle of Alizarin Red S powder to prepare your staining solution. Always store the powder and solution as recommended by the manufacturer. |
Problem 2: High Background Staining
| Possible Cause | Explanation & Solution |
| Inadequate Washing | Explanation: Insufficient washing after the staining step can leave behind unbound dye, resulting in a high background that obscures the specific staining of calcium deposits.[2] Solution: Increase the number and duration of washing steps with distilled water after staining.[2] Gently agitate the samples during washing to ensure thorough removal of excess dye. |
| Over-staining | Explanation: Incubating the samples in the Alizarin Red S solution for too long can lead to non-specific binding of the dye to the tissue or cell matrix. Solution: Reduce the incubation time. Monitor the staining progress under a microscope to determine the optimal staining duration for your specific samples.[4] |
| Precipitation of the Dye | Explanation: If the Alizarin Red S solution is not properly prepared or has been stored for too long, the dye may precipitate onto the tissue section, causing artifactual staining. Solution: Filter the staining solution before use to remove any precipitates. Prepare fresh staining solution if you observe significant precipitation. |
| Non-specific Binding (for other derivatives) | Explanation: Some anthraquinone derivatives, like Acridine Orange, can exhibit non-specific binding to other cellular components such as dermal fibers or adipocyte membranes, which can be a source of background.[6] Solution: For applications requiring high specificity, consider using a more specific dye like DRAQ5 for nuclear staining, as it binds exclusively to DNA.[6] |
Problem 3: Uneven Staining
| Possible Cause | Explanation & Solution |
| Uneven Fixation | Explanation: If the fixative does not penetrate the tissue or cell monolayer uniformly, it can lead to inconsistent staining patterns.[2] Solution: Ensure that the samples are completely immersed in the fixative and that the fixation time is adequate for the sample size. For cell cultures, ensure the entire monolayer is covered with fixative. |
| Incomplete Deparaffinization | Explanation: For paraffin-embedded tissue sections, residual paraffin can prevent the aqueous Alizarin Red S solution from reaching the tissue, resulting in patchy or uneven staining.[11] Solution: Ensure that the deparaffinization steps in xylene and graded alcohols are thorough. Increase the duration or the number of changes of xylene and alcohols if necessary. |
| Air Bubbles | Explanation: Air bubbles trapped on the surface of the slide can prevent the staining solution from coming into contact with the tissue, leading to unstained areas. Solution: Carefully apply the staining solution to the slides to avoid the formation of air bubbles. If bubbles are present, gently remove them with a fine needle or by tapping the slide. |
| Sample Drying | Explanation: Allowing the sample to dry out at any stage of the staining process can cause artifacts and uneven staining.[2] Solution: Keep the samples moist throughout the entire procedure. Use a humidified chamber for incubation steps where possible. |
Problem 4: Staining Fades Over Time
| Possible Cause | Explanation & Solution |
| Exposure to Light | Explanation: Like many organic dyes, anthraquinone-based stains can be susceptible to photobleaching upon prolonged exposure to light.[12] Solution: Store stained slides in a dark, cool, and dry place. When imaging, minimize the exposure time to the light source. |
| Improper Mounting | Explanation: The choice of mounting medium can affect the long-term stability of the stain. An acidic mounting medium can cause the stain to fade over time. Solution: Use a high-quality, neutral pH mounting medium. Ensure the coverslip is properly sealed to prevent the entry of air and moisture. |
| Atmospheric Pollutants | Explanation: Some anthraquinone dyes can be faded by exposure to atmospheric pollutants like nitrogen oxides and sulfur oxides.[13] Solution: Store slides in a well-ventilated area, away from sources of these pollutants. Storing slides in sealed boxes can also provide protection. |
| Re-staining Faded Slides | Explanation: It is possible to re-stain faded slides to restore their quality.[12] Solution: The coverslip can be carefully removed, and the slide can be taken through xylene to remove the old mounting medium. The slide can then be re-stained following the original protocol.[14] A modified Tris and HCl procedure has been shown to be effective in restoring faded H&E slides and may be adaptable for Alizarin Red S.[12] |
Experimental Protocols
Protocol 1: Alizarin Red S Staining of Cultured Cells
This protocol is adapted for the analysis of osteogenic differentiation in cell cultures.
Materials:
-
Alizarin Red S (ARS) powder
-
Distilled water
-
0.1% Ammonium hydroxide or dilute HCl
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Preparation of ARS Working Solution (2% w/v):
-
Sample Preparation:
-
Staining:
-
Visualization:
-
Visualize the orange-red mineralized nodules under a bright-field microscope.
-
Protocol 2: Quantification of Alizarin Red S Staining
This protocol allows for the quantification of calcium deposition by extracting the bound stain.
Materials:
-
10% Acetic acid or 10% Cetylpyridinium chloride
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Extraction:
-
Sample Processing:
-
Transfer the extract to a microcentrifuge tube.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet any cell debris.[2]
-
-
Measurement:
Data Presentation
The following table summarizes the key parameters for a standard Alizarin Red S staining protocol.
| Parameter | Recommended Value/Range | Rationale |
| ARS Concentration | 2% (w/v) | Provides sufficient dye for robust staining without excessive background. |
| pH of Staining Solution | 4.1 - 4.3 | Optimal for the chelation reaction between Alizarin Red S and calcium ions.[2][4] |
| Fixative | 4% Paraformaldehyde | Preserves cellular and matrix integrity.[2] |
| Staining Time (Cells) | 20 - 30 minutes | Sufficient for complete staining of mineralized nodules.[2] |
| Staining Time (Tissues) | 30 seconds - 5 minutes | Shorter time is often sufficient for tissue sections; monitor microscopically.[4] |
| Quantification Wavelength | 405 - 550 nm | The absorbance maximum of the extracted Alizarin Red S-calcium complex.[2] |
Visualizing the Workflow
To better understand the logical flow of troubleshooting and the experimental process, the following diagrams are provided.
Caption: A troubleshooting decision tree for Alizarin Red S staining.
Caption: Experimental workflow for Alizarin Red S staining and quantification.
References
-
IHC WORLD. (2024, January 26). Alizarin Red S Staining Protocol for Calcium. Retrieved from [Link]
-
Stown, S., et al. (n.d.). Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin. Journal of Investigative Dermatology. Retrieved from [Link]
-
Sampias, C. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Leica Biosystems. Retrieved from [Link]
-
Kloss, F. R., et al. (2023). Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. International Journal of Molecular Sciences. Retrieved from [Link]
- Smith, P. J., et al. (2012). Substituted anthraquinone dyes for cellular stains and enzyme detection. (Patent No. WO2012138805A2). Google Patents.
-
Li, Y., et al. (2009). 2-Hydroxy-1-methoxyanthraquinone monohydrate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Tungsrithong, N., et al. (2024). Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin–stained Histopathology Slides: A Comparative Study. Cureus. Retrieved from [Link]
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Sponza, D. T. (2008). Key Factors Regarding Decolorization of Synthetic Anthraquinone and Azo Dyes. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]
-
Various Authors. (2012). What is the best pH of Alizarin Red S staining with Calcium in osteogenesis differentiation of MSCs? ResearchGate. Retrieved from [Link]
-
IHC WORLD. (2024, January 27). How to re-stain a faded H&E tissue section. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide. Retrieved from [Link]
-
WebPath. (n.d.). ALIZARIN RED S - CALCIUM. Retrieved from [Link]
-
Carson, M. (2016). Can anyone help with Alizarin Red staining of osteoblasts? ResearchGate. Retrieved from [Link]
-
Jan, S., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Analytica Chimica Acta. Retrieved from [Link]
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Various Authors. (n.d.). Biological activity of anthraquinone derivatives. ResearchGate. Retrieved from [Link]
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Hubbe, M. A., et al. (2021). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Applied Sciences. Retrieved from [Link]
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Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]
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El-Aasr, M., et al. (2020). Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. Marine Drugs. Retrieved from [Link]
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Various Authors. (n.d.). The optimization strategy and SAR exploration of the anthraquinone derivatives against PGAM1. ResearchGate. Retrieved from [Link]
-
Smith, P. J. (2007). Use of DNA-Specific Anthraquinone Dyes to Directly Reveal Cytoplasmic and Nuclear Boundaries in Live and Fixed Cells. ResearchGate. Retrieved from [Link]
-
Puchtler, H., et al. (1969). Staining properties of alizarin red S for growing bone in vitro. The journal of histochemistry and cytochemistry : official journal of the Histochemistry Society. Retrieved from [Link]
-
Lee, S., et al. (2024). Restoring H&E stain in faded slides via phase-to-color virtual staining in near-infrared. Scientific Reports. Retrieved from [Link]
-
Various Authors. (2011). [Histonet] Alizarin Red Troubleshooting. HistoNet Archives. Retrieved from [Link]
-
Dyeing-pedia. (n.d.). Anthraquinone Dyes. Retrieved from [Link]
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Atalah, A. M., et al. (2022). Optimization, purification, and structure elucidation of anthraquinone pigment derivative from Talaromyces purpureogenus as a novel promising antioxidant, anticancer, and kidney radio-imaging agent. Journal of Biotechnology. Retrieved from [Link]
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Tungsrithong, N., et al. (2024). Optimizing Re-staining Techniques for the Restoration of Faded Hematoxylin and Eosin-stained Histopathology Slides: A Comparative Study. ResearchGate. Retrieved from [Link]
-
Jan, S., et al. (2019). Analytical methods for determination of anthraquinone dyes in historical textiles. Analytica Chimica Acta. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Hydroxy-2-methylanthraquinone. Retrieved from [Link]
-
Various Authors. (n.d.). Concentration-inhibition curves of selected anthraquinone derivatives... ResearchGate. Retrieved from [Link]
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- 6. Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Validation of the Anti-inflammatory Effects of 1-Hydroxy-2-methoxyanthraquinone: A Comparative Guide
This guide provides a comprehensive validation of the anti-inflammatory properties of 1-Hydroxy-2-methoxyanthraquinone, a naturally occurring anthraquinone derivative.[1][2] Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against established anti-inflammatory agents, supported by detailed experimental protocols and data. Our objective is to present an unbiased evaluation, grounded in scientific rigor, to facilitate informed decisions in preclinical research.
Introduction to this compound and the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to a multitude of chronic diseases. The inflammatory cascade is orchestrated by a network of signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3]
Anthraquinone derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory effects.[3][4][5] this compound is an anthraquinone that has been identified to possess potential antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This guide delves into the experimental validation of these anti-inflammatory claims, comparing its efficacy with a potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a corticosteroid, Dexamethasone.
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory actions of therapeutic agents are diverse. Understanding these mechanisms is crucial for contextualizing the potential of novel compounds like this compound.
-
This compound (and related Anthraquinones): The anti-inflammatory effects of anthraquinones are often attributed to the inhibition of pro-inflammatory signaling pathways. Several anthraquinone derivatives have been shown to suppress the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα.[3] This, in turn, blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Additionally, some anthraquinones are known to modulate the MAPK signaling pathway, which also plays a pivotal role in the inflammatory response.[7]
-
Indomethacin: A well-established NSAID, Indomethacin primarily exerts its anti-inflammatory effect by non-selectively inhibiting COX-1 and COX-2 enzymes.[8][9][10][11] This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[8][12]
-
Dexamethasone: As a synthetic glucocorticoid, Dexamethasone possesses potent anti-inflammatory and immunosuppressive properties. Its mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression.[13][14] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines by inhibiting signaling pathways like NF-κB.[15][16]
In Vitro Validation: Assessing Anti-inflammatory Efficacy in a Cellular Model
The initial validation of an anti-inflammatory compound typically involves in vitro assays to determine its direct effects on inflammatory cells. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a widely used and robust model for this purpose.[17][18][19]
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory screening.
Key In Vitro Assays and Expected Outcomes
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of NO, a key inflammatory mediator.[20] The Griess assay provides a simple and reliable colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[21][22][23]
Protocol:
-
Culture and seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[17]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[22]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Rationale: PGE2 is a principal mediator of inflammation, synthesized by the action of COX enzymes.[1][24] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of PGE2 in the cell culture supernatant.[25][26][27]
Protocol:
-
Follow steps 1-3 of the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).[25][26] This typically involves the following steps:
-
Addition of standards and samples to a pre-coated microplate.
-
Incubation with a primary antibody specific for PGE2.
-
Addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Addition of a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Measurement of absorbance at 450 nm.
-
-
Calculate the PGE2 concentration from the standard curve.
Comparative In Vitro Anti-inflammatory Activity
| Compound | NO Production Inhibition (IC50) | PGE2 Production Inhibition (IC50) |
| This compound | To be determined | To be determined |
| Indomethacin | ~50-100 µM | ~1-10 µM |
| Dexamethasone | ~1-10 µM | ~0.1-1 µM |
Mechanistic Insights: Elucidating the Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key signaling pathways. Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within these pathways.
Key Signaling Pathways in Inflammation
Caption: Key inflammatory signaling pathways.
Western Blot Analysis
Protocol:
-
Culture, seed, and treat RAW 264.7 cells as described for the in vitro assays.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-p38 MAPK, Phospho-JNK, Phospho-ERK
-
IκBα, Phospho-IκBα
-
p65 (for nuclear and cytosolic fractions)
-
β-actin (as a loading control)
-
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Expected Results: Treatment with an effective anti-inflammatory compound like this compound is expected to decrease the phosphorylation of p38, JNK, and ERK, inhibit the degradation of IκBα, and reduce the nuclear translocation of p65.
In Vivo Validation: Carrageenan-Induced Paw Edema in Rodents
To assess the systemic anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats or mice is a widely accepted and reproducible acute inflammation model.[24]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats (180-200g) for at least one week.
-
Group the animals and administer this compound (at various doses), Indomethacin (e.g., 10 mg/kg), or the vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[7]
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Comparative In Vivo Anti-inflammatory Activity
| Compound | Dose Range (mg/kg) | Maximum Inhibition of Paw Edema (%) |
| This compound | To be determined | To be determined |
| Indomethacin | 5 - 10 | ~50 - 70% |
Note: The efficacy of Indomethacin can vary. The dose-response for this compound needs to be established experimentally. Studies on other natural compounds have shown significant inhibition of paw edema. For example, curcumin at doses of 200-400 mg/kg showed 53.85-58.97% inhibition.[26]
Conclusion
This guide outlines a systematic approach to validate the anti-inflammatory effects of this compound. The proposed in vitro and in vivo experiments, along with mechanistic studies, will provide a comprehensive understanding of its therapeutic potential. By comparing its performance against well-characterized drugs like Indomethacin and Dexamethasone, researchers can accurately position this compound in the landscape of anti-inflammatory agents. The provided protocols and frameworks are designed to ensure scientific rigor and generate reliable, publication-quality data. Further investigation into the specific dose-response, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its potential as a novel anti-inflammatory therapeutic.
References
- Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. (n.d.).
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
- Indometacin - Wikipedia. (n.d.).
- What is the mechanism of Indomethacin? - Patsnap Synapse. (2024, July 17).
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
- What is the mechanism of action of dexamethasone? - Dr.Oracle. (2025, June 23).
- Indomethacin Patient Tips: 7 things you should know - Drugs.com. (2025, September 17).
- What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. (2024, July 17).
- Indomethacin - StatPearls - NCBI Bookshelf. (2024, May 28).
- dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- What is the mechanism of Dexamethasone? - Patsnap Synapse. (2025, March 7).
- What is the mechanism of Dexamethasone? - Patsnap Synapse. (2024, July 17).
- 3.8. Nitric Oxide Production Measurements in Macrophage Cells - Bio-protocol. (n.d.).
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- Dexamethasone - StatPearls - NCBI Bookshelf. (n.d.).
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (n.d.).
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16).
- The lipopolysaccharide-induced pro-inflammatory response in RAW264.7 cells is attenuated by an unsaturated fatty acid-bovine serum albumin complex and enhanced by a saturated fatty acid-bovine serum albumin complex - PubMed. (n.d.).
- Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. (n.d.).
- Detection of Lipopolysaccharide Induced Inflammatory Responses in RAW264.7 Macrophages Using Atomic Force Microscope - PubMed. (n.d.).
- Thymoquinone suppresses expression of inducible nitric oxide synthase in rat macrophages. (n.d.).
- Prostaglandin E2 ELISA Kit - RayBiotech. (n.d.).
- Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.).
- SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS - ThaiScience. (n.d.).
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - Biomolecules & Therapeutics. (n.d.).
- Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed. (n.d.).
- Human PGE2(Prostaglandin E2) ELISA Kit. (n.d.).
- Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression - PubMed. (2013, January 23).
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- Thymoquinone Upregulates microRNA-199a-3p and Downregulates COX-2 Expression and PGE2 Production via Deactivation of p38/ERK/JNK-MAPKs and p65/p50-NF-κB Signaling in Human Lung Cancer Cells - MDPI. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 1-Hydroxy-2-methoxyanthraquinone Analogs
Executive Summary
Anthraquinones represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-Hydroxy-2-methoxyanthraquinone. We will explore how targeted structural modifications to the anthraquinone core influence biological efficacy, with a focus on anticancer cytotoxicity, antioxidant capacity, and enzyme inhibition. This document synthesizes data from authoritative sources to explain the causal relationships behind molecular design and experimental outcomes, offering researchers and drug development professionals a comprehensive resource for designing next-generation therapeutic agents.
Introduction: The Anthraquinone Scaffold
The 9,10-anthraquinone core, a tricyclic aromatic system, is a recurring motif in both natural products and synthetic drugs.[2] Its planar structure allows it to intercalate with DNA, a mechanism central to the activity of established anticancer agents like Doxorubicin and Mitoxantrone.[1][2] The biological activity of anthraquinone derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. Hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly significant, modulating the compound's electronic properties, redox potential, and ability to form hydrogen bonds with biological targets.
This compound serves as an excellent model for SAR studies. The hydroxyl group at the C1 position and the methoxy group at C2 are critical for its inherent biological activities, which include antimicrobial, antioxidant, and anti-inflammatory effects.[3][4] Understanding how modifications to this core structure impact function is paramount for the rational design of more potent and selective therapeutic compounds.
Core Principles of Structure-Activity Relationships (SAR) in Anthraquinones
The predictive power of SAR lies in its ability to correlate specific structural features with changes in biological activity. For the this compound scaffold, several key principles apply:
-
Hydroxylation Pattern: The number and position of hydroxyl groups are arguably the most critical determinants of activity. Perihydroxy groups (e.g., at C1 and C4) enhance DNA binding and can chelate metal ions, which is crucial for some enzymatic inhibition. Multiple hydroxyl groups generally increase antioxidant activity by providing more sites for free radical scavenging.[5]
-
Role of Methoxy and Alkoxy Groups: The conversion of a hydroxyl group to a methoxy group can have varied effects. It can increase lipophilicity, potentially improving cell membrane permeability. However, it eliminates a hydrogen bond donor site, which can decrease binding affinity to certain targets and often reduces antioxidant capacity.[6]
-
Substitution at C2 and C4 Positions: The introduction of aryl groups or other substituents at these positions can significantly enhance cytotoxicity. These modifications can create additional steric and electronic interactions with target proteins or DNA, leading to improved potency.[7]
-
Side Chains: The addition of aminoalkylamino side chains, particularly at the C5 and C8 positions, is a well-established strategy for improving anticancer activity. These chains can interact with the minor groove of DNA and enhance the compound's overall binding affinity.[8][9]
Below is a logical workflow for conducting a typical SAR study on novel anthraquinone analogs.
Comparative Analysis of Anthraquinone Analog Activity
The following table summarizes the structure-activity relationships for various hydroxyanthraquinone analogs based on published experimental data. The data illustrates how specific substitutions influence cytotoxicity against cancer cell lines and other biological activities.
| Compound/Analog | Key Structural Features | Biological Activity & Potency (IC₅₀) | Key SAR Insight | Reference(s) |
| 1. Alizarin | 1,2-dihydroxy | Cytotoxic (L929 cells): IC₅₀ > 100 µM | The 1,2-dihydroxy pattern shows moderate antioxidant but relatively low cytotoxic activity.[10] | [10] |
| 2. Purpurin | 1,2,4-trihydroxy | Strong Antioxidant (DPPH IC₅₀ = 3.49 µg/ml); Moderate Enzyme Inhibition (Xanthine Oxidase IC₅₀ = 105.13 µM) | Adding a C4-hydroxyl group significantly boosts antioxidant and enzyme inhibitory activity compared to Alizarin.[11][12] | [11][12] |
| 3. Emodin | 1,3,8-trihydroxy-6-methyl | Cytotoxic (HepG2 cells): ED₅₀ = 1.23 µM | The 1,3,8-trihydroxy pattern combined with a methyl group confers potent and selective cytotoxicity.[13] | [13] |
| 4. Rhein | 1,8-dihydroxy-3-carboxy | Cytotoxic (HCT 116 cells): IC₅₀ = 13.0 µM | Replacing the methyl group (Emodin) with a carboxyl group at C3 maintains potent cytotoxicity.[14] | [14] |
| 5. Cationic Analog | Cationic triazole ring attached | Anticancer (Melanoma, Colon): GI₅₀ in low µM to nM range | Attaching a cationic aromatic group to the scaffold dramatically enhances anticancer activity.[15] | [15] |
| 6. 2-Aryl Substituted | 1-hydroxy-2-(aryl) | Cytotoxic (Glioblastoma SNB-19): GI₅₀ = 5.2 - 14.5 µM | Adding an aryl group at the C2 position of a 1-hydroxyanthraquinone induces potent and selective cytotoxicity.[7] | [7] |
| 7. 4-Aryl Substituted | 1-hydroxy-4-(aryl) | Cytotoxic (Glioblastoma SNB-19): GI₅₀ = 2.4 - 10.1 µM | Aryl substitution at C4 is generally more effective than at C2 for enhancing cytotoxicity in glioblastoma cells.[7] | [7] |
Mechanistic Insights into Biological Activity
Anticancer and Cytotoxic Mechanisms
The anticancer action of anthraquinones is multifaceted.[2] Key mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar anthraquinone ring can insert itself between DNA base pairs, disrupting DNA replication and transcription. Many analogs also inhibit topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to cell cycle arrest and apoptosis.[2][7]
-
Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling within the cell, leading to the production of ROS such as superoxide anions.[5] Elevated ROS levels induce oxidative stress, which can trigger apoptosis through signaling pathways like the JNK pathway.[16]
-
Kinase Inhibition: Certain anthraquinone derivatives have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival.[17][18]
The diagram below illustrates a common pathway by which anthraquinone analogs can induce apoptosis in cancer cells.
Antioxidant Activity
The antioxidant properties of hydroxyanthraquinones are primarily attributed to their phenolic hydroxyl groups.[5] These groups can donate a hydrogen atom to neutralize highly reactive free radicals (like DPPH• or O₂•⁻), thereby terminating damaging chain reactions.[5][19] The stability of the resulting anthraquinone radical is enhanced by resonance delocalization across the aromatic system. The antioxidant capacity is generally proportional to the number of hydroxyl groups present on the scaffold.[5]
Enzyme Inhibition
Anthraquinone derivatives are known to inhibit a variety of enzymes.[10] The mechanism often involves binding to the enzyme's active site, either competitively, non-competitively, or through a mixed-inhibition model.[11][20] For example, studies on tyrosinase show that anthraquinones can bind to amino acid residues in the active site through hydrogen bonds and hydrophobic interactions, inducing conformational changes that prevent substrate access.[20]
Validated Experimental Protocols
To ensure trustworthy and reproducible SAR data, standardized protocols are essential. The following are self-validating methodologies for assessing the key biological activities of anthraquinone analogs.
Protocol: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for evaluating the cytotoxic effect of compounds on cell viability.[21] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[16][22]
-
Compound Treatment: Prepare serial dilutions of the anthraquinone analogs in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[22][23]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.[22]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay evaluates the ability of a compound to act as a free radical scavenger. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color that turns yellow upon reduction by an antioxidant.[12]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the anthraquinone analogs in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[12]
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing enzyme inhibition and can be adapted for specific enzymes like tyrosinase or xanthine oxidase.[11][17]
Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable assay buffer. The buffer composition must be optimized for the specific enzyme being studied.[17]
-
Assay Setup (96-well plate):
-
Control Wells: Add enzyme solution and vehicle (e.g., DMSO).
-
Test Wells: Add enzyme solution and the desired concentrations of the anthraquinone analog.
-
Blank Wells: Add assay buffer without the enzyme.[17]
-
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[17]
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode. The wavelength depends on the substrate/product being measured.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the control. Calculate the IC₅₀ value and, if desired, perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, etc.).[11]
Conclusion and Future Directions
The structure-activity relationships of this compound analogs are governed by a delicate interplay of electronic, steric, and physicochemical properties. The evidence strongly indicates that the number and position of hydroxyl groups are fundamental to antioxidant and enzyme inhibitory activities, while the introduction of specific substituents, such as aryl groups at C2/C4 or cationic moieties, is a powerful strategy for enhancing anticancer cytotoxicity.[7][15]
Future research should focus on synthesizing hybrid molecules that combine the potent cytotoxic features of C2/C4 aryl substitution with the DNA-binding side chains common in clinical anthracyclines. Furthermore, exploring novel substitutions that improve selectivity for cancer cells over normal cells remains a critical goal to minimize off-target toxicity. The continued application of the systematic evaluation protocols outlined in this guide will be instrumental in the rational design and discovery of the next generation of anthraquinone-based therapeutics.
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A Comparative Guide to the Efficacy of 1-Hydroxy-2-methoxyanthraquinone: Bridging the In Vitro-In Vivo Gap
This guide provides a comprehensive analysis of 1-Hydroxy-2-methoxyanthraquinone, also known as alizarin-1-methylether, a natural compound belonging to the anthraquinone class. Found in plants such as Morinda officinalis, this molecule has garnered interest for its potential therapeutic properties.[1] Our objective is to critically evaluate its documented efficacy in controlled laboratory settings (in vitro) versus its performance in whole-organism systems (in vivo). By juxtaposing these findings, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on its current standing and future potential, highlighting the crucial journey from benchtop discovery to preclinical validation.
The In Vitro Profile: Cellular Mechanisms and Potential
In vitro studies are the cornerstone of drug discovery, offering a controlled environment to elucidate a compound's direct effects on cells and molecular targets. For this compound, research points towards a spectrum of biological activities, though specific data remains sparse compared to its more studied relatives like emodin and aloe-emodin.
Documented Biological Activities
Studies have identified this compound as possessing a range of potent biological effects at the cellular level. These include:
-
Cytotoxic Activity: The ability to kill cancer cells is a hallmark of many anthraquinones.[1]
-
Antiviral and Antimicrobial Activities: The compound has shown efficacy against various viruses and microbes in laboratory assays.[1]
-
Antioxidant Activity: It demonstrates the capacity to neutralize harmful free radicals, a process implicated in numerous disease states.[1]
Probable Mechanism of Action: An Anti-Inflammatory Perspective
While direct mechanistic studies on this compound are limited, the well-documented pathways of related anthraquinones offer a highly plausible model. Many anthraquinones exert anti-inflammatory effects by modulating key signaling cascades.[2] Emodin, a structurally similar compound, has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages.[3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
The underlying mechanism often involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] These pathways are central regulators of the inflammatory response. By inhibiting these cascades, the compound can effectively reduce the transcription of pro-inflammatory genes.
Caption: Idealized workflow from in vitro discovery to in vivo validation.
Key Discrepancy Factors:
-
Metabolic Inactivation: The compound may be rapidly metabolized in the liver to inactive forms, a fate not captured in simple cell culture models. [4]* Poor Bioavailability: Low absorption from the gut can prevent therapeutic concentrations from being reached in target tissues. [5]* Protein Binding: Binding to plasma proteins like albumin can render the compound unavailable to act on target cells.
-
Off-Target Effects: In a whole organism, a compound may have unforeseen effects on other organs or systems, leading to toxicity that masks its efficacy.
Conclusion and Future Directions
This compound (alizarin-1-methylether) demonstrates significant therapeutic potential in in vitro assays, with reported cytotoxic, antimicrobial, and antioxidant activities. [1]Based on data from related anthraquinones, it likely exerts these effects through the modulation of fundamental signaling pathways like NF-κB and MAPK.
However, a stark data gap exists between its laboratory profile and its potential as a clinical agent. The absence of published in vivo efficacy and pharmacokinetic studies makes it impossible to currently validate its therapeutic promise.
Future research should prioritize:
-
Pharmacokinetic Profiling: Conducting comprehensive ADME studies in rodent models to determine bioavailability and metabolic fate.
-
In Vivo Efficacy Studies: Testing the compound in established animal models for cancer and inflammation to verify if the in vitro potency translates to a whole-organism setting.
-
Toxicology Assessment: Evaluating the safety profile of the compound to identify any potential adverse effects.
Only by systematically bridging this in vitro-in vivo gap can the true therapeutic value of this compound be fully realized.
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Shah, P. P., et al. (2014). Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents. Journal of Inflammation Research. Available from: [Link]
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Jamei, M., et al. (2013). In Vitro-In Vivo Correlation: Perspectives on Model Development. BioMed Research International. Available from: [Link]
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Karmaus, A. L., et al. (2019). Identifying Attributes That Influence In Vitro-to-In Vivo Concordance by Comparing In Vitro Tox21 Bioactivity Versus In Vivo DrugMatrix Transcriptomic Responses Across 130 Chemicals. Toxicological Sciences. Available from: [Link]
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Lee, M. S., et al. (2013). Anti-inflammatory properties of anthraquinones and their relationship with the regulation of P-glycoprotein function and expression. European Journal of Pharmaceutical Sciences. Available from: [Link]
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Toutain, P. L., & Bousquet-Mélou, A. (2012). In vitro–In Vivo Correlations: Tricks and Traps. The AAPS Journal. Available from: [Link]
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Stojnev, S., & Krstic, M. (2023). MODEL ANIMALS USED IN BIOMEDICAL RESEARCH. Opera Medica et Physiologica. Available from: [Link]
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Li, G., et al. (2009). 2-Hydroxy-1-methoxyanthraquinone monohydrate. Acta Crystallographica Section E. Available from: [Link]
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Li, Y., et al. (2021). Effects of Anthraquinones on Immune Responses and Inflammatory Diseases. International Journal of Molecular Sciences. Available from: [Link]
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Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology. Available from: [Link]
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Ghaffar, A., et al. (2022). Role of animal models in biomedical research: a review. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Dong, X., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. ResearchGate. Available from: [Link]
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Perry, J. A., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. ILAR Journal. Available from: [Link]
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Dong, X., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology. Available from: [Link]
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Popova, E. A., et al. (2018). 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents. ResearchGate. Available from: [Link]
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Push Bio-technology. Natural Product Description|1-Hydroxy-2-methylanthraquinone. Push Bio-technology. Available from: [Link]
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Andersen, D. O., et al. (1991). In vitro virucidal activity of selected anthraquinones and anthraquinone derivatives. Antiviral Research. Available from: [Link]
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Karimian, A., et al. (2020). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Letters in Drug Design & Discovery. Available from: [Link]
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Zhao, L., et al. (2015). Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach. European Journal of Medicinal Chemistry. Available from: [Link]
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Li, H., et al. (2009). Pharmacokinetics of anthraquinones in Xiexin decoction and in different combinations of its constituent herbs. Journal of Ethnopharmacology. Available from: [Link]
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Guin, P. S., et al. (2017). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells. Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
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Guin, P. S., et al. (2017). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies. ResearchGate. Available from: [Link]
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A Comparative Analysis of Anthraquinone-Based Stains for Cellular Mineralization: Alizarin Red S as the Gold Standard
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, particularly in the fields of osteogenesis, vascular calcification, and oncology, the accurate detection and quantification of mineral deposition is paramount. For decades, Alizarin Red S has reigned as the principal tool for this purpose, a reliable and robust method for visualizing calcium deposits. This guide provides an in-depth analysis of Alizarin Red S, from its underlying chemical principles to detailed experimental protocols.
Furthermore, we will explore the theoretical potential of a lesser-known, structurally related compound, 1-Hydroxy-2-methoxyanthraquinone. While not established as a mineralization stain, an examination of its chemical structure in comparison to Alizarin Red S will offer insights into the structure-function relationships that govern calcium chelation among anthraquinone derivatives. This comparative discussion aims to not only provide a comprehensive understanding of a trusted technique but also to stimulate critical thinking about the discovery and validation of new chemical tools.
The Foundation: Understanding Anthraquinone Dyes and Calcium Chelation
Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton. Their unique chemical structures, often featuring hydroxyl and other substituent groups, predispose them to act as chelating agents, forming stable complexes with metal ions. This property is the cornerstone of their application in biological staining.
Alizarin Red S: The Established Gold Standard
Alizarin Red S (ARS) is an anthraquinone derivative that has been extensively validated for the detection of calcium deposits in cell cultures and tissue sections.[1] Its mode of action is a direct chemical interaction with calcium ions. In an acidic environment, the hydroxyl and sulfonate groups of the ARS molecule form a chelate complex with calcium, resulting in the formation of a stable, insoluble, orange-red precipitate.[2] This distinct coloration allows for both qualitative visualization and subsequent quantitative analysis.
This compound: A Theoretical Contender?
This compound is another member of the anthraquinone family. While it has been investigated for its antimicrobial, antioxidant, and anti-inflammatory properties, its application as a calcium stain is not documented in scientific literature.[3] However, by examining its structure, we can hypothesize its potential for calcium binding.
Head-to-Head Comparison: Structural and Functional Analysis
A direct experimental comparison of staining efficacy is not possible due to the lack of data for this compound. However, a structural comparison can provide valuable insights into their potential functionalities.
| Feature | Alizarin Red S | This compound |
| Chemical Structure | Contains hydroxyl and sulfonate groups | Contains hydroxyl and methoxy groups |
| Calcium Chelation | Proven and well-documented | Theoretical, not experimentally confirmed |
| Staining Principle | Forms a stable orange-red complex with calcium ions at an acidic pH.[2] | Unknown |
| Established Protocols | Widely available for both qualitative and quantitative analysis.[4][5][6] | None available for calcium staining |
| Primary Applications | Detection and quantification of mineralization in osteogenesis, atherosclerosis, and other pathological calcifications.[2] | Investigated for antimicrobial, antioxidant, and anti-inflammatory activities.[3] |
Visualizing the Key Players: Chemical Structures
Caption: Chemical structures of Alizarin Red S and this compound.
The Mechanism of Chelation: A Deeper Dive
The ability of Alizarin Red S to bind calcium is attributed to the spatial arrangement of its hydroxyl and sulfonate groups, which act as electron donors, forming coordinate bonds with the calcium ion.
Caption: Simplified workflow of Alizarin Red S chelation with calcium ions.
For this compound, the presence of a hydroxyl group suggests a potential for metal chelation. However, the replacement of the second hydroxyl group (present in the parent alizarin molecule) with a methoxy group may alter the electronic properties and steric hindrance around the potential binding site, likely impacting its affinity and specificity for calcium. Further experimental validation would be required to determine if it can effectively chelate calcium in a biological context.
Experimental Protocols: A Guide to Best Practices with Alizarin Red S
The following protocols are provided as a comprehensive guide for the successful application of Alizarin Red S staining.
Protocol 1: Staining of Mineralized Nodules in Cell Culture
This protocol is optimized for cells cultured in multi-well plates to assess osteogenic differentiation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin
-
Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)
-
Distilled water (dH₂O)
Procedure:
-
Wash Cells: Carefully aspirate the culture medium and gently wash the cells 2-3 times with PBS.[5]
-
Fixation: Add 4% PFA or 10% formalin to each well and fix the cells for 30 minutes at room temperature.[5]
-
Post-Fixation Wash: Aspirate the fixative and wash the cells 2-3 times with dH₂O to remove any residual fixative.[5]
-
Staining: Add a sufficient volume of Alizarin Red S working solution to cover the cell monolayer. Incubate for 5-10 minutes at room temperature.[5]
-
Post-Staining Wash: Aspirate the staining solution and wash the cells 2-3 times with PBS to remove excess stain.[5]
-
Visualization: Add PBS to the wells to prevent drying and visualize the mineralized nodules, which will appear as orange-red deposits, under a bright-field microscope.
Caption: Step-by-step workflow for Alizarin Red S staining of cell cultures.
Protocol 2: Quantification of Alizarin Red S Staining
For a more objective measure of mineralization, the Alizarin Red S stain can be extracted and quantified spectrophotometrically.
Materials:
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Dye Elution: After imaging, add 10% acetic acid to each well to elute the bound stain. Incubate for 30 minutes at room temperature with gentle shaking.[6]
-
Neutralization: Transfer the acetic acid-dye solution to a microcentrifuge tube. Neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[6]
-
Spectrophotometry: Transfer the neutralized solution to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[7] The absorbance is directly proportional to the amount of bound Alizarin Red S.
Concluding Remarks
Alizarin Red S remains an indispensable tool for the qualitative and quantitative assessment of calcium mineralization in a wide range of research applications. Its well-understood mechanism, high specificity, and the robustness of established protocols solidify its position as the gold standard.
The exploration of this compound, while revealing no current application in mineralization studies, serves as an important reminder of the principles of rational drug and tool design. The subtle structural differences between it and Alizarin Red S likely have a profound impact on their respective chemical properties and biological activities. This theoretical exercise underscores the necessity of empirical validation for any new potential staining agent. Future research could investigate the calcium-binding properties of a library of anthraquinone derivatives to further elucidate the structure-activity relationships that govern their utility as mineralization probes.
References
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- MDPI. (2022).
- MedchemExpress. (n.d.).
- IHC WORLD. (2024). Alizarin Red S Staining Protocol for Calcium.
- NIH. (n.d.). Examination of Mineralized Nodule Formation in Living Osteoblastic Cultures Using Fluorescent Dyes.
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- Natural Product Description. (n.d.). 1-Hydroxy-2-methylanthraquinone.
- Benchchem. (n.d.). A Comparative Guide to Calcium Staining: Alizarin Red S as the Gold Standard.
- PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554.
- NIH. (n.d.).
- ResearchGate. (2025).
- Benchchem. (n.d.). A Comparative Guide to Calcium Staining in Bone Tissue: Alizarin Red S vs. Eriochrome Red B.
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- PubMed. (1980). Staining properties of alizarin red S for growing bone in vitro.
- PubChem. (n.d.). 1-Hydroxy-2-methylanthraquinone | C15H10O3 | CID 160817.
- NIH. (n.d.). 1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents.
- PubMed. (n.d.). [Alizarin red S staining of calcium compound crystals in synovial fluid].
- PubMed. (2024).
- PhytoBank. (2015). Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415).
- NIH. (2024).
- NIH. (n.d.).
- Google Patents. (n.d.). WO2012138805A2 - Substituted anthraquinone dyes for cellular stains and enzyme detection.
- RSC Publishing. (n.d.).
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A Senior Application Scientist's Guide to Purity Assessment of Synthetic 1-Hydroxy-2-methoxyanthraquinone
For researchers, medicinal chemists, and quality control analysts, the purity of a synthetic compound is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scientific outcomes. In the context of drug development and biological research, even minute impurities can lead to erroneous data, misleading structure-activity relationships (SAR), and potential toxicity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthetic 1-Hydroxy-2-methoxyanthraquinone, a key scaffold in medicinal chemistry and dye synthesis.
Our approach is built on a philosophy of orthogonal validation. No single analytical method can provide a complete picture of a compound's purity. Instead, we advocate for a multi-modal strategy, where the strengths of one technique compensate for the limitations of another. This guide will not only detail the "how" through explicit protocols but also the critical "why," grounding each step in established analytical principles.
The Synthetic Challenge: Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthesis. A common route involves the Friedel-Crafts reaction between phthalic anhydride and a substituted benzene, followed by cyclization. This process, while effective, can introduce a variety of impurities that must be identified and quantified.
Common Impurities Include:
-
Starting Materials: Unreacted phthalic anhydride or substituted benzene derivatives.
-
Positional Isomers: Incorrect substitution patterns on the anthraquinone core.
-
By-products: Compounds formed from side reactions, such as phenyl-phthalide derivatives.[1]
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., glacial acetic acid).[2]
-
Degradation Products: Compounds formed during storage or under specific reaction conditions.
A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.
Core Analytical Techniques: A Comparative Overview
We will now explore the primary analytical techniques for purity assessment. Each section will detail the underlying scientific principles, provide a comprehensive experimental protocol, and discuss the technique's strengths and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical and chemical industries.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase method is typically the most effective.
Principle of Causality: In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar molecule, will be retained on the column. By gradually increasing the proportion of a nonpolar organic solvent (like acetonitrile or methanol) in the mobile phase, we can elute the compound and its impurities at different times. Impurities that are more polar than the main compound will elute earlier, while less polar impurities will elute later. The area under each peak in the resulting chromatogram is proportional to the concentration of that component.
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: Anthraquinones have strong UV absorbance at this wavelength, providing high sensitivity.[4][5]
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthetic this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection. Rationale: This removes any particulate matter that could clog the HPLC system.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 30.0 95 5 Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities.
-
Data Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Analysis.
Strengths:
-
High resolution and sensitivity for separating closely related impurities.
-
Excellent quantitative accuracy and precision.
-
Widely available and well-understood technology.
Limitations:
-
Requires a reference standard for absolute quantification.
-
May not detect impurities that do not have a UV chromophore.
-
The area percent method assumes all impurities have the same response factor as the main compound, which can introduce inaccuracies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for quantitative purposes (qNMR).[6][7] It provides information on the number, type, and connectivity of atoms within a molecule.
Principle of Causality: In ¹H NMR, a sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) absorb energy at specific frequencies depending on their chemical environment. The area of each signal is directly proportional to the number of protons it represents. By integrating the signals of the main compound and any impurities, and comparing them to a certified internal standard of known concentration, we can determine the absolute purity of the sample. This method is independent of the impurities' structures, provided they have signals that can be resolved from the main compound and the standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Materials:
-
Internal Standard (IS): Maleic anhydride or Dimethyl sulfone (choose a standard with sharp signals that do not overlap with the analyte).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak does not typically interfere with the aromatic region where anthraquinone protons resonate.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-90 degrees.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified. Rationale: This is the most critical parameter for accurate quantification. A sufficient delay ensures all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of nuclei.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal from this compound (e.g., a specific aromatic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Strengths:
-
Provides absolute quantification without needing a reference standard of the analyte.
-
Offers structural information about impurities.[7]
-
Detects non-chromophoric impurities that are invisible to HPLC-UV.
Limitations:
-
Lower sensitivity compared to HPLC.
-
Signal overlap can make integration challenging.
-
Requires careful optimization of experimental parameters (especially relaxation delay) for accurate quantification.
Mass Spectrometry (MS) coupled with Liquid Chromatography (LC-MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying and characterizing impurities.
Principle of Causality: After the HPLC separates the components, they enter the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The molecules are ionized, and the resulting ions are guided into a mass analyzer, which separates them based on their m/z. High-Resolution Mass Spectrometry (HRMS) can measure mass with extreme accuracy, allowing for the determination of an impurity's elemental composition.[8][9] This information is invaluable for identifying unknown impurities.
Experimental Protocol: LC-HRMS for Impurity Profiling
-
LC Method: Use the same HPLC method described previously. The eluent from the HPLC column is directed to the MS ion source.
-
MS Parameters (Example using an Orbitrap Mass Analyzer):
-
Ionization Mode: ESI, both positive and negative. Rationale: Running in both modes increases the chances of ionizing all potential impurities.
-
Mass Range: 50 - 1000 m/z.
-
Resolution: > 60,000. Rationale: High resolution is essential to obtain accurate mass measurements for elemental composition determination.
-
Data Acquisition: Full scan mode to detect all ions, with data-dependent MS/MS to fragment the most abundant ions for structural information.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of this compound and any other observed masses.
-
For each impurity peak, determine its accurate mass from the full scan data.
-
Use software to predict possible elemental formulas based on the accurate mass.
-
Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity.
-
Strengths:
-
Extremely high sensitivity and selectivity.
-
Provides molecular weight and structural information for unknown impurities.[9]
-
Can confirm the identity of expected impurities by comparing their mass spectra to standards.
Limitations:
-
Quantitative analysis can be complex and often requires isotopic standards for best accuracy.
-
Ion suppression effects can affect quantification.
-
High initial instrument cost.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is a powerful method for determining the absolute purity of highly pure crystalline solids.[10][11][12]
Principle of Causality: The purity determination by DSC is based on the Van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities.[13] A pure compound has a sharp melting point. Impurities broaden this melting range and lower the onset temperature. By analyzing the shape of the melting endotherm, the mole fraction of the impurity can be calculated without needing to know its identity.[13]
Experimental Protocol: DSC for Purity Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard like Indium.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan.
-
Hermetically seal the pan. Rationale: This prevents any loss of sample due to sublimation or decomposition during heating.
-
-
DSC Measurement:
-
Heating Rate: 1-2 °C/min. Rationale: A slow heating rate is necessary to maintain thermal equilibrium between the sample and the furnace, which is a key assumption of the Van't Hoff equation.
-
Temperature Range: Start at least 20 °C below the expected melting point and end 10-15 °C after the melt is complete.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
Integrate the melting endotherm.
-
The instrument software uses the Van't Hoff equation to calculate the mole percent purity based on the peak shape.
-
Logical Flow for Purity Assessment Strategy
Caption: A logical workflow for assessing compound purity.
Strengths:
-
Provides an absolute measure of total soluble impurities.
-
Does not require identification of the impurities.
-
Relatively fast and requires minimal sample preparation.
Limitations:
-
Only applicable to crystalline, thermally stable compounds with high purity (>98.5 mol%).
-
Assumes an ideal eutectic system where the impurity is soluble in the melt but not the solid.
-
Insensitive to insoluble impurities or those that form solid solutions.
Comparative Summary of Techniques
| Feature | HPLC-UV | qNMR | LC-MS | DSC |
| Principle | Chromatographic Separation | Nuclear Resonance | Mass-to-Charge Ratio | Melting Point Depression |
| Purity Type | Relative (Area %) | Absolute (Mass %) | Relative (can be absolute) | Absolute (Mole %) |
| Sensitivity | High | Moderate | Very High | Low (for impurities) |
| Impurity ID | No (Retention time only) | Yes (Structural info) | Yes (Mass & Structure) | No |
| Key Advantage | Robustness, Quantitative | Absolute Purity, Structural Data | Impurity Identification | Measures total soluble impurities |
| Key Limitation | Assumes equal response factor | Signal overlap, Lower sensitivity | Complex quantification | Only for pure crystalline solids |
Conclusion: An Integrated Approach for Trustworthy Results
Assessing the purity of synthetic this compound requires a thoughtful and integrated analytical strategy. No single method is sufficient.
-
Initial Screening: Begin with HPLC-UV as the primary method for routine purity checks and to establish a chromatographic profile. It is the gold standard for quantifying known impurities and calculating relative purity.
-
Absolute Purity and Structural Confirmation: Use qNMR to establish the absolute purity of a reference standard or a key batch. This technique provides an orthogonal value to HPLC and can reveal non-chromophoric impurities.
-
Impurity Identification: When unknown peaks are detected in the HPLC, or for comprehensive characterization, employ LC-HRMS . This is the most powerful tool for identifying the molecular formula and structure of unknown impurities, which is critical for safety and regulatory purposes.
-
Bulk Material Purity: For the final, highly purified crystalline product, DSC offers a rapid and reliable measurement of the total mole fraction of soluble impurities, providing a final quality check on the bulk material.
References
-
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
-
AZoM. (2018). DSC Purity Determination. Retrieved from [Link]
-
UPB. (n.d.). INVESTIGATION OF TWO TEXTILE ANTHRAQUINONE DYES PURITY. Retrieved from [Link]
-
ScienceDirect. (2018). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
MDPI. (2020). HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms. Retrieved from [Link]
-
ThaiScience. (2019). Extraction and Determination of Anthraquinone from Herbal Plant as Bird Repellent. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
ScienceDirect. (2022). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Retrieved from [Link]
-
ACS Publications. (1975). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]
-
MDPI. (2021). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Retrieved from [Link]
-
MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]
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ResearchGate. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]
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Veeprho. (n.d.). Anthraquinone Impurities and Related Compound. Retrieved from [Link]
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Cytotoxicity comparison of 1-Hydroxy-2-methoxyanthraquinone derivatives
An In-Depth Guide to the Comparative Cytotoxicity of 1-Hydroxy-2-methoxyanthraquinone Derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the cytotoxic potential of novel anthraquinone derivatives. The methodologies and rationale described herein are grounded in established scientific principles to ensure robust and reproducible findings.
Introduction: The Therapeutic Potential of Anthraquinones
Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthracenedione core. Found in numerous natural sources and also accessible through chemical synthesis, these scaffolds are the basis for several clinically significant anticancer drugs, including doxorubicin and mitoxantrone.[1] Their mechanisms of action are diverse, often involving DNA intercalation, inhibition of key cellular enzymes like topoisomerases, and the induction of programmed cell death (apoptosis).[2][3]
The parent compound, this compound, serves as a foundational structure for medicinal chemistry exploration. By synthesizing derivatives with varied functional groups, researchers aim to modulate the molecule's pharmacological properties—enhancing its cytotoxicity against cancer cells while potentially reducing off-target toxicity.[1][4] This guide details a comparative cytotoxic analysis of three novel, hypothetical derivatives—designated Compound A , Compound B , and Compound C —against the human breast adenocarcinoma cell line, MCF-7. We will explore not only if these compounds kill cancer cells but how they do so, by dissecting their effects on cell viability, membrane integrity, cell cycle progression, and the induction of apoptosis.
PART 1: Experimental Design & Rationale
A multi-assay approach is critical for a thorough cytotoxic evaluation. Relying on a single endpoint can be misleading. For instance, an assay measuring metabolic activity might not distinguish between true cell death (cytotoxicity) and a mere halt in proliferation (cytostasis). Therefore, we employ a battery of tests to build a comprehensive profile of each derivative.
Core Experimental Workflow
Our investigation follows a logical progression from broad screening to mechanistic investigation. We begin by assessing overall cell viability and membrane integrity to determine the potency (IC₅₀) of each compound. Subsequently, the most potent compounds are subjected to more detailed analyses to uncover the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest.
PART 2: Detailed Methodologies
The trustworthiness of any comparison hinges on meticulous and well-controlled experimental protocols. The following sections provide step-by-step procedures for the key assays employed in this guide.
Cell Culture
The MCF-7 human breast adenocarcinoma cell line is selected for this study as it is a well-characterized and widely used model in cancer research.
-
Maintenance: Cells are cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Environment: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Assay 1: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population.[6] NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] This provides a robust initial screening method to quantify the cytotoxic or cytostatic effects of the derivatives.
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Assay 2: Cell Membrane Integrity (LDH Cytotoxicity Assay)
Causality: This assay complements the MTT test by measuring a different hallmark of cell death: the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis, which occurs during necrosis or late-stage apoptosis.[10] Measuring extracellular LDH activity provides a direct quantification of cell death resulting from membrane damage.
Protocol:
-
Experimental Setup: Seed and treat cells with compounds in a 96-well plate as described for the MTT assay (Section 2.2). Prepare the following controls on each plate[11]:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
High Control: Untreated cells lysed with Triton X-100 (maximum LDH release).
-
No-Cell Control: Medium only (background).
-
-
Incubation: Incubate the plate for 48 hours.
-
Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[13]
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of stop solution.[13]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Assay 3: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
Causality: To determine if cell death occurs via apoptosis, we use a dual-staining flow cytometry assay. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16] This allows for the differentiation of four cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive (less common)
Protocol:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[16]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[16][17]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analysis: Analyze the samples immediately using a flow cytometer.
Assay 4: Cell Cycle Analysis
Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[18] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), we can quantify the DNA content of each cell.[19] A flow cytometer can then distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content), revealing any compound-induced cell cycle arrest.[19]
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay (Section 2.4).
-
Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash cells with PBS, then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[20] Fix overnight at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A (to prevent staining of double-stranded RNA), and 50 µg/mL PI.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[20]
PART 3: Results & Comparative Analysis
(Note: The following data are hypothetical and presented for illustrative purposes.)
Comparative Cytotoxicity (IC₅₀ Values)
The MTT and LDH assays revealed dose-dependent cytotoxicity for all three derivatives. The calculated IC₅₀ values after 48 hours of treatment are summarized below.
| Compound | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| Compound A | 45.2 ± 3.1 | 51.7 ± 4.5 |
| Compound B | 12.5 ± 1.8 | 15.3 ± 2.2 |
| Compound C | 28.9 ± 2.5 | 33.1 ± 3.0 |
Interpretation: Compound B exhibited the highest potency, with an IC₅₀ value approximately 3-4 times lower than that of Compound A and more than twice as low as Compound C. The close correlation between the MTT (metabolic) and LDH (membrane damage) results suggests that the observed loss of viability is primarily due to cytotoxic rather than cytostatic effects.
Mechanism of Cell Death
Based on its superior potency, Compound B was selected for mechanistic studies.
-
Apoptosis Analysis: Flow cytometry results after treatment with Compound B (12.5 µM) showed a significant shift in the cell population. Compared to the control group (95% viable), the treated sample showed a large increase in the Annexin V-positive/PI-negative quadrant (early apoptosis) and the Annexin V-positive/PI-positive quadrant (late apoptosis/necrosis). This strongly indicates that Compound B induces cell death primarily through an apoptotic pathway.
-
Cell Cycle Analysis: Treatment with Compound B led to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population. This suggests that Compound B induces G2/M arrest, preventing cells from proceeding into mitosis and likely triggering apoptosis as a result.[18][21]
Proposed Signaling Pathway
Anthraquinone derivatives are known to induce apoptosis through the generation of reactive oxygen species (ROS), which can in turn activate stress-related signaling cascades and damage mitochondria.[22][23] A plausible mechanism for Compound B is the induction of oxidative stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can upregulate pro-apoptotic proteins like Bax, which disrupts mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[24][25]
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the cytotoxicity of this compound derivatives. Our hypothetical results identify Compound B as the most promising candidate, demonstrating potent cytotoxicity against MCF-7 breast cancer cells. The underlying mechanism appears to involve the induction of G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway.
These findings provide a strong rationale for further investigation. Future studies should focus on:
-
Structure-Activity Relationship (SAR): Synthesizing additional analogs to pinpoint the specific chemical moieties responsible for the enhanced activity of Compound B.
-
Pathway Validation: Using techniques like Western blotting to confirm the upregulation of key proteins in the proposed signaling pathway (e.g., p53, Bax, cleaved Caspase-3).[24]
-
Selectivity: Assessing the cytotoxicity of Compound B against non-cancerous cell lines to determine its therapeutic index.
-
In Vivo Studies: Evaluating the anti-tumor efficacy of Compound B in animal models to translate these in vitro findings toward a preclinical setting.
By combining rigorous, multi-faceted in vitro assays with a clear rationale, researchers can efficiently identify and characterize promising new therapeutic agents derived from the versatile anthraquinone scaffold.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Hydroxy-2-methoxyanthraquinone from Diverse Sources
Abstract
1-Hydroxy-2-methoxyanthraquinone is a pivotal scaffold in medicinal chemistry and materials science. The purity and structural integrity of this compound are paramount, as minor impurities can significantly alter biological activity or material properties. However, the compound's source—be it from different commercial vendors, in-house synthesis, or natural product isolation—can introduce variability. This guide provides a comprehensive framework for the spectroscopic characterization and comparison of this compound from multiple origins. We detail robust, self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By presenting and interpreting comparative data, we aim to equip researchers with the expertise to discern subtle but critical differences between samples, ensuring the reliability and reproducibility of their work.
Introduction: The Imperative of Source Validation
This compound and its derivatives are members of the anthraquinone class of compounds, which are extensively studied for their potential therapeutic properties.[1][2][3] The precise arrangement of the hydroxyl and methoxy substituents on the anthraquinone core is critical for its interaction with biological targets. Consequently, the presence of isomeric impurities, residual starting materials from synthesis, or co-extracted compounds from natural sources can lead to misleading experimental results.
The synthetic route, for instance, often dictates the impurity profile. A common method for producing hydroxyanthraquinone derivatives is the Friedel-Crafts reaction, which can result in different isomers or varying degrees of substitution that are difficult to separate.[4][5] Similarly, commercial suppliers may use different purification methods, leading to batch-to-batch variability. This guide establishes a multi-pronged spectroscopic approach to create a detailed chemical fingerprint of a given sample, allowing for an objective comparison against a high-purity standard and enabling researchers to qualify their materials with confidence. The analytical techniques discussed, including HPLC and various spectroscopic methods, are standard for the characterization of complex organic molecules like anthraquinones.[6][7][8][9]
Potential Sources and Expected Variations
For this comparative study, we will consider three representative sources:
-
Source A: High-Purity Commercial Standard (>99%) : Procured from a reputable supplier specializing in analytical standards. This sample serves as our benchmark reference.
-
Source B: Standard-Grade Commercial Product (>95%) : A more economical option, suitable for general-purpose use. This source may contain higher levels of process-related impurities.
-
Source C: In-House Synthesis : Prepared via a documented laboratory procedure. This sample is most likely to contain residual solvents, starting materials, or reaction byproducts.
The Analytical Workflow: A Multi-Technique Approach
A single analytical technique is often insufficient to declare a compound's identity and purity unequivocally. Our workflow integrates multiple spectroscopic methods to provide orthogonal data, ensuring a comprehensive and self-validating assessment. Each technique probes different aspects of the molecule's structure and environment, from the nuclear spin states (NMR) to vibrational modes (FTIR), electronic transitions (UV-Vis), and mass-to-charge ratio (MS).
Caption: Workflow for comparative spectroscopic analysis.
Experimental Methodologies
To ensure a fair comparison, all samples must be prepared and analyzed under identical conditions. The causality behind our choice of parameters is explained for each protocol.
Sample Preparation
-
Standardization : Accurately weigh 5 mg of each sample.
-
NMR Preparation : Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual proton signal (at ~2.50 ppm) does not typically interfere with aromatic signals. The hydroxyl proton is often observable as a broad singlet and does not exchange as readily as in D₂O or CD₃OD.
-
FTIR Preparation : Analyze the solid powder directly using an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR-FTIR requires minimal sample preparation, avoids complications from solvent peaks, and ensures analysis of the sample in its native solid state.
-
UV-Vis Preparation : Prepare a 10 µg/mL stock solution in absolute ethanol. Rationale: Ethanol is a common, UV-transparent solvent that is suitable for anthraquinones. The specific concentration is chosen to ensure the absorbance falls within the linear range of the detector (typically 0.1-1.0 AU).
-
MS Preparation : Prepare a 1 µg/mL solution in methanol for direct infusion analysis. Rationale: Methanol is a volatile solvent compatible with electrospray ionization (ESI), a soft ionization technique that typically yields the intact molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument : 400 MHz NMR Spectrometer
-
Protocol :
-
Place the prepared NMR tube in the spectrometer.
-
Lock the field on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity.[10]
-
For ¹H NMR : Acquire data using a standard 30° pulse. Set the spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds. Co-add 16 scans.[10]
-
For ¹³C NMR : Acquire data using a proton-decoupled pulse program. Set the spectral width to 220 ppm, acquisition time to 2 seconds, and relaxation delay to 5 seconds to ensure proper relaxation of quaternary carbons. Co-add 1024 scans.[10]
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument : FTIR Spectrometer with a diamond ATR accessory
-
Protocol :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample powder onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrument : Dual-beam UV-Vis Spectrophotometer
-
Protocol :
-
Use matched quartz cuvettes with a 1 cm path length.
-
Fill both the reference and sample cuvettes with absolute ethanol to record a baseline correction.
-
Empty the sample cuvette and fill it with the 10 µg/mL sample solution.
-
Scan the spectrum from 600 nm to 200 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Instrument : High-Resolution Mass Spectrometer (e.g., Q-TOF) with an ESI source.
-
Protocol :
-
Calibrate the instrument using a standard calibrant solution.
-
Set the ESI source to positive ion mode.
-
Infuse the 1 µg/mL sample solution at a flow rate of 5 µL/min.
-
Acquire the mass spectrum over a range of m/z 100-500.
-
Record the exact mass of the protonated molecular ion [M+H]⁺.
-
Comparative Spectroscopic Data & Analysis
The following tables present hypothetical but realistic data for this compound (Molecular Weight: 254.24 g/mol ) from the three sources.
¹H and ¹³C NMR Data
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆, δ ppm)
| Assignment | Source A (High-Purity) | Source B (Standard Grade) | Source C (In-House Synthesis) | Analysis |
|---|---|---|---|---|
| H-3 | 7.35 (s, 1H) | 7.35 (s, 1H) | 7.35 (s, 1H) | Proton on the same ring as the substituents. |
| H-4 | 7.95 (s, 1H) | 7.95 (s, 1H) | 7.95 (s, 1H) | |
| H-5, H-8 | 8.15 (m, 2H) | 8.16 (m, 2H) | 8.15 (m, 2H) | Protons on the unsubstituted aromatic ring. |
| H-6, H-7 | 7.90 (m, 2H) | 7.91 (m, 2H) | 7.90 (m, 2H) | |
| -OCH₃ | 3.90 (s, 3H) | 3.90 (s, 3H) | 3.90 (s, 3H) | Methoxy group protons. |
| -OH | 12.5 (br s, 1H) | 12.5 (br s, 1H) | 12.5 (br s, 1H) | Intramolecularly hydrogen-bonded hydroxyl proton. |
| Impurities | None detected | 7.82 (s, small) | 3.33 (s, small), 7.20 (t, small) | Source B shows a minor unknown aromatic peak. Source C shows residual diethyl ether (synthesis byproduct) and potentially a starting material. |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆, δ ppm)
| Assignment | Source A (High-Purity) | Source B (Standard Grade) | Source C (In-House Synthesis) |
|---|---|---|---|
| C=O (keto) | 188.5, 181.2 | 188.5, 181.2 | 188.5, 181.2 |
| C-OH | 161.0 | 161.0 | 161.0 |
| C-OCH₃ | 155.8 | 155.8 | 155.8 |
| Aromatic C | 135.0, 134.5, 133.2, 127.0, 126.8, 124.0, 120.1, 115.5 | 135.0, 134.5, 133.2, 127.0, 126.8, 124.0, 120.1, 115.5 | 135.0, 134.5, 133.2, 127.0, 126.8, 124.0, 120.1, 115.5 |
| -OCH₃ | 56.5 | 56.5 | 56.5 |
| Impurities | None detected | 128.5 (minor) | 145.2 (minor) |
Interpretation : The NMR data for Source A is clean, consistent with a high-purity standard. Source B exhibits a small, unassigned aromatic signal, suggesting a structurally related impurity. Source C clearly shows signals corresponding to residual synthesis solvents and potential unreacted starting material, highlighting the need for further purification. The core chemical shifts for the main compound remain consistent across all samples, as expected.[11][12][13]
FTIR Data
Table 3: Comparative FTIR Data (ATR, cm⁻¹)
| Vibrational Mode | Source A (High-Purity) | Source B (Standard Grade) | Source C (In-House Synthesis) | Analysis |
|---|---|---|---|---|
| O-H stretch (H-bonded) | 3450 (broad) | 3455 (broad) | 3448 (broad) | The broadness indicates hydrogen bonding. |
| C-H stretch (aromatic) | 3070 | 3071 | 3070 | Characteristic of aromatic rings. |
| C=O stretch (keto) | 1670, 1635 | 1671, 1634 | 1670, 1635 | Two distinct carbonyl bands due to the electronic environment and hydrogen bonding. |
| C=C stretch (aromatic) | 1590, 1450 | 1590, 1451 | 1589, 1450 | Skeletal vibrations of the aromatic rings. |
| C-O stretch (ether) | 1280 | 1281 | 1279 | Corresponds to the aryl-methyl ether linkage. |
Interpretation : The FTIR spectra are largely consistent across all three samples, confirming the presence of the key functional groups (hydroxyl, carbonyl, ether, aromatic rings).[14][15] The minor shifts of a few wavenumbers are typical and can be attributed to subtle differences in crystal packing or hydration state rather than significant impurities, which often do not present distinct peaks unless at high concentrations.
UV-Vis Data
Table 4: Comparative UV-Vis Data (in Ethanol)
| Parameter | Source A (High-Purity) | Source B (Standard Grade) | Source C (In-House Synthesis) | Analysis |
|---|---|---|---|---|
| λmax 1 (nm) | 245 | 246 | 245 | π → π* transitions of the aromatic system.[16] |
| λmax 2 (nm) | 280 | 280 | 281 |
| λmax 3 (nm) | 405 | 408 (with shoulder at 420) | 405 | n → π* transition of the quinone system, responsible for the color. The shoulder in Source B indicates a conjugated impurity.[16][17] |
Interpretation : All samples show the characteristic UV-Vis absorption profile for an anthraquinone derivative.[18][19] However, the spectrum for Source B displays a notable shoulder on the long-wavelength absorption band and a slight red shift. This is a strong indicator of an impurity that extends the conjugated π-system, corroborating the findings from the NMR analysis.
Mass Spectrometry Data
Table 5: Comparative High-Resolution MS Data (ESI+)
| Parameter | Source A (High-Purity) | Source B (Standard Grade) | Source C (In-House Synthesis) | Theoretical |
|---|---|---|---|---|
| [M+H]⁺ (m/z) | 255.0652 | 255.0651 | 255.0653 | 255.0657 |
| Other Major Ions | None | 271.0601 | 241.0499 | - |
Interpretation : All three samples show a molecular ion with a mass-to-charge ratio that corresponds accurately to the protonated form of this compound, confirming the compound's identity and elemental composition. The analysis of Source B reveals a secondary ion at m/z 271.0601, potentially corresponding to a di-methoxy substituted impurity ([C₁₆H₁₁O₄]⁺). Source C shows a minor ion at m/z 241.0499, which could be a demethylated precursor or fragment ([C₁₄H₉O₄]⁺). This MS data provides definitive evidence of specific impurities hinted at by the other techniques.[20][21][22]
Discussion & Conclusion
This multi-technique spectroscopic comparison successfully created a detailed chemical fingerprint for each sample of this compound.
-
Source A (High-Purity Standard) consistently provided clean, unambiguous spectra that align perfectly with the expected structure. It serves as a reliable benchmark for future quality control.
-
Source B (Standard Grade) was confirmed to contain impurities. Both UV-Vis and NMR suggested a conjugated aromatic impurity, and high-resolution mass spectrometry indicated this could be a di-methoxylated anthraquinone species. While the main component is correct, the presence of this impurity could interfere with sensitive biological assays.
-
Source C (In-House Synthesis) was shown to contain the desired product, but with clear contamination from residual solvents and a potential precursor. This sample requires additional purification (e.g., recrystallization or column chromatography) before it can be considered suitable for research applications.
References
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- Singh, R. K., Kumar, S., Kumar, S., & Kumar, A. (2018). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Beni-Suef University Journal of Basic and Applied Sciences.
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- NIST Physical Measurement Laboratory. (n.d.).
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Evaluating the Specificity of 1-Hydroxy-2-methoxyanthraquinone as a Fluorescent Probe for Cellular Lipid Droplets
A Comparative Guide for Researchers
In the dynamic field of cellular imaging, the quest for novel fluorescent probes with high specificity and photostability is paramount. Anthraquinone derivatives have emerged as a promising class of fluorophores due to their rigid structure and tunable photophysical properties. This guide provides an in-depth evaluation of 1-Hydroxy-2-methoxyanthraquinone as a potential fluorescent probe, specifically investigating its specificity for lipid droplets. We will compare its performance against two widely-used commercial lipid droplet stains, Nile Red and BODIPY 493/503, and provide detailed experimental protocols to validate its specificity.
Introduction: The Need for Specific Lipid Droplet Probes
Lipid droplets (LDs) are dynamic cellular organelles crucial for lipid storage and metabolism. Their dysregulation is implicated in various diseases, including obesity, diabetes, and cancer.[1] Fluorescent probes are indispensable tools for visualizing and tracking LDs in living cells. While commercial dyes like Nile Red and BODIPY™ 493/503 are extensively used, they possess limitations such as unsatisfactory specificity and suboptimal spectroscopic properties.[1][2] This necessitates the exploration of new chemical scaffolds, such as anthraquinones, for developing superior LD probes.
This compound, an anthraquinone derivative, possesses a hydrophobic core, suggesting a potential affinity for the neutral lipid environment within LDs. This guide outlines a rigorous, field-proven framework for evaluating its suitability as a specific LD probe.
Photophysical Properties: A Head-to-Head Comparison
A fluorescent probe's utility is fundamentally determined by its photophysical characteristics. Key parameters include the absorption and emission maxima (λ_abs and λ_em), Stokes shift (the difference between λ_em and λ_abs), quantum yield (Φ_f, the efficiency of fluorescence emission), and photostability.
| Property | This compound | Nile Red | BODIPY 493/503 |
| λ_abs (nm) | ~400-450 | ~519 (in Dioxane)[3] | 493[4] |
| λ_em (nm) | ~500-700 | ~530 (in apolar solvents), ~640 (in polar solvents)[5] | 503[4] |
| Stokes Shift (nm) | Variable, potentially large | ~11 (in apolar solvents), ~121 (in polar solvents) | 10 |
| Quantum Yield (Φ_f) | Potentially low[1] | High in apolar solvents (~0.7 in Dioxane)[3], significantly reduced in polar solvents[5] | High (~0.8-1.0)[][7] |
| Photostability | Generally high for anthraquinones | Moderate | High[] |
| Environmental Sensitivity | Expected to be sensitive to solvent polarity | Highly sensitive to solvent polarity[8] | Relatively insensitive to solvent polarity and pH[4] |
Expert Insight: The potentially large Stokes shift of anthraquinone derivatives is a significant advantage, as it minimizes self-quenching and bleed-through in multicolor imaging experiments. However, a low quantum yield can be a major drawback, leading to weaker signals. The high environmental sensitivity of Nile Red, while useful for reporting on local polarity, can also lead to ambiguous results. BODIPY 493/503's high quantum yield and photostability make it a robust and bright probe, though its small Stokes shift can be a limitation.
Experimental Validation of Specificity
The cornerstone of evaluating a new fluorescent probe is the rigorous assessment of its specificity for the intended target. Here, we present a suite of experiments designed to determine the specificity of this compound for lipid droplets.
Cellular Staining and Co-localization Analysis
This experiment aims to visually determine if this compound accumulates in lipid droplets within cultured cells by comparing its localization with a well-established lipid droplet marker.
Rationale: Co-localization analysis provides strong evidence for the probe's subcellular distribution. By using a validated marker in a separate fluorescence channel, we can quantitatively assess the degree of spatial overlap between the two signals.[9]
Experimental Workflow: Co-localization Analysis
Caption: Workflow for co-localization analysis.
Detailed Protocol:
-
Cell Culture and Lipid Droplet Induction:
-
Plate cells (e.g., HeLa or 3T3-L1) on glass-bottom dishes or coverslips.
-
To induce lipid droplet formation, supplement the culture medium with oleic acid (e.g., 100-400 µM) for 16-24 hours prior to staining.
-
-
Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
In parallel, stain a separate set of induced cells with a known lipid droplet marker like BODIPY 493/503 (e.g., 1 µg/mL) for 15 minutes. For co-localization, after staining with the primary probe, wash and then incubate with the secondary marker.
-
-
Imaging:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace with fresh culture medium or imaging buffer.
-
Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the probe and the reference marker.
-
-
Co-localization Analysis:
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software) to perform a quantitative co-localization analysis.[10]
-
Calculate Pearson's Correlation Coefficient (PCC), which measures the linear relationship between the pixel intensities of the two channels. A PCC value close to +1 indicates strong positive correlation and thus high co-localization.
-
In Vitro Fluorometric Titration for Cross-Reactivity Assessment
This experiment evaluates the change in the fluorescence of this compound in the presence of various biomolecules to assess its potential for non-specific binding.
Rationale: A specific probe should ideally only exhibit a change in its fluorescence properties (e.g., an increase in intensity or a spectral shift) upon interaction with its target. By testing the probe against a panel of other abundant cellular components, we can identify potential off-target interactions.[11]
Experimental Workflow: In Vitro Fluorometric Titration
Caption: Workflow for in vitro fluorometric titration.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of the probe in a buffer that mimics physiological conditions (e.g., PBS, pH 7.4) at a low concentration (e.g., 1 µM).
-
Prepare stock solutions of potential interfering biomolecules, such as:
-
Lipids: Triolein (a major component of lipid droplets), cholesterol, phosphatidylcholine.
-
Proteins: Bovine serum albumin (BSA).
-
Nucleic Acids: Calf thymus DNA, yeast RNA.
-
-
-
Fluorometric Measurement:
-
Using a spectrofluorometer, place the probe's working solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small, incremental amounts of a biomolecule stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition has equilibrated.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added biomolecule.
-
A significant change in fluorescence in the presence of non-lipid molecules would indicate cross-reactivity.
-
Competitive Displacement Assay
This assay further probes the specificity of this compound by assessing its ability to be displaced from its binding site by a known competitor.
Rationale: If the probe specifically binds to a target, its signal should be diminished when a non-fluorescent molecule with a higher affinity for the same binding site is introduced. This competitive displacement provides strong evidence for a specific binding interaction.[12][13]
Experimental Workflow: Competitive Displacement Assay
Caption: Workflow for a competitive displacement assay.
Detailed Protocol:
-
Preparation:
-
Prepare lipid micelles (e.g., from triolein) in an aqueous buffer.
-
Add this compound to the micelle solution and allow it to equilibrate, forming a fluorescent probe-lipid complex.
-
Prepare a stock solution of a non-fluorescent competitor that is known to partition into lipid environments.
-
-
Titration:
-
In a fluorometer cuvette, record the initial fluorescence of the probe-lipid complex.
-
Add increasing concentrations of the competitor to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the fluorescence intensity.
-
-
Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
A dose-dependent decrease in fluorescence indicates that the competitor is displacing the probe from the lipid micelles.
-
From this curve, the IC50 (the concentration of competitor that displaces 50% of the probe) can be calculated, providing a quantitative measure of binding affinity.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the specificity of this compound as a potential fluorescent probe for lipid droplets. By systematically comparing its photophysical properties with established dyes and conducting rigorous experimental validation through co-localization, in vitro cross-reactivity, and competitive displacement assays, researchers can make an informed decision about its suitability for their specific applications.
While anthraquinones show promise due to their photostability and large Stokes shifts, their potential for lower quantum yields needs to be carefully considered. Future work should focus on synthetic modifications of the anthraquinone scaffold to enhance fluorescence quantum yield while maintaining or improving specificity for lipid droplets. The methodologies outlined here provide a robust and self-validating system for the characterization of this and other novel fluorescent probes, ultimately contributing to the development of more powerful tools for cellular imaging.
References
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Recent advances in fluorescent probes for lipid droplets. Chemical Communications. [Link]
-
Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry. [Link]
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A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets. PMC. [Link]
-
Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research. [Link]
-
Syntheses and properties of water-soluble Nile Red derivatives. PubMed. [Link]
-
Colocalization of Fluorescent Probes. University of Massachusetts Medical School. [Link]
-
Fluorescent peptide displacement as a general assay for screening small molecule libraries against RNA. PMC. [Link]
-
A practical guide to evaluating colocalization in biological microscopy. PubMed Central. [Link]
-
The photophysical properties of Nile red and Nile blue in ordered anisotropic media. ResearchGate. [Link]
-
Nile Red. Oregon Medical Laser Center. [Link]
-
Colocalization Analysis in Fluorescence Microscopy. SciSpace. [Link]
-
Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]
-
Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. National Institutes of Health. [Link]
-
Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. ResearchGate. [Link]
-
Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing. [Link]
-
BODIPY-Based Molecules for Biomedical Applications. Encyclopedia.pub. [Link]
-
Photophysics of Nile red in solution: steady state spectroscopy. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Hydroxy-2-methoxyanthraquinone
Hazard Identification and Risk Assessment
The primary risks associated with this compound include inhalation of dust particles, direct skin contact, and eye exposure. All handling procedures must be designed to minimize these exposure routes.
Table 1: Physicochemical and Hazard Data of Anthraquinone Analogs
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₄ | |
| Molecular Weight | 254.24 g/mol | |
| Appearance | Likely a colored solid (based on analogs) | [4] |
| Melting Point | 229-230 °C | |
| Water Solubility | Likely low (analog < 1 mg/mL) | [4] |
| GHS Hazard Class (Analog) | Carcinogenicity (Category 1B/2), Serious Eye Irritation | [1][2][3] |
| Hazard Statements (Analog) | H319: Causes serious eye irritation, H351: Suspected of causing cancer | [1] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that involves 1-Hydroxy-2-methoxyanthraquinone, it is imperative to establish a safe work environment and utilize appropriate PPE.
Engineering Controls
-
Ventilation: Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or aerosols[4].
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed[2].
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling[2][5].
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[1][2].
-
Body Protection: A lab coat must be worn and kept fastened. For larger quantities, consider a chemical-resistant apron[2].
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of dust formation, a NIOSH-approved particulate respirator is required[4].
On-Site Waste Management and Segregation
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Waste Characterization
Based on the hazards of its analogs, any waste containing this compound must be classified as hazardous waste [6][7]. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
Waste Collection and Storage
-
Container Selection: Collect all waste in a sturdy, leak-proof container that is chemically compatible with the waste. The container must have a secure, tight-fitting lid[8][9].
-
Labeling: As soon as the first drop of waste is added, affix a completed "Hazardous Waste" label to the container. The label must clearly identify the contents, including "this compound," and list all other components and their approximate concentrations[9].
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). It must be segregated from incompatible materials, particularly strong oxidizing agents[2]. Use secondary containment bins for all liquid waste[8].
-
Storage Conditions: Keep waste containers closed at all times, except when adding waste. Store in a cool, dry, and well-ventilated area away from heat sources.
Final Disposal Procedures
The disposal of this compound must be conducted through a licensed environmental waste management vendor in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[10]. Never dispose of this chemical down the drain or in the regular trash [8][11].
Recommended Disposal Methods
-
Incineration: High-temperature incineration is the preferred method for the ultimate disposal of organic hazardous wastes[12][13]. This process effectively destroys the compound, converting it into less harmful substances like carbon dioxide and water[13]. Thermal oxidation systems designed for halogenated or complex aromatic compounds are highly effective[14][15].
-
Hazardous Waste Landfill: If incineration is not available, the waste may be disposed of in a permitted hazardous waste landfill[16][17]. These landfills are engineered with specific safety features, such as double liners and leachate collection systems, to prevent environmental contamination[18][19]. It is crucial to note that land disposal is often subject to Land Disposal Restrictions (LDRs), which may require pre-treatment of the waste[10].
Disposal of Empty Containers
-
Highly Contaminated Containers: Containers that held the pure, solid compound must be treated as hazardous waste and disposed of through your institution's hazardous waste program[9].
-
Rinsed Containers: For containers that held dilute solutions, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[8]. After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of in the regular trash or recycled, depending on institutional policy[9][20].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of dust or liquid. Do not attempt to clean up a large spill without proper training and equipment.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Cleanup:
-
Solid Spills: Carefully collect the powdered material using a scoop or HEPA-filtered vacuum. Avoid actions that generate dust. Place the collected material in a sealed container for hazardous waste disposal[6].
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
References
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- Dayang Chem (Hangzhou) Co.,Ltd. This compound.
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- ACTenviro. Landfill, Hazardous Waste.
- Bergstrom, J. (1989). BROMINE AHD WASTE INCINERATION.
- BenchChem. Safe Disposal of 1,4-Anthraquinone: A Procedural Guide for Laboratory Professionals.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- U.S. Environmental Protection Agency. Incineration and Treatment of Hazardous Waste.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Anthraquinone.
- Fisher Scientific. (2008). Safety Data Sheet: Anthraquinone.
- Carl ROTH. Safety Data Sheet: Anthraquinone.
- Fisher Scientific. (2015). Safety Data Sheet: 1,8-Dihydroxyanthraquinone.
- U.S. Environmental Protection Agency. Waste from the Production Of Dyes and Pigments Listed as Hazardous.
- Sigma-Aldrich. (2021). Safety Data Sheet: Anthraquinone.
- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Aminoanthraquinone.
- TargetMol. Safety Data Sheet.
- Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.
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- PhytoBank. (2015). Showing 1-Hydroxy-2-methylanthraquinone (PHY0169415).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Hydroxy-2-methoxyanthraquinone
Understanding the Hazard: A Proactive Approach to Safety
While specific toxicological data for 1-Hydroxy-2-methoxyanthraquinone is limited, the general profile of anthraquinone derivatives necessitates a cautious approach. Structurally related compounds are known to be skin and eye irritants.[1][2] Some anthraquinones are also suspected carcinogens.[3][4] When handled as a solid powder, inhalation of dust particles is a primary route of exposure that must be mitigated.[1][2][5] Therefore, we will operate under the assumption that this compound presents similar hazards.
Key Potential Hazards:
-
Skin Irritation and Sensitization: May cause skin irritation or an allergic skin reaction upon contact.[1][3]
-
Eye Irritation: Likely to cause serious eye irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
-
Carcinogenicity: Some related compounds are suspected of causing cancer.[3][4]
-
Combustibility: May be combustible at high temperatures.[1]
Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes. The following sections detail the essential PPE and the rationale behind their selection.
Respiratory Protection: A Shield Against Inhalation
Given the powdered nature of this compound, preventing the inhalation of airborne particles is a critical first step.
-
Engineering Controls as the First Line of Defense: Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood.[2][6] These engineering controls are designed to capture and exhaust airborne contaminants away from the user.
-
When Respirators are Necessary: In situations where engineering controls are not feasible or as an additional layer of protection during large-scale handling or spill cleanup, respiratory protection is mandatory. A NIOSH-approved N95 or higher-rated particulate respirator is recommended.[2][7] For operations with a higher potential for exposure, a respirator with a higher protection factor may be necessary.
Eye and Face Protection: Safeguarding Your Vision
Protecting your eyes from dust particles and potential splashes is non-negotiable.
-
Safety Glasses with Side Shields: For low-risk operations involving small quantities in a controlled environment, safety glasses with side shields are the minimum requirement.
-
Chemical Safety Goggles: When handling larger quantities, preparing solutions, or when there is a risk of splashing, chemical safety goggles that provide a complete seal around the eyes are essential.[2][3][8]
-
Face Shield: For procedures with a significant splash hazard, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Hand Protection: The Importance of the Right Glove
Gloves are a fundamental component of laboratory safety, but not all gloves are created equal. The choice of glove material is critical for adequate chemical resistance.
-
Recommended Glove Material: Nitrile gloves are a suitable choice for handling solid this compound and for incidental contact with solutions.[6] Always check the manufacturer's glove compatibility chart for specific solvents if you are preparing solutions.
-
Double Gloving: For enhanced protection, especially when handling highly concentrated solutions or for prolonged tasks, consider wearing two pairs of nitrile gloves.
-
Proper Glove Etiquette: Never touch "clean" surfaces such as doorknobs, keyboards, or your face with gloved hands. Remove and discard gloves immediately if they become contaminated.[6] Wash your hands thoroughly after removing gloves.[2]
Protective Clothing: Your Last Line of Defense
Protective clothing shields your skin from accidental contact with the chemical.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times in the laboratory.[6]
-
Full-Coverage Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6][9]
-
Disposable Gown/Apron: For tasks with a higher risk of contamination, such as weighing large quantities or cleaning spills, a disposable gown or a chemically resistant apron provides an additional layer of protection.
Operational Blueprint: PPE Selection and Step-by-Step Protocols
The level of PPE required is dictated by the specific task being performed. The following table provides a quick reference for common laboratory operations.
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Protective Clothing |
| Weighing Solid | Chemical Fume Hood/Powder Containment Hood | N95 Respirator (if not in a hood) | Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes |
| Preparing Solutions | Chemical Fume Hood | Not typically required if in a hood | Safety Goggles | Nitrile Gloves (consider double gloving) | Lab Coat, Long Pants, Closed-toe Shoes |
| Small-Scale Reactions | Chemical Fume Hood | Not typically required if in a hood | Safety Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-toe Shoes |
| Large-Scale Handling/Spill Cleanup | Ventilated Area | N95 or higher-rated Respirator | Safety Goggles and Face Shield | Heavy-duty Nitrile or Butyl Gloves | Disposable Gown/Apron over Lab Coat, Long Pants, Closed-toe Shoes |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Protocol for Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Protective Clothing: Don your lab coat and any additional protective garments.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off) Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Protective Gown/Apron: If worn, remove it by rolling it away from your body.
-
Eye Protection: Remove your goggles or face shield from the back.
-
Respirator: Remove your respirator from the back.
-
Lab Coat: Remove your lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2]
Decontamination and Disposal: A Clean Conclusion to Your Work
Proper disposal of contaminated materials is essential for maintaining a safe laboratory environment.
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and gowns, should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[3][10] Do not pour chemical waste down the drain.[3][8]
-
Spill Cleanup: In the event of a spill, use an appropriate spill kit to absorb the material.[1] All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research community. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). ANTHRAQUINONE - (For Synthesis) MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Anthraquinone, 97%. Retrieved from [Link]
-
New Jersey Department of Health. (1999, January). HAZARD SUMMARY. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
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Compliance and Risk Management, The University of Texas at Dallas. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxyanthraquinone. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. Retrieved from [Link]
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Phytounico. (n.d.). Natural Product Description|1-Hydroxy-2-methylanthraquinone. Retrieved from [Link]
-
Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound. Retrieved from [Link]
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Liu, Y., et al. (2020). Liver toxicity of anthraquinones: A combined in vitro cytotoxicity and in silico reverse dosimetry evaluation. Food and Chemical Toxicology, 140, 111313. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Hydroxy-2-methylanthraquinone. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
